molecular formula C5H12O B1587225 (S)-(+)-2-Pentanol CAS No. 26184-62-3

(S)-(+)-2-Pentanol

Cat. No.: B1587225
CAS No.: 26184-62-3
M. Wt: 88.15 g/mol
InChI Key: JYVLIDXNZAXMDK-YFKPBYRVSA-N
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Description

(S)-(+)-2-Pentanol (CAS 26184-62-3) is a high-value chiral secondary alcohol widely employed as a versatile building block in asymmetric synthesis and pharmaceutical research . Its specific rotation is reported as [α]25/D +13°, neat . A significant application of (S)-2-pentanol is its role as a key chiral intermediate in the synthesis of several potential anti-Alzheimer's disease drugs, which function by inhibiting β-amyloid peptide release or its synthesis . The compound is also utilized in the development of novel chiral microemulsions for techniques like microemulsion electrokinetic chromatography, facilitating the enantiomeric separation of various drugs . Furthermore, (S)-2-pentanol serves as an effective substrate in biochemical studies; for instance, it is involved in the key reaction of bacterial conversion of chiral epoxides to keto acids, where the (S)-enantiomer demonstrates a Km value 7.5 times higher than the (R)-enantiomer . Sensory evaluations have determined that the (S)-enantiomer possesses distinct mint, plastic, and pungent notes, with an olfactory threshold of 78.58 mg/L in 46% ethanol solution . This compound is a clear, colorless liquid with a boiling point of 118-119 °C and a density of 0.81 g/mL at 25 °C . It is classified as a flammable liquid with a flash point of 34°C and should be handled with appropriate safety measures, including the use of gloves and eye protection . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2S)-pentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLIDXNZAXMDK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901044955
Record name (+)-2-Pentanol
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Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26184-62-3
Record name (+)-2-Pentanol
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Record name (+)-2-Pentanol
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Record name (2S)-pentan-2-ol
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Record name 2-Pentanol, (2S)
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Foundational & Exploratory

(S)-(+)-2-Pentanol physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(+)-2-Pentanol

Introduction

This compound, also known as (S)-sec-amyl alcohol, is a chiral secondary alcohol with significant applications across various scientific and industrial fields. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of enantiomerically pure compounds, which is particularly crucial in the development of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination, and insights into its applications, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless, clear liquid with a characteristic odor.[1][2] It is a flammable liquid and vapor.[3][4] The physical and chemical properties are summarized in the tables below.

General and Physical Properties

This table summarizes the key physical identification and property data for this compound.

PropertyValueReference(s)
CAS Number 26184-62-3[1][5][6][7]
Molecular Formula C₅H₁₂O[1][6][7][8]
Molecular Weight 88.15 g/mol [1][6][9]
Appearance Colorless clear liquid[1]
Boiling Point 118-119 °C[1][8][10][11]
Melting Point -50 °C to -73 °C[2][5][8][12]
Density 0.81 - 0.812 g/mL at 25 °C[1][2][5][8][10]
Refractive Index (n²⁰/D) 1.406[8][10][11]
Optical Rotation ([α]²⁰/D) +12° to +15° (neat)[1]
Water Solubility 45 g/L (for 2-Pentanol)[5]
Safety and Hazard Information

This table outlines the key safety and hazard data associated with this compound.

PropertyValueReference(s)
Flash Point 33-34 °C (91.4-93.2 °F)[2][4][12]
Autoignition Temperature 649 °F (343 °C)
GHS Hazard Statements H226: Flammable liquid and vapor. H332: Harmful if inhaled. H315: Causes skin irritation. H335: May cause respiratory irritation.[4][9][13][14]
GHS Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection.[4][9][13]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the proton on the carbon bearing the hydroxyl group (-CHOH) would appear in the 3.4-4.5 ppm region, deshielded by the electronegative oxygen atom.[15][16] The hydroxyl proton itself often appears as a broad singlet, though its chemical shift can vary depending on concentration and solvent.[15] The addition of D₂O would cause the hydroxyl proton signal to disappear, confirming its identity.[15][17]

  • ¹³C NMR Spectroscopy : The carbon atom attached to the hydroxyl group (C2) is characteristically found in the 50-65 ppm range.[15] The reported shifts for 2-pentanol are approximately 67.7 ppm (C2), 41.6 ppm (C3), 23.4 ppm (C1), 19.0 ppm (C4), and 14.1 ppm (C5).[18]

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound exhibits a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group. A strong C-O stretching absorption is also expected around 1050-1150 cm⁻¹. Data is available in the NIST Chemistry WebBook.[7]

  • Mass Spectrometry (MS) : In electron ionization mass spectrometry, alcohols typically undergo fragmentation through alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). The NIST Chemistry WebBook provides the mass spectrum for this compound.[6]

Chemical Properties and Applications

Chemical Reactivity

As a typical secondary alcohol, this compound undergoes reactions such as:

  • Oxidation : It can be oxidized to the corresponding ketone, 2-pentanone, using common oxidizing agents like chromic acid.[2]

  • Dehydration : Under acidic conditions, it can be dehydrated to form pentene isomers.[2]

  • Esterification : It reacts with carboxylic acids or their derivatives to form esters.

Synthesis

This compound can be synthesized via the acid-catalyzed hydration of 1-pentene. This reaction proceeds through a more stable secondary carbocation intermediate, leading to the formation of 2-pentanol.[19] Enantioselective synthesis methods are required to produce the pure (S)-enantiomer. Another method involves the catalytic reduction of methyl n-propyl ketone (2-pentanone).[20]

Caption: Synthesis of 2-Pentanol via acid-catalyzed hydration of 1-pentene.

Applications

This compound is a versatile compound with numerous applications:

  • Pharmaceuticals : It serves as a crucial chiral intermediate in the synthesis of enantiomerically pure pharmaceutical compounds, which can lead to medications with improved efficacy and reduced side effects.[1][10]

  • Fragrance and Flavor Industry : Valued for its pleasant odor, it is used as a fragrance component in perfumes and a flavoring agent in food products.[1]

  • Solvent : It acts as a solvent in various chemical reactions and formulations.[1][11]

  • Cosmetics : It is incorporated into cosmetic products for its emulsifying properties, helping to stabilize formulations.[1]

Experimental Protocols

Accurate determination of physical properties is fundamental. The following sections detail standard methodologies.

Boiling Point Determination (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[21][22] The micro-reflux method is suitable for small sample volumes.

Methodology:

  • Apparatus Setup : Place a small test tube containing approximately 1-2 mL of this compound and a small stir bar into a heating block on a hot plate stirrer.

  • Thermometer Placement : Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid.[23]

  • Heating and Reflux : Turn on the stirrer for gentle mixing and begin heating the block. Observe the liquid until it boils and a ring of condensing vapor (refluxing) is visible on the walls of the test tube.[23]

  • Temperature Measurement : The thermometer bulb must be at the level of this condensation ring for an accurate measurement.[23] The stable temperature reading at which the liquid is gently refluxing is the boiling point.

  • Recording : Record the stable temperature and the atmospheric pressure.

Boiling_Point_Workflow cluster_prep Preparation cluster_measurement Measurement A Place sample (1-2 mL) in a test tube with stir bar B Position in heating block A->B D Start stirring and heating B->D C Clamp thermometer 1 cm above liquid E Observe for boiling and a stable reflux ring D->E F Ensure thermometer bulb is at the reflux ring level E->F G Record the stable temperature reading F->G

Caption: Workflow for Boiling Point Determination using the Micro-Reflux Method.

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is a characteristic property. It can be determined using an Abbe refractometer or other methods.[24]

Methodology (using Abbe Refractometer):

  • Calibration : Ensure the refractometer is clean and calibrated, typically using distilled water.

  • Sample Application : Place a few drops of this compound onto the prism surface.

  • Measurement : Close the prisms and allow the sample to reach thermal equilibrium. Look through the eyepiece and turn the adjustment knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading : Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Optical Rotation Measurement (Polarimetry)

Optical rotation is the rotation of plane-polarized light by a chiral substance.[25] It is measured with a polarimeter.

Methodology:

  • Blank Measurement : Fill the polarimeter cell with the solvent used to dissolve the sample (or with air if the sample is neat) and place it in the polarimeter. Zero the instrument by rotating the analyzer to find the point of minimum light transmission.

  • Sample Measurement : Fill the polarimeter cell with the this compound sample of a known concentration (c, in g/mL) or as a neat liquid. The standard cell path length (l) is typically 1 decimeter (dm).

  • Angle Measurement : Place the sample cell in the polarimeter. The plane of polarized light will be rotated. Rotate the analyzer to again find the point of minimum illumination and record the observed angle of rotation (α).[26]

  • Specific Rotation Calculation : Calculate the specific rotation [α] using Biot's law: [α] = α / (l * c). For a neat liquid, c is the density in g/mL.[26][27] The "+" sign in this compound indicates it is dextrorotatory, rotating the plane of polarized light to the right (clockwise).[25]

Conclusion

This compound is a fundamentally important chiral alcohol with well-defined physical, chemical, and spectroscopic properties. Its role as a building block in asymmetric synthesis underscores its value in the pharmaceutical and chemical industries. This guide provides the core technical data and methodologies essential for its effective use in research and development, ensuring that scientists and professionals can leverage its properties with precision and safety.

References

Synthesis of Enantiomerically Pure (S)-(+)-2-Pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically pure (S)-(+)-2-Pentanol, a valuable chiral building block in the pharmaceutical and fine chemical industries. The document details enzymatic kinetic resolution and asymmetric synthesis strategies, offering specific experimental protocols, quantitative data, and workflow diagrams to facilitate practical application.

Introduction

This compound is a chiral secondary alcohol of significant interest due to its role as a precursor in the synthesis of various pharmaceuticals and other complex chiral molecules. The stereochemistry at its chiral center is crucial for the biological activity and efficacy of the target compounds. Therefore, robust and efficient methods for producing this enantiomer in high optical purity are of paramount importance. This guide explores the most effective and commonly employed synthetic routes: enzymatic kinetic resolution of racemic 2-pentanol and asymmetric reduction of 2-pentanone.

Comparative Overview of Synthetic Strategies

The selection of a synthetic strategy for this compound depends on factors such as desired enantiomeric purity, yield, scalability, and the availability of starting materials and catalysts. The following table summarizes the key quantitative data for the primary methods discussed in this guide.

Synthesis MethodStarting MaterialCatalyst/ReagentTypical Yield (%)Enantiomeric Excess (ee) of (S)-2-Pentanol (%)Specific Rotation [α]D (neat)
Enzymatic Kinetic Resolution (±)-2-PentanolImmobilized Lipase (e.g., Novozym 435)< 50> 99+12° to +15°
Asymmetric Reduction 2-PentanoneChiral Oxazaborolidine (CBS) Catalyst / BoraneHigh> 95+12° to +15°
Asymmetric Reduction 2-PentanoneAlcohol Dehydrogenase (ADH) (anti-Prelog)High> 99+12° to +15°

Note: The theoretical maximum yield for kinetic resolution is 50% for the unreacted enantiomer.

Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the most effective methods of synthesizing this compound.

Enzymatic Kinetic Resolution of (±)-2-Pentanol

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In the case of 2-pentanol, lipases are highly effective catalysts for the enantioselective acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

Workflow for Enzymatic Kinetic Resolution:

G Figure 1: Workflow for Enzymatic Kinetic Resolution racemic_pentanol Racemic (±)-2-Pentanol reaction Enzymatic Acylation in Organic Solvent racemic_pentanol->reaction acyl_donor Acyl Donor (e.g., Vinyl Butyrate) acyl_donor->reaction lipase Immobilized Lipase (Novozym 435) lipase->reaction separation Separation of Alcohol and Ester reaction->separation s_pentanol This compound (Unreacted) separation->s_pentanol r_ester (R)-2-Pentyl Ester (Product) separation->r_ester

Figure 1: Workflow for Enzymatic Kinetic Resolution

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Materials:

    • Racemic 2-pentanol

    • Immobilized Candida antarctica lipase B (Novozym 435)

    • Vinyl butyrate (acyl donor)

    • Anhydrous organic solvent (e.g., hexane or toluene)

    • Standard laboratory glassware

    • Magnetic stirrer and heating plate

    • Rotary evaporator

    • Gas chromatograph with a chiral column for ee determination

  • Procedure:

    • To a solution of racemic 2-pentanol (1.0 eq) in the chosen anhydrous organic solvent, add vinyl butyrate (0.5-1.0 eq).

    • Add Novozym 435 (typically 10-50 mg per mmol of substrate).

    • Stir the mixture at a constant temperature (e.g., 30-45 °C) and monitor the reaction progress by taking aliquots at regular intervals.

    • Analyze the aliquots by chiral GC to determine the conversion and the enantiomeric excess of the remaining (S)-2-pentanol.

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting mixture contains this compound and (R)-2-pentyl butyrate. These can be separated by distillation or column chromatography.

  • Expected Results:

    • Conversion: ~50%

    • Enantiomeric excess of (S)-2-pentanol: >99%[1]

    • The (R)-enantiomer is converted to (R)-2-pentyl butyrate.

Asymmetric Synthesis via Reduction of 2-Pentanone

Asymmetric synthesis involves the creation of a chiral center from a prochiral substrate using a chiral catalyst or reagent. For the synthesis of this compound, this is achieved through the enantioselective reduction of 2-pentanone.

3.2.1. Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[2][3][4][5] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source. For the synthesis of (S)-2-pentanol, the (R)-CBS catalyst is used.

Logical Relationship in CBS Reduction:

G Figure 2: Logical Flow of CBS Reduction ketone 2-Pentanone reaction Asymmetric Reduction ketone->reaction catalyst (R)-CBS Catalyst catalyst->reaction borane Borane Source (e.g., BH3·THF) borane->reaction workup Acidic Workup reaction->workup product This compound workup->product

Figure 2: Logical Flow of CBS Reduction

Experimental Protocol: CBS Reduction of 2-Pentanone (Generalized)

  • Materials:

    • 2-Pentanone

    • (R)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

    • Borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • Hydrochloric acid (1 M)

    • Standard laboratory glassware for anhydrous reactions (e.g., oven-dried flasks, nitrogen/argon atmosphere)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, dissolve the (R)-CBS catalyst (0.05-0.1 eq) in anhydrous THF.

    • Cool the solution to 0 °C and slowly add the borane solution (e.g., BH3·THF, 1.0-1.2 eq).

    • Stir the mixture for 10-15 minutes at 0 °C.

    • Cool the reaction mixture to a lower temperature (e.g., -20 °C to -78 °C) and add a solution of 2-pentanone (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at this temperature and monitor its progress by TLC or GC.

    • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the low temperature.

    • Allow the mixture to warm to room temperature and then add 1 M HCl.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain pure this compound.

  • Expected Results:

    • Yield: High (typically >80%)

    • Enantiomeric excess: >95%

3.2.2. Biocatalytic Reduction with Alcohol Dehydrogenase (ADH)

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible reduction of ketones to alcohols. By selecting an ADH with appropriate stereoselectivity, 2-pentanone can be reduced to this compound with very high enantiomeric excess. To produce the (S)-enantiomer, an ADH that follows anti-Prelog selectivity is required. Enzymes from organisms such as Lactobacillus kefir are known to exhibit this selectivity.[6][7][8][9]

Workflow for ADH-Catalyzed Reduction:

G Figure 3: Workflow for ADH-Catalyzed Asymmetric Reduction ketone 2-Pentanone reaction Biocatalytic Reduction in Buffer ketone->reaction adh ADH (anti-Prelog) adh->reaction cofactor Cofactor (NADH/NADPH) cofactor->reaction regeneration Cofactor Regeneration System (e.g., Isopropanol/GDH) regeneration->reaction extraction Product Extraction reaction->extraction product This compound extraction->product

Figure 3: Workflow for ADH-Catalyzed Asymmetric Reduction

Experimental Protocol: ADH-Catalyzed Reduction of 2-Pentanone (Generalized)

  • Materials:

    • 2-Pentanone

    • Alcohol dehydrogenase with anti-Prelog selectivity (e.g., from Lactobacillus kefir), either as a purified enzyme or as a whole-cell biocatalyst.

    • Nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH) as a cofactor.

    • A cofactor regeneration system, typically consisting of a sacrificial alcohol (e.g., isopropanol) and, if using a purified enzyme, a second dehydrogenase (e.g., glucose dehydrogenase and glucose).

    • Buffer solution (e.g., phosphate or Tris-HCl buffer, pH 7-8).

    • Organic solvent for extraction (e.g., ethyl acetate).

  • Procedure:

    • In a buffered aqueous solution, combine the ADH (as a lyophilized powder, solution, or whole-cell suspension).

    • Add the cofactor (catalytic amount if a regeneration system is used) and the components of the cofactor regeneration system.

    • Add 2-pentanone to the desired concentration. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.

    • Gently agitate the reaction mixture at a controlled temperature (e.g., 25-37 °C).

    • Monitor the reaction progress by GC or HPLC.

    • Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent or by centrifugation to remove cells).

    • Extract the product into an organic solvent.

    • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the product if necessary.

  • Expected Results:

    • Yield: High

    • Enantiomeric excess: >99%

Chiral Pool Synthesis

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials.[10][11][12] For the synthesis of this compound, a potential precursor from the chiral pool could be (S)-alanine. This would involve the conversion of the amino group to a hydroxyl group with retention of configuration (a multi-step process) and subsequent chain extension. However, this route is generally more complex and less direct than the asymmetric reduction or kinetic resolution methods for a small molecule like 2-pentanol. While conceptually feasible, detailed and optimized protocols for this specific transformation are not as prevalent in the literature as for the other methods described.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through several robust methods. Enzymatic kinetic resolution using lipases such as Novozym 435 offers a straightforward route to very high enantiomeric purity, although the theoretical yield is limited to 50%. For higher yielding processes, the asymmetric reduction of 2-pentanone is the preferred strategy. Both the Corey-Bakshi-Shibata reduction and biocatalytic reduction with anti-Prelog selective alcohol dehydrogenases are capable of producing this compound in high yield and excellent enantiomeric excess. The choice of the optimal method will be dictated by the specific requirements of the synthesis, including scale, cost, and available expertise and equipment.

References

A Technical Guide to the Spectroscopic Analysis of (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (S)-(+)-2-Pentanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Note that the NMR spectra of enantiomers are identical in a non-chiral solvent; therefore, the data presented for 2-Pentanol is applicable to the (S)-(+) enantiomer.

Table 1: ¹H NMR Spectroscopic Data for 2-Pentanol

AssignmentChemical Shift (ppm)
A3.786
B2.66
C1.44 to 1.36
D1.172
E0.923

Solvent: CDCl₃, Frequency: 399.65 MHz. Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Pentanol

The Human Metabolome Database provides an experimental ¹³C NMR spectrum for 2-Pentanol in CDCl₃ at a frequency of 25.16 MHz.[2]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description
3500-3200O-H stretch (broad, strong)[3]
2960-2850sp³ C-H stretch[4]
1260-1050C-O stretch (strong)[3]

Note: The NIST WebBook provides a gas-phase IR spectrum for this compound.[5] The values in the table are characteristic ranges for alcohols.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
88Molecular Ion (M⁺)
73[M - CH₃]⁺
70[M - H₂O]⁺
55[C₄H₇]⁺
45Base Peak, [CH₃CHOH]⁺

Ionization Method: Electron Ionization. Data sourced from the NIST WebBook and interpreted based on typical alcohol fragmentation patterns.[6][7]

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound involves sample preparation, data acquisition using various spectroscopic techniques, and subsequent data analysis to elucidate the molecular structure.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation Prep Sample Purification and Preparation NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_data NMR Spectral Analysis NMR->NMR_data IR_data IR Spectral Analysis IR->IR_data MS_data MS Spectral Analysis MS->MS_data Structure Structural Elucidation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: A diagram illustrating the general workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).[8]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Place the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a single 90° pulse.[8]

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

3.2 Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Sample Preparation (Neat Liquid):

    • Place a drop of the neat this compound liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin liquid film.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.[9]

    • Place the sample holder with the salt plates into the spectrometer's beam path.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[4]

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the transmittance or absorbance spectrum.

    • Analyze the spectrum for characteristic absorption bands corresponding to functional groups. For alcohols, the key absorptions are the broad O-H stretch (around 3500-3200 cm⁻¹) and the C-O stretch (around 1260-1050 cm⁻¹).[3]

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[10]

  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Inject a dilute solution of this compound into the GC, which vaporizes the sample.

    • The vaporized sample enters the ion source of the mass spectrometer.

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • A mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight. For alcohols, this peak may be weak or absent.[7]

    • Analyze the fragmentation pattern. Common fragmentations for alcohols include α-cleavage and dehydration (loss of water, M-18).[7] The base peak for 2-pentanol is often at m/z 45, resulting from α-cleavage.[7]

References

(S)-(+)-2-Pentanol: A Chiral Synthon for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 26184-62-3 Molecular Formula: C₅H₁₂O

This technical guide provides an in-depth overview of (S)-(+)-2-Pentanol, a valuable chiral building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its metabolic context.

Core Data Presentation

This compound is a secondary alcohol that plays a significant role as a chiral intermediate in the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds.[1] Its specific stereochemistry is crucial for the enantioselective synthesis of complex molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 26184-62-3[1][2]
Molecular Formula C₅H₁₂O[1][2]
Molecular Weight 88.15 g/mol [1]
Appearance Colorless to almost colorless clear liquid[1]
Density 0.81 g/mL at 25 °C[2][3]
Boiling Point 118-119 °C[2][3]
Melting Point -50 °C[3]
Refractive Index (n²⁰/D) 1.406[2][3]
Optical Rotation ([α]²⁵/D) +13° (neat)[3]
Solubility in Water 45 g/L[4]
Flash Point 93 °F[3]
Synthesis Parameters

The enantioselective synthesis of this compound is critical for its application as a chiral building block. Two primary methods are the biocatalytic reduction of 2-pentanone and the asymmetric hydrogenation of 2-pentanone. The following table summarizes typical reaction parameters for these methods.

ParameterBiocatalytic ReductionAsymmetric Hydrogenation
Substrate 2-Pentanone2-Pentanone
Catalyst/Biocatalyst Whole cells (e.g., Candida boidinii) or isolated alcohol dehydrogenasesChiral Ruthenium-BINAP complexes
Chiral Source Enzyme stereospecificityChiral ligand (e.g., (S)-BINAP)
Typical Solvent Aqueous buffer, often with a co-solventMethanol, Ethanol
Reaction Temperature 25-37 °C25-100 °C
Pressure Atmospheric4-100 atm H₂
Typical Enantiomeric Excess (ee) >95%>95%
Key Advantages Mild reaction conditions, high enantioselectivity, environmentally friendlyHigh turnover numbers, broad applicability

Experimental Protocols

Biocatalytic Reduction of 2-Pentanone using Candida boidinii

This protocol describes the whole-cell biocatalytic reduction of 2-pentanone to this compound.

2.1.1. Materials and Equipment

  • Candida boidinii (e.g., ATCC 32195)

  • Yeast extract peptone dextrose (YPD) broth

  • 2-Pentanone

  • Glucose (as co-substrate for cofactor regeneration)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

  • Gas chromatograph with a chiral column (e.g., CYCLOSIL-B)

2.1.2. Procedure

  • Cultivation of Candida boidinii : Inoculate a sterile YPD broth with Candida boidinii. Incubate at 30 °C with shaking (e.g., 200 rpm) for 48-72 hours until a sufficient cell density is reached.

  • Cell Harvesting : Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Bioreduction : In a reaction vessel, combine the cell suspension with glucose (e.g., 0.2 M). Add 2-pentanone to the desired substrate concentration (e.g., 10-50 mM).

  • Reaction : Incubate the reaction mixture at 30 °C with shaking. Monitor the progress of the reaction by periodically taking samples.

  • Extraction : Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an equal volume of ethyl acetate three times.

  • Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis : Determine the enantiomeric excess of the resulting this compound using chiral gas chromatography.

Asymmetric Hydrogenation of 2-Pentanone

This protocol outlines the asymmetric hydrogenation of 2-pentanone using a Ru-(S)-BINAP catalyst.

2.2.1. Materials and Equipment

  • [RuCl₂(benzene)]₂

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • 2-Pentanone

  • Anhydrous methanol

  • High-pressure autoclave with a magnetic stirrer

  • Hydrogen gas source

  • Schlenk line and inert gas (Argon or Nitrogen)

  • Gas chromatograph with a chiral column

2.2.2. Procedure

  • Catalyst Preparation (in situ) : In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ and (S)-BINAP to a Schlenk flask. Add anhydrous, degassed methanol and stir the mixture at room temperature for a specified time to form the active catalyst complex.

  • Reaction Setup : Transfer the catalyst solution to a high-pressure autoclave. Add a solution of 2-pentanone in anhydrous, degassed methanol.

  • Hydrogenation : Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure (e.g., 50 atm). Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir.

  • Reaction Monitoring : Monitor the reaction progress by taking samples at intervals and analyzing them by GC.

  • Work-up : After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Purification : Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

  • Analysis : Determine the enantiomeric excess of the this compound by chiral gas chromatography.

Chiral Gas Chromatography (GC) Analysis

This protocol is for the determination of the enantiomeric purity of 2-pentanol.

2.3.1. Materials and Equipment

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., CYCLOSIL-B, 30 m x 0.25 mm x 0.25 µm)[5]

  • (R)-(-)-2-Pentanol and this compound standards

  • Helium or Hydrogen as carrier gas

2.3.2. GC Conditions

  • Injection Volume : 1 µL

  • Injector Temperature : 250 °C

  • Oven Program : Initial temperature of 50 °C, hold for 2 minutes, ramp to 150 °C at 5 °C/min, hold for 5 minutes.

  • Detector Temperature : 250 °C

  • Carrier Gas Flow : 1 mL/min

2.3.3. Procedure

  • Prepare a standard solution containing both (R)- and (S)-2-pentanol to determine their retention times.

  • Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., ethyl acetate).

  • Inject the sample into the GC and record the chromatogram.

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Signaling Pathways and Metabolism

Direct involvement of this compound in specific signaling pathways has not been extensively documented, as its primary role is that of a chiral synthon in organic synthesis. Its biological effects are typically manifested through the final, more complex molecules synthesized from it.

The metabolism of secondary alcohols like 2-pentanol generally proceeds through oxidation. This process is primarily carried out in the liver by enzymes such as alcohol dehydrogenase (ADH) and the cytochrome P450 system (CYP450). The initial oxidation product is the corresponding ketone, 2-pentanone. This ketone can then be further metabolized.

The following diagram illustrates a generalized metabolic pathway for secondary alcohols.

Metabolism S_2_Pentanol This compound Pentanone 2-Pentanone S_2_Pentanol->Pentanone Oxidation (ADH, CYP450) Further_Metabolism Further Metabolism (e.g., hydroxylation, conjugation) Pentanone->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

Generalized metabolic pathway of this compound.
Logical Relationship Diagram: Enantioselective Synthesis Workflow

The following diagram illustrates the logical workflow for the enantioselective synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Pentanone 2-Pentanone Biocatalysis Biocatalytic Reduction (e.g., Whole Cells) Pentanone->Biocatalysis Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., Ru-(S)-BINAP) Pentanone->Asymmetric_Hydrogenation Crude_Product Crude this compound Biocatalysis->Crude_Product Asymmetric_Hydrogenation->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Chiral_GC Chiral GC Analysis Pure_Product->Chiral_GC Result Enantiomeric Excess (ee) > 95% Chiral_GC->Result

Workflow for the enantioselective synthesis of this compound.

References

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and storage protocols for (S)-(+)-2-Pentanol. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding for laboratory and research professionals.

Chemical and Physical Properties

This compound, a chiral alcohol, is a colorless liquid utilized as a solvent and a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and flavoring agents.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C5H12O[2][3][4]
Molecular Weight 88.15 g/mol [2][3][4]
Appearance Colorless liquid[1][2]
Boiling Point 118-119 °C[5][6]
Melting Point -73 °C[1]
Flash Point 33 °C / 91.4 °F[7]
Autoignition Temperature 340 - 346 °C / 644 - 654.8 °F[3][7]
Density 0.81 - 0.812 g/mL at 20-25 °C[2][5]
Solubility in Water Soluble[1][3]
Vapor Density 3.0 (Air = 1.0)[3]
Explosion Limits Lower: 1.2% Upper: Not specified[6]

Hazard Identification and Classification

This compound is classified as a flammable liquid and is harmful if inhaled.[8][9][10] It may also cause respiratory irritation.[8][9][10] Repeated exposure can lead to skin dryness or cracking.[7][9]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementSource(s)
Flammable liquids3H226: Flammable liquid and vapour[8][9][10]
Acute toxicity, Inhalation4H332: Harmful if inhaled[8][9][10]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[8][9][10]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are crucial to minimize the risks associated with this compound.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][11] Use explosion-proof electrical, ventilating, and lighting equipment.[3][7] Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for handling this chemical.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[12][13] A lab coat or other protective clothing is necessary to prevent skin contact.[7][13]

  • Respiratory Protection: If working outside of a fume hood or in an area with poor ventilation where vapor concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8][11][14]

The following diagram illustrates the logical workflow for ensuring personal safety when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence Assess_Task Assess Task and Potential for Exposure Review_SDS Review Safety Data Sheet (SDS) Assess_Task->Review_SDS Select_PPE Select Appropriate PPE Review_SDS->Select_PPE Don_Gown Don Lab Coat/Gown Select_PPE->Don_Gown Don_Respirator Don Respirator (if required) Don_Gown->Don_Respirator Don_Eyewear Don Eye/Face Protection Don_Respirator->Don_Eyewear Don_Gloves Don Gloves Don_Eyewear->Don_Gloves Handle_Chemical Handle this compound in a Ventilated Area Don_Gloves->Handle_Chemical Remove_Gloves Remove Gloves Handle_Chemical->Remove_Gloves Remove_Gown Remove Lab Coat/Gown Remove_Gloves->Remove_Gown Remove_Eyewear Remove Eye/Face Protection Remove_Gown->Remove_Eyewear Remove_Respirator Remove Respirator Remove_Eyewear->Remove_Respirator Wash_Hands Wash Hands Thoroughly Remove_Respirator->Wash_Hands

Personal Protective Equipment (PPE) Workflow

Storage and Incompatibility

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][9] The storage area should be designated as a "flammables area" and be kept away from heat, sparks, open flames, and other ignition sources.[7][15][16]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

Accidental Release Measures and Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[9][17]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[7][9][17] Use non-sparking tools and explosion-proof equipment.[7][11]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[7][17] Collect the absorbed material into a suitable, closed container for disposal.[7][17] Do not let the product enter drains.[7][17]

The following diagram outlines the general workflow for managing a chemical spill.

Spill_Response_Workflow Spill_Detected Spill Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Alert_Personnel Alert Nearby Personnel and Supervisor Evacuate_Area->Alert_Personnel Assess_Spill Assess Spill Size and Hazard Alert_Personnel->Assess_Spill Small_Spill Small and Manageable? Assess_Spill->Small_Spill Handle_Spill Handle Spill with Appropriate PPE and Spill Kit Small_Spill->Handle_Spill Yes Large_Spill Activate Emergency Response/Call EHS Small_Spill->Large_Spill No Contain_Spill Contain Spill with Absorbent Material Handle_Spill->Contain_Spill Large_Spill->Contain_Spill Neutralize_Clean Clean Up Residue Contain_Spill->Neutralize_Clean Dispose_Waste Dispose of Waste in a Labeled, Sealed Container Neutralize_Clean->Dispose_Waste Decontaminate Decontaminate Area and Equipment Dispose_Waste->Decontaminate Report_Incident Report Incident Decontaminate->Report_Incident

Chemical Spill Response Workflow

Firefighting Measures

This compound is a flammable liquid.[8][9][10]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[8][9] Water spray can be used to cool closed containers.[7][9]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7] Containers may explode when heated.[7]

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8][9]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] However, some acute toxicity data is available.

Table 3: Acute Toxicity Data for 2-Pentanol

RouteSpeciesValueSource(s)
Oral LD50Rabbit2,821 mg/kg[10][17]
Oral LD50Rat1,470 mg/kg[15]
Dermal LD50Rabbit5,250 mg/kg[17]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and toxicological properties of chemicals are extensive and standardized by organizations such as the OECD (Organisation for Economic Co-operation and Development). While the specific reports for this compound are not publicly available, the methodologies would follow these standard guidelines.

  • Flash Point Determination: Typically determined using methods like the Pensky-Martens Closed Cup Tester (ASTM D93) or Cleveland Open Cup method (ASTM D92).

  • Acute Oral Toxicity (LD50): Generally follows OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies involve administering the substance to animals (e.g., rats) and observing mortality over a set period.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7] Dispose of this compound and its container in accordance with local, regional, and national regulations.[7][8][9] Do not empty into drains.[7]

Conclusion

This compound is a valuable chemical intermediate with manageable hazards when handled with appropriate safety precautions. Adherence to the guidelines outlined in this document, including the consistent use of proper engineering controls and personal protective equipment, is essential for ensuring the safety of all personnel working with this compound. Always consult the most current Safety Data Sheet before use.

References

A Technical Guide to High-Purity (S)-(+)-2-Pentanol for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercially available high-purity (S)-(+)-2-Pentanol, a crucial chiral building block in the pharmaceutical and fine chemical industries.[1][2][3] This document outlines key specifications from various suppliers, details analytical methodologies for purity assessment, and presents a workflow for selecting the appropriate grade of this versatile chiral alcohol.

Introduction to this compound

This compound, a secondary chiral alcohol, is a valuable intermediate in the synthesis of enantiomerically pure compounds. Its specific stereochemistry is pivotal in the development of pharmaceuticals, agrochemicals, and fragrances, where the biological activity is often dependent on a single enantiomer.[1] The use of high-purity this compound is critical to ensure the stereochemical integrity of the final product, maximizing efficacy and minimizing potential off-target effects.

Commercial Supplier Landscape

A variety of chemical suppliers offer this compound. However, the available purity grades, particularly the enantiomeric excess (e.e.), can vary. Below is a comparative summary of offerings from several key suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to confirm the purity and enantiomeric excess before purchase.

Table 1: Comparison of Commercial this compound Suppliers

SupplierProduct Number (Example)Stated Purity (GC)Enantiomeric Excess (e.e.)CAS NumberAdditional Information
Sigma-Aldrich 8.07501≥98%Not specified on website26184-62-3Part of their synthesis portfolio.
Chem-Impex 01865≥98%Not specified on website26184-62-3Marketed as a chiral building block for pharmaceuticals and fragrances.[1]
Thermo Scientific A14B-5≥99%Not specified on website26184-62-3Part of the Acros Organics brand.
TCI America P0057>98.0%Not specified on website26184-62-3-
Synthesis with Catalysts Pvt. Ltd. -98%98%26184-62-3Explicitly states enantiomeric excess.[3]
Henan Aochuang Chemical Co.,Ltd. -98%Not specified on website26184-62-3-[4]

Note: The information in this table is based on publicly available data and may be subject to change. It is essential to verify the specifications with the supplier directly.

Workflow for Supplier Selection

Choosing the right supplier for high-purity this compound is a critical step in any research or development project. The following diagram illustrates a logical workflow for this process.

Supplier_Selection_Workflow Workflow for Selecting a Commercial Supplier of this compound A Define Purity Requirements (Chemical Purity & Enantiomeric Excess) B Identify Potential Suppliers (Online Databases, Catalogs) A->B C Request and Review Product Specifications & CoA B->C D Evaluate Supplier Reputation & Technical Support C->D E Compare Pricing & Availability D->E F Select Supplier & Place Order E->F

Caption: Workflow for selecting a commercial supplier.

Experimental Protocol: Determination of Enantiomeric Excess by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

The accurate determination of the enantiomeric excess of this compound is crucial for quality control. Chiral Gas Chromatography (GC) is a widely used and effective method for this purpose. The following is a representative protocol adapted from scientific literature.

Objective: To separate and quantify the enantiomers of 2-Pentanol to determine the enantiomeric excess of a sample.

Materials and Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • Chiral GC Column: A column with a chiral stationary phase is required. Common choices include cyclodextrin-based columns (e.g., β-cyclodextrin).

  • This compound sample: The sample to be analyzed.

  • (R)-(-)-2-Pentanol standard: For peak identification.

  • Racemic (±)-2-Pentanol: For method development and resolution validation.

  • Solvent: High-purity solvent compatible with GC analysis (e.g., dichloromethane or hexane).

  • Syringe: For sample injection.

Experimental Workflow:

Chiral_GC_MS_Workflow Workflow for Chiral GC-MS Analysis of 2-Pentanol cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Standard Solutions (Racemic, (S)-, (R)-) C Optimize GC Method (Temperature Program, Flow Rate) A->C B Prepare Sample Solution E Inject Sample B->E D Inject Standards for Peak Identification & Resolution C->D D->E F Integrate Peak Areas of Enantiomers E->F G Calculate Enantiomeric Excess (e.e.) F->G

Caption: Workflow for chiral GC-MS analysis.

Detailed GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 30-200

Procedure:

  • Standard and Sample Preparation: Prepare solutions of racemic 2-pentanol, this compound standard, (R)-(-)-2-Pentanol standard, and the sample to be analyzed in a suitable solvent at a concentration of approximately 1 mg/mL.

  • Method Optimization: Inject the racemic 2-pentanol solution to optimize the GC temperature program for baseline separation of the two enantiomers.

  • Peak Identification: Inject the individual (S)-(+)- and (R)-(-)-2-Pentanol standards to determine their respective retention times.

  • Sample Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers in the sample chromatogram based on their retention times.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Signaling Pathways and Logical Relationships in Chiral Synthesis

The importance of high-purity this compound lies in its role as a chiral precursor in multi-step syntheses. The enantiomeric purity of the starting material directly impacts the stereochemical outcome of the final product.

Chiral_Synthesis_Pathway Impact of Starting Material Purity on Chiral Synthesis cluster_input Starting Material cluster_process Synthetic Steps cluster_output Final Product A This compound B High Enantiomeric Purity A->B High e.e. C Low Enantiomeric Purity A->C Low e.e. D Stereospecific Reactions B->D C->D E Enantiomerically Pure Target Molecule D->E Desired Outcome F Racemic or Diastereomeric Mixture D->F Undesired Outcome

Caption: Impact of starting material purity.

Conclusion

For researchers and professionals in drug development, the selection of high-purity this compound is a critical decision that influences the entire synthetic pathway and the quality of the final product. This guide has provided a framework for navigating the commercial supplier landscape, a practical protocol for verifying enantiomeric purity, and a conceptual understanding of the importance of chiral integrity in synthesis. By carefully considering the information presented, scientists can make informed decisions in sourcing this essential chiral building block for their research and development endeavors.

References

(S)-(+)-2-Pentanol structural formula and chirality

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-(+)-2-Pentanol: Structure, Chirality, and Applications

Abstract

This compound is a chiral alcohol of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] Its specific stereochemistry makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, which is a critical aspect in the creation of effective and safe pharmaceuticals.[1][3] This guide provides a comprehensive overview of the structural formula, chirality, and physicochemical properties of this compound. It further details experimental protocols for its characterization and discusses its role in modern drug development.

Structural Formula and Chirality

This compound, also known as (S)-pentan-2-ol, is a secondary alcohol with the chemical formula C5H12O.[4][5][6] The structure consists of a five-carbon pentyl chain with a hydroxyl (-OH) group located on the second carbon atom.

Caption: 2D Structural Formula of (S)-2-Pentanol.

The Chiral Center

The chirality of 2-pentanol arises from the second carbon atom (C2), which is a stereocenter. This carbon is bonded to four different substituent groups: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a propyl group (-CH₂CH₂CH₃).[7] This asymmetry means that 2-pentanol can exist as two non-superimposable mirror images, known as enantiomers: this compound and (R)-(-)-2-Pentanol.[6][8]

Cahn-Ingold-Prelog (CIP) Priority Rules

The 'S' designation in this compound refers to its absolute configuration, determined by the Cahn-Ingold-Prelog (CIP) priority rules.[9][10] These rules assign priorities to the groups attached to the chiral center based on atomic number.[11]

  • Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (8).

  • Priority 2: The Carbon atom of the propyl group (-CH₂CH₂CH₃) is attached to two other carbons.

  • Priority 3: The Carbon atom of the methyl group (-CH₃) is attached to three hydrogens.

  • Priority 4: The Hydrogen atom (-H) has the lowest atomic number (1).

When the molecule is oriented with the lowest priority group (H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, hence the 'S' (from the Latin sinister, meaning left) configuration.[10][11]

CIP_Priority center C₂ p1 OH center->p1 1 p2 CH₂CH₂CH₃ center->p2 2 p3 CH₃ center->p3 3 p4 H center->p4 4 (Away) p1->p2 p2->p3

Caption: CIP priority assignment for (S)-2-Pentanol.

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are essential for its application in chemical synthesis and for its proper handling and storage.

PropertyValueReference(s)
Molecular Formula C₅H₁₂O[4][5]
Molecular Weight 88.15 g/mol [5]
CAS Number 26184-62-3[5]
Appearance Colorless liquid[1][6]
Density 0.81 g/mL at 25 °C[4][12]
Boiling Point 118-119 °C[4][12]
Melting Point -73 °C[6]
Flash Point 34 °C (93.2 °F)
Refractive Index (n20/D) 1.406[4][12]
Specific Optical Rotation [α]25/D +13°, neat
SMILES String CCC--INVALID-LINK--O[13]
InChI Key JYVLIDXNZAXMDK-YFKPBYRVSA-N

Role in Drug Development

Chirality is a fundamental consideration in pharmacology because enantiomers of a drug can have vastly different biological activities.[3] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[14] Consequently, the synthesis of single-enantiomer drugs is a primary goal in the pharmaceutical industry.[3]

Chiral alcohols, such as this compound, are crucial intermediates or "building blocks" in the asymmetric synthesis of these pharmaceuticals.[2][15] They provide a pre-defined stereocenter that can be incorporated into a more complex target molecule, ensuring the final product has the desired enantiomeric purity.

DrugDevWorkflow cluster_0 Synthesis Stage cluster_1 Formulation & Testing Start This compound (Chiral Building Block) Reaction Multi-step Asymmetric Synthesis Start->Reaction Intermediate Chiral Intermediate Reaction->Intermediate API Enantiopure Active Pharmaceutical Ingredient (API) Intermediate->API Formulation Drug Formulation API->Formulation Testing Clinical Trials Formulation->Testing Final Marketed Drug Testing->Final

Caption: Use of a chiral building block in drug development.

Experimental Protocols

Determination of Specific Rotation by Polarimetry

This protocol describes the measurement of the optical activity of this compound, a key identifier of a chiral compound.[16][17] The specific rotation is a physical constant for a given enantiomer.[18]

Objective: To determine the specific rotation [α] of a neat sample of this compound.

Apparatus:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter sample cell (1 dm path length)

  • Thermometer or temperature controller

Procedure:

  • Instrument Preparation: Turn on the polarimeter and the sodium lamp light source. Allow the instrument to warm up for at least 10 minutes to stabilize.[19]

  • Calibration (Zeroing): Fill the clean polarimeter cell with a blank solvent (if measuring a solution) or ensure it is clean and empty for a neat sample measurement. Place the cell in the polarimeter and take a zero reading. For a neat liquid, the "zero" is taken with an empty, clean cell.

  • Sample Preparation: Carefully fill the 1 dm polarimeter cell with the neat (undiluted) sample of this compound, ensuring no air bubbles are present in the light path.[19]

  • Measurement: Place the sample-filled cell into the polarimeter. Record the observed optical rotation (α) in degrees. Note the temperature (T) at which the measurement is taken (e.g., 25 °C).

  • Calculation of Specific Rotation: For a neat liquid, the specific rotation [α] is calculated using Biot's law:[16]

    • [α]ᵀλ = α / (l * d)

    • Where:

      • α = observed rotation in degrees

      • l = path length of the cell in decimeters (dm)

      • d = density of the liquid in g/mL at temperature T

      • T = temperature in degrees Celsius

      • λ = wavelength of light (D-line)

Enantiomeric Purity Analysis by Chiral GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral stationary phase to separate and quantify the enantiomers of 2-pentanol. This is critical for confirming the enantiomeric excess (e.e.) of the (S)-enantiomer.[7][20]

Objective: To determine the enantiomeric ratio and purity of a 2-pentanol sample.

Apparatus & Reagents:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Chiral capillary column (e.g., a β-cyclodextrin derivative stationary phase)[7][20]

  • High-purity helium (carrier gas)

  • Suitable solvent (e.g., dichloromethane)

  • This compound and (R)-(-)-2-Pentanol standards

GCMS_Workflow Sample 1. Prepare Sample (Dilute in Solvent) Inject 2. Inject into GC Sample->Inject Column 3. Separation on Chiral Column Inject->Column Elute 4. Elution of Enantiomers at Different Times Column->Elute Detect 5. MS Detection & Ionization Elute->Detect Analyze 6. Data Analysis (Chromatogram) Detect->Analyze

Caption: Experimental workflow for Chiral GC-MS analysis.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the 2-pentanol sample in a suitable volatile solvent like dichloromethane. Prepare standard solutions of the pure (S) and (R) enantiomers for retention time comparison.

  • GC-MS System Setup:

    • Injector Temperature: Set to 230 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp up to 150 °C at a rate of 3 °C/min.[7]

    • MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass scan range from m/z 35 to 200.[7]

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The enantiomers will travel through the chiral column at different rates, resulting in their separation.

  • Data Acquisition: The separated compounds elute from the column at different retention times and enter the mass spectrometer, where they are ionized and detected.

  • Data Analysis:

    • The resulting chromatogram will display two distinct peaks if both enantiomers are present.

    • Identify the peaks corresponding to (S)-2-Pentanol and (R)-2-Pentanol by comparing their retention times to the standards.

    • The mass spectrum for each peak can be used to confirm the identity as 2-pentanol.

    • Calculate the enantiomeric excess (% e.e.) by integrating the area under each peak:

      • % e.e. = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100

Conclusion

This compound is a fundamentally important molecule for chemists and pharmaceutical developers. Its well-defined structure and chirality, combined with its utility as a synthetic building block, make it indispensable for the creation of enantiomerically pure active pharmaceutical ingredients. The analytical methods detailed herein, such as polarimetry and chiral chromatography, are essential for verifying its stereochemical integrity, ensuring the quality and efficacy of the final therapeutic products.

References

Thermodynamic Properties of (S)-(+)-2-Pentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of (S)-(+)-2-Pentanol. The information is compiled from critically evaluated data and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this chiral alcohol is utilized. This document summarizes key physical and thermodynamic data in structured tables, details the general experimental protocols for their determination, and provides visualizations of experimental workflows and thermodynamic relationships.

Physical and Chemical Properties

This compound is a chiral secondary alcohol with the chemical formula C₅H₁₂O. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₁₂O[1]
Molecular Weight88.15 g/mol [1]
CAS Number26184-62-3[1]
AppearanceColorless liquid[1]
Density0.81 g/mL at 25 °C[2][3]
Boiling Point118-119 °C[2][3]
Melting Point-50 °C[4][5]
Flash Point34 °C (93 °F)[2]
Refractive Index (n20/D)1.406[2][3]
Optical Rotation ([α]25/D, neat)+13°[2]
Vapor Density (vs air)3[2]

Thermodynamic Data

The thermodynamic properties of this compound and its racemate, 2-Pentanol, have been determined through various experimental techniques. The following tables summarize the key thermodynamic parameters. It is important to note that some of the data, particularly for enthalpy and entropy, have been reported for the racemic mixture of 2-pentanol.

Table 2: Thermodynamic Properties of 2-Pentanol

PropertyValueUnitsMethodReference
Enthalpy of Formation (Liquid, ΔfH°liquid)
-365.2 ± 1.1kJ/molCombustion Calorimetry (Ccb)Sachek, Peshchenko, et al., 1974[6]
-366.4 ± 1.7kJ/molChemical Equilibrium (Eqk)Connett, 1970[6]
-367.1 ± 0.75kJ/molCombustion Calorimetry (Ccb)Chao and Rossini, 1965[6]
Enthalpy of Formation (Gas, ΔfH°gas)
-312.7kJ/molCalculatedSachek, Peshchenko, et al., 1974[6][7]
-313.8 ± 1.1kJ/molChemical Equilibrium (Eqk)Connett, 1970[6][7]
-314.6 ± 1.5kJ/molCombustion Calorimetry (Ccb)Chao and Rossini, 1965[6][7]
Standard Molar Entropy (Gas, S°gas) 392.0 ± 0.9J/mol·KChemical EquilibriumConnett, 1970[6][7]
Enthalpy of Combustion (Liquid, ΔcH°liquid) -3315.4 ± 0.67kJ/molCombustion Calorimetry (Ccb)Chao and Rossini, 1965[6]
Liquid Phase Heat Capacity (Cp,liquid) 2.716J/g·KNot specified[8]
Enthalpy of Vaporization (ΔvapH) 54.0kJ/mol at 313 KNot specifiedWilhoit and Zwolinski, 1973[9]
Enthalpy of Fusion (ΔfusH) 8.48kJ/mol at 200 KNot specifiedLohmann, Joh, et al., 1997[9]

Table 3: Vapor Pressure of 2-Pentanol (Antoine Equation)

The vapor pressure of 2-pentanol can be described by the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.[6][10]

ABCTemperature Range (K)Reference
4.423491291.212-100.017298.12 - 383.34Butler, Ramchandani, et al., 1935[6][10]

Experimental Protocols

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

General Protocol:

  • Sample Preparation: A precisely weighed sample of the liquid alcohol (e.g., 2-pentanol) is placed in a crucible inside a high-pressure stainless-steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the final products are in their standard states.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Assembly: The bomb is placed in a well-insulated water jacket of a known volume. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature of the water is recorded before and after combustion. The maximum temperature rise is used to calculate the heat released.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire. The standard enthalpy of formation can then be derived from the standard enthalpy of combustion using Hess's law.

The enthalpy of combustion for 2-pentanol was determined using this method by Chao and Rossini (1965).[6]

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample place_in_crucible Place in Crucible weigh->place_in_crucible add_water Add Water to Bomb place_in_crucible->add_water seal_bomb Seal and Pressurize Bomb with O2 add_water->seal_bomb place_in_calorimeter Place Bomb in Calorimeter seal_bomb->place_in_calorimeter ignite Ignite Sample place_in_calorimeter->ignite measure_temp Measure Temperature Change ignite->measure_temp calculate_q Calculate Heat Released (q) measure_temp->calculate_q calculate_delta_h Calculate Enthalpy of Combustion calculate_q->calculate_delta_h calculate_delta_hf Calculate Enthalpy of Formation calculate_delta_h->calculate_delta_hf

Caption: Workflow for Bomb Calorimetry.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential scanning calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

General Protocol:

  • Sample Preparation: A small, accurately weighed amount of the liquid sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a controlled heating and cooling rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Heat Capacity: The heat capacity is determined from the difference in heat flow between the sample and the reference in a region with no thermal transitions.

    • Enthalpy of Fusion: For the determination of the enthalpy of fusion, the sample is first cooled to below its melting point to induce crystallization. The sample is then heated, and the endothermic peak corresponding to melting is integrated. The area of the peak is directly proportional to the enthalpy of fusion.

Ebulliometry for Vapor Pressure Measurement

Ebulliometry is a technique for the precise measurement of the boiling point of a liquid. By measuring the boiling point at different pressures, the vapor pressure curve can be determined.

General Protocol:

  • Apparatus: An ebulliometer consists of a boiling flask, a condenser to return the condensed vapor, and a system for precise temperature and pressure measurement.

  • Procedure: The liquid sample is placed in the boiling flask. The system is brought to a specific pressure, and the liquid is heated to its boiling point. The temperature at which the liquid and vapor are in equilibrium is recorded.

  • Data Collection: This process is repeated at various pressures to obtain a set of corresponding boiling temperatures.

  • Data Analysis: The vapor pressure data are often fitted to an empirical equation, such as the Antoine equation, to describe the relationship between vapor pressure and temperature.

The Antoine equation parameters for 2-pentanol were reported by Butler, Ramchandani, et al. (1935).[6][10]

G cluster_setup Ebulliometer Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis add_sample Add Sample to Boiling Flask assemble Assemble Ebulliometer add_sample->assemble set_pressure Set System Pressure assemble->set_pressure heat_to_boil Heat to Boiling set_pressure->heat_to_boil record_temp Record Equilibrium Temperature heat_to_boil->record_temp record_temp->set_pressure Repeat for different pressures plot_data Plot P vs. T record_temp->plot_data fit_antoine Fit to Antoine Equation plot_data->fit_antoine

Caption: Workflow for Ebulliometry.

Chemical Equilibrium for Enthalpy and Entropy of Formation

Thermodynamic properties can also be determined by studying the equilibrium of a chemical reaction.

General Protocol:

  • Reaction System: A reversible reaction involving the compound of interest is chosen. For 2-pentanol, a dehydrogenation reaction to form a ketone and hydrogen gas is suitable.

  • Experimental Setup: The alcohol vapor is passed over a catalyst at a controlled temperature and pressure.

  • Equilibrium Measurement: The composition of the gas mixture at equilibrium is determined, typically using gas chromatography.

  • Calculation of Equilibrium Constant (K): The equilibrium constant is calculated from the partial pressures of the reactants and products.

  • Van't Hoff Equation: The experiment is repeated at several temperatures to determine the temperature dependence of the equilibrium constant. The van't Hoff equation (d(lnK)/dT = ΔH°/RT²) is then used to calculate the standard enthalpy change (ΔH°) for the reaction.

  • Gibbs Free Energy and Entropy: The standard Gibbs free energy change (ΔG°) is calculated from ΔG° = -RTlnK. The standard entropy change (ΔS°) is then determined from the relationship ΔG° = ΔH° - TΔS°. From these values for the reaction, the standard enthalpy and entropy of formation of the compound of interest can be calculated if the values for the other reactants and products are known.

The enthalpy and entropy of formation for 2-pentanol were determined using a chemical equilibrium method by Connett (1970).[6][7]

Interrelation of Thermodynamic Properties

The various thermodynamic properties are interconnected through fundamental thermodynamic equations. Understanding these relationships is crucial for applying the data in practical applications.

G cluster_legend Relationships G Gibbs Free Energy (G) H Enthalpy (H) G->H G = H - TS S Entropy (S) H->S U Internal Energy (U) H->U H = U + PV Cp Heat Capacity (Cp) H->Cp dH = CpdT T Temperature (T) S->T dS = (Cp/T)dT V Volume (V) U->V Cp->T P Pressure (P) key Fundamental Equations connect key thermodynamic properties.

Caption: Thermodynamic Property Relationships.

This technical guide provides a centralized resource for the thermodynamic properties of this compound. The tabulated data, coupled with an understanding of the experimental methodologies, will be beneficial for scientists and researchers in their various applications of this important chiral molecule.

References

Methodological & Application

Application Notes and Protocols: The Use of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Asymmetric synthesis is a critical component of modern chemistry, particularly in the fields of pharmaceutical development and materials science, where the specific stereoisomer of a molecule can dictate its biological activity or material properties.[1] One of the most robust strategies for controlling stereochemistry during a reaction is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1][2] After the desired stereocenter has been established, the auxiliary is cleaved from the product and can ideally be recovered for reuse.[2]

While a variety of chiral compounds can serve as auxiliaries, this document will focus on the general principles and methodologies, as the specific use of (S)-(+)-2-pentanol as a traditional, recoverable chiral auxiliary is not extensively documented in scientific literature. However, this compound is recognized as a key chiral intermediate in the synthesis of certain pharmaceuticals, such as potential anti-Alzheimer's disease drugs.[3] The protocols and data presented herein are based on well-established chiral auxiliaries to provide researchers with a foundational understanding and practical guide to this powerful synthetic tool.

General Workflow of a Chiral Auxiliary in Asymmetric Synthesis

The use of a chiral auxiliary typically follows a three-step process: attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the new stereocenter, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

G General Workflow for Chiral Auxiliary Synthesis sub Prochiral Substrate attach 1. Attachment sub->attach aux Chiral Auxiliary (this compound Motif) aux->attach inter Diastereomeric Intermediate attach->inter diastereo 2. Diastereoselective Reaction inter->diastereo prod_aux Chiral Product with Auxiliary Attached diastereo->prod_aux cleavage 3. Cleavage prod_aux->cleavage prod Enantiomerically Enriched Product cleavage->prod rec_aux Recovered Chiral Auxiliary cleavage->rec_aux

Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.

Quantitative Data for Common Chiral Auxiliaries

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, along with the chemical yield. The following table summarizes representative data for well-established chiral auxiliaries in asymmetric alkylation reactions.

Chiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (de, %)
(1S,2S)-(+)-PseudoephedrinePropionamideBenzyl bromide95>99
(1S,2S)-(+)-PseudoephedrineIsobutylamideEthyl iodide8897[4]
(1S,2S)-(+)-PseudoephedrinePhenylamideMethyl iodide8294[4]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneN-PropionylBenzyl bromide90-95>98

Experimental Protocols

The following protocols are generalized procedures for the use of a chiral auxiliary in an asymmetric alkylation reaction, a common application. These are based on established methodologies for auxiliaries like pseudoephedrine and Evans oxazolidinones.

Protocol 1: Attachment of the Chiral Auxiliary (Acylation)

This protocol describes the formation of an amide bond between a chiral amino alcohol auxiliary and a carboxylic acid derivative.

  • Materials:

    • Chiral amino alcohol (e.g., (1S,2S)-(+)-pseudoephedrine) (1.0 eq)

    • Acyl chloride (e.g., propionyl chloride) (1.1 eq)

    • Triethylamine (Et3N) (1.2 eq)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Diastereoselective Alkylation

This protocol details the diastereoselective alkylation of the chiral amide.

  • Materials:

    • Chiral amide (from Protocol 1) (1.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)

    • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

    • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution (1.1 eq) dropwise to form the enolate. Stir for 30-60 minutes at -78 °C.

    • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • The diastereomeric excess of the crude product can be determined by 1H NMR or HPLC analysis. The product is then purified by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

  • Materials:

    • Alkylated product (from Protocol 2) (1.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • Lithium hydroxide (LiOH) (2.0 eq)

    • 30% aqueous hydrogen peroxide (H2O2) (4.0 eq)

    • Aqueous sodium sulfite (Na2SO3) solution

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (e.g., 4:1).[2]

    • Cool the solution to 0 °C.

    • Add lithium hydroxide (2.0 eq) followed by the dropwise addition of 30% H2O2 (4.0 eq).[2]

    • Stir the reaction at room temperature for 2 hours or until the starting material is consumed (monitor by TLC).[2]

    • Quench the reaction by the addition of aqueous Na2SO3.[2]

    • The desired carboxylic acid can be extracted from the mixture. The water-soluble chiral auxiliary can often be recovered from the aqueous layer for reuse.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of a diastereoselective aldol reaction, another common application of chiral auxiliaries.

G Logical Flow of a Diastereoselective Aldol Reaction start Chiral Auxiliary-Substrate Conjugate enolate_form Enolate Formation (LDA, -78°C) start->enolate_form enolate Chiral Enolate enolate_form->enolate aldol_add Aldol Addition enolate->aldol_add aldehyde Aldehyde aldehyde->aldol_add adduct Diastereomerically Enriched Aldol Adduct aldol_add->adduct cleavage Auxiliary Cleavage (e.g., Hydrolysis) adduct->cleavage product Chiral β-Hydroxy Acid cleavage->product aux Recovered Auxiliary cleavage->aux

Caption: Logical flow of a diastereoselective aldol reaction using a chiral auxiliary.

The use of chiral auxiliaries is a powerful and versatile strategy in asymmetric synthesis, enabling the preparation of a wide range of enantiomerically pure compounds. While the specific application of this compound as a traditional chiral auxiliary is not well-documented, the principles and protocols outlined in this document, using well-established examples, provide a solid foundation for researchers and drug development professionals. The ability to predictably control the stereochemical outcome of reactions makes chiral auxiliaries an indispensable tool in the synthesis of complex, biologically active molecules.

References

Application Notes and Protocols: (S)-(+)-2-Pentanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-(+)-2-Pentanol is a readily available and relatively simple chiral secondary alcohol. While the principles of asymmetric catalysis often employ chiral alcohols as precursors for auxiliaries, ligands, or as chiral solvents, a comprehensive review of scientific literature reveals a notable lack of specific, documented applications for this compound in this context. This document, therefore, serves as a forward-looking guide, providing detailed hypothetical application notes and generalized protocols based on established methodologies for analogous simple chiral alcohols. The aim is to equip researchers with the foundational knowledge and experimental frameworks to explore the potential of this compound in asymmetric catalysis.

This compound as a Potential Chiral Auxiliary in Asymmetric Alkylation

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] Simple chiral alcohols can be converted into esters or ethers that then function as chiral auxiliaries.

Application Note:

This compound can be esterified with a carboxylic acid to form a chiral ester. The steric environment created by the chiral pentyl group can then influence the diastereoselective enolization and subsequent alkylation of the ester. The effectiveness of such an auxiliary would depend on its ability to create a rigid conformational bias in the transition state, leading to high diastereoselectivity. Following the alkylation, the auxiliary can be cleaved to yield the desired enantiomerically enriched carboxylic acid.

Hypothetical Protocol: Asymmetric Alkylation of a Propionate Ester Derived from this compound

This protocol describes the synthesis of a chiral ester from this compound and propionic acid, followed by its diastereoselective alkylation.

Step 1: Synthesis of (S)-pent-2-yl propionate

  • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (0.5 M) at 0 °C, slowly add propionyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Purify the crude product by distillation under reduced pressure.

Step 2: Diastereoselective Alkylation

  • Dissolve the (S)-pent-2-yl propionate (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under an argon atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir for 30 minutes to form the lithium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous NaSO₄ and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral GC analysis. Purify by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated ester in a 3:1 mixture of THF and water.

  • Add LiOH (2.0 eq) and stir at room temperature for 12 hours.

  • Acidify the reaction mixture with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.

  • The this compound auxiliary can be recovered from the aqueous layer.

Hypothetical Quantitative Data Summary

The following table presents hypothetical data for the diastereoselective alkylation of (S)-pent-2-yl propionate.

EntryAlkyl Halide (R-X)Hypothetical Yield (%)Hypothetical Diastereomeric Ratio (d.r.)
1Benzyl bromide8585:15
2n-Butyl iodide8280:20
3Ethyl iodide8878:22
4Allyl bromide8682:18

Workflow Diagram

Asymmetric_Alkylation_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage S_Pentanol This compound Esterification Esterification S_Pentanol->Esterification PropionylChloride Propionyl Chloride PropionylChloride->Esterification ChiralEster (S)-pent-2-yl propionate Esterification->ChiralEster EnolateFormation Enolate Formation (LDA, -78°C) ChiralEster->EnolateFormation Alkylation Alkylation (R-X, -78°C) EnolateFormation->Alkylation AlkylatedEster Alkylated Chiral Ester Alkylation->AlkylatedEster Hydrolysis Hydrolysis (LiOH) AlkylatedEster->Hydrolysis ChiralAcid Enantioenriched Carboxylic Acid Hydrolysis->ChiralAcid RecoveredAuxiliary Recovered This compound Hydrolysis->RecoveredAuxiliary

Asymmetric alkylation workflow.

This compound Derivatives as Potential Chiral Ligands

Chiral ligands are enantiomerically pure compounds that coordinate to a metal center to form a chiral catalyst.[2] Chiral alcohols are common starting materials for the synthesis of various types of ligands, such as phosphine, oxazoline, or amino alcohol ligands.

Application Note:

This compound can serve as a chiral precursor for the synthesis of novel ligands. For example, the hydroxyl group can be converted to an amino group, which can then be further functionalized. Alternatively, the alcohol can be used to synthesize chiral phosphinite or phosphite ligands. These ligands, when complexed with a suitable metal (e.g., Rhodium, Iridium, Ruthenium), could potentially catalyze a range of asymmetric reactions, such as hydrogenations, hydrosilylations, or cross-coupling reactions.

Hypothetical Protocol: Synthesis of a P-O Type Ligand and its use in Asymmetric Hydrogenation

This protocol outlines the synthesis of a simple chiral phosphinite ligand from this compound and its application in the asymmetric hydrogenation of a prochiral ketone.

Step 1: Synthesis of Chloro(diphenyl)phosphine

This is a standard procedure and the reagent is often commercially available.

Step 2: Synthesis of (S)-pent-2-yl diphenylphosphinite

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.5 M) containing triethylamine (1.2 eq) at 0 °C, add chloro(diphenyl)phosphine (1.0 eq) dropwise under an argon atmosphere.

  • Stir the mixture at room temperature for 4 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Remove the solvent under reduced pressure to obtain the crude ligand. Purify by column chromatography under inert conditions if necessary.

Step 3: In situ Catalyst Formation and Asymmetric Hydrogenation

  • In a glovebox, add [Rh(COD)₂]BF₄ (1 mol%) and the chiral phosphinite ligand (2.2 mol%) to a Schlenk flask.

  • Add degassed solvent (e.g., dichloromethane).

  • Stir for 30 minutes to form the catalyst complex.

  • Add the prochiral ketone substrate (e.g., acetophenone, 1.0 eq).

  • Transfer the solution to a high-pressure autoclave.

  • Pressurize the autoclave with H₂ gas (e.g., 10 atm) and stir at room temperature for 24 hours.

  • Carefully release the pressure and analyze the conversion and enantiomeric excess (ee) of the resulting chiral alcohol by chiral GC or HPLC.

Hypothetical Quantitative Data Summary

The following table presents hypothetical data for the rhodium-catalyzed asymmetric hydrogenation of various ketones using the (S)-pent-2-yl diphenylphosphinite ligand.

EntrySubstrateHypothetical Conversion (%)Hypothetical Enantiomeric Excess (ee, %)
1Acetophenone9575 (R)
2Propiophenone9272 (R)
31-Naphthyl methyl ketone9880 (R)
42-Butanone8565 (R)

Reaction Scheme Diagram

Asymmetric_Hydrogenation_Scheme cluster_0 Ligand Synthesis cluster_1 Catalytic Cycle S_Pentanol This compound LigandSynth Ligand Synthesis S_Pentanol->LigandSynth Ph2PCl Ph₂PCl Ph2PCl->LigandSynth ChiralLigand (S)-pent-2-yl diphenylphosphinite (L*) LigandSynth->ChiralLigand Catalyst [Rh(COD)₂]BF₄ + L* Reaction Asymmetric Hydrogenation Catalyst->Reaction Substrate Prochiral Ketone Substrate->Reaction Hydrogen H₂ Hydrogen->Reaction Product Chiral Alcohol Reaction->Catalyst Reaction->Product

Asymmetric hydrogenation using a derived ligand.

This compound as a Potential Chiral Co-Solvent

The use of chiral solvents as the sole source of enantioselectivity is a less common but emerging area in asymmetric synthesis.[3][4] A chiral solvent can influence the energy of diastereomeric transition states, leading to an enantiomeric excess in the product. More practically, it can be used as a chiral co-solvent in conjunction with an achiral catalyst.

Application Note:

Due to its simple structure and relatively low cost, this compound could be investigated as a chiral co-solvent. In reactions that proceed through charged or highly polar transition states, the chiral alcohol could create a chiral solvation sphere around the reactants, leading to facial discrimination. This approach would be most promising in reactions where even a small to moderate enantiomeric excess is valuable or as an additive to enhance the selectivity of an existing chiral catalytic system.

Hypothetical Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol describes a classic test reaction for asymmetric induction, using this compound as a chiral co-solvent.

  • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous toluene (5 mL) and this compound (2.0 eq).

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc (1.0 M in hexanes, 1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzaldehyde (1.0 eq) dropwise.

  • Stir the reaction at 0 °C for 24 hours.

  • Quench the reaction carefully with 1 M HCl.

  • Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate.

  • Analyze the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.

Hypothetical Quantitative Data Summary

The following table illustrates the potential effect of the amount of chiral co-solvent on the enantioselectivity of the reaction.

EntryEquivalents of this compoundHypothetical Yield (%)Hypothetical Enantiomeric Excess (ee, %)
10.59010 (S)
21.09218 (S)
32.08825 (S)
45.08530 (S)

Principle Illustration Diagram

Chiral_Solvent_Principle cluster_0 Transition State in Achiral Solvent cluster_1 Transition State in this compound TS_R Transition State leading to (R)-product Energy_Achiral ΔG‡(R) ≈ ΔG‡(S) (Racemic Product) TS_S Transition State leading to (S)-product TS_R_Chiral Solvated Transition State leading to (R)-product Energy_Chiral ΔG‡(S) < ΔG‡(R) (Enantioenriched Product) TS_S_Chiral Solvated Transition State leading to (S)-product Reactants Achiral Reactants Reactants->TS_R Pathway 1 Reactants->TS_S Pathway 2 Reactants->TS_R_Chiral Pathway 1' Reactants->TS_S_Chiral Pathway 2'

Principle of chiral solvent induction.

Conclusion

While direct applications of this compound in asymmetric catalysis are not prominently featured in the current body of scientific literature, its structure suggests potential utility in this field. The generalized protocols and hypothetical data presented in these application notes are intended to serve as a starting point for researchers interested in exploring this simple chiral alcohol as a building block for new chiral auxiliaries, ligands, or as a chiral co-solvent. Further research and optimization would be necessary to validate and establish its efficacy in these roles.

References

The Pivotal Role of (S)-(+)-2-Pentanol in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Pentanol , a chiral secondary alcohol, serves as a critical building block in the synthesis of enantiomerically pure pharmaceutical intermediates. Its defined stereochemistry is leveraged to introduce chirality into drug molecules, a crucial aspect for ensuring therapeutic efficacy and minimizing potential side effects. This versatile molecule finds its primary application in the synthesis of key precursors for various drugs, including those targeting neurodegenerative diseases like Alzheimer's.

This application note details the significance of this compound, focusing on its role in the synthesis of a key intermediate for the anti-Alzheimer's drug, Rivastigmine. Furthermore, it provides a protocol for the enzymatic kinetic resolution of racemic 2-pentanol, a common method for obtaining the desired (S)-enantiomer.

Application in the Synthesis of a Rivastigmine Intermediate

While various synthetic routes to the acetylcholinesterase inhibitor Rivastigmine exist, one strategic approach involves the use of chiral intermediates to establish the required stereocenter. A key chiral precursor in the synthesis of Rivastigmine is (S)-3-[1-(dimethylamino)ethyl]phenol . Although direct synthesis from this compound is not the most commonly cited pathway in readily available literature, the synthesis of chiral alcohols and their subsequent conversion to amines is a fundamental strategy in medicinal chemistry. The synthesis of Rivastigmine and its intermediates often starts from materials like 3-hydroxyacetophenone, followed by asymmetric reduction or resolution steps to introduce the necessary chirality.

The importance of chiral alcohols like this compound lies in their potential use in synthesizing such key chiral intermediates through stereospecific reactions. For instance, a chiral alcohol can be converted to a chiral amine with retention or inversion of configuration, a common transformation in pharmaceutical synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below, offering a quick reference for researchers.

PropertyValue
Molecular FormulaC₅H₁₂O
Molecular Weight88.15 g/mol
AppearanceColorless liquid
Boiling Point119 °C
Density0.812 g/mL at 25 °C
Optical Rotation[α]²⁰/D +13°, neat

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Pentanol

To obtain the enantiomerically pure this compound, a common and efficient method is the enzymatic kinetic resolution of a racemic mixture of 2-pentanol. This process utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.

Objective: To resolve racemic 2-pentanol to obtain this compound with high enantiomeric excess.

Materials:

  • Racemic 2-pentanol

  • Immobilized Lipase (e.g., from Candida antarctica, Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane)

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Equipment for monitoring the reaction (e.g., chiral gas chromatography)

  • Equipment for purification (e.g., column chromatography)

Procedure:

  • In a suitable reaction vessel, dissolve racemic 2-pentanol (1 equivalent) and vinyl acetate (0.5-1.0 equivalents) in hexane.

  • Add the immobilized lipase to the solution (typically 10-50 mg of lipase per mmol of alcohol).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining alcohol and the formed ester using chiral GC.

  • The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the ester product.

  • Once the desired conversion is reached, separate the enzyme from the reaction mixture by filtration.

  • Remove the solvent under reduced pressure.

  • Purify the unreacted this compound and the formed (R)-2-pentyl acetate by column chromatography.

Expected Results: This procedure can yield this compound with high enantiomeric excess (>95%), along with the corresponding (R)-ester. The specific yield and ee will depend on the enzyme, reaction conditions, and the point at which the reaction is stopped.

Logical Workflow for Chiral Intermediate Synthesis

The general workflow for utilizing a chiral alcohol like this compound in the synthesis of a pharmaceutical intermediate can be visualized as a series of logical steps. This often begins with obtaining the pure enantiomer, followed by its conversion to the desired intermediate.

Caption: A logical workflow illustrating the progression from racemic starting material to the final active pharmaceutical ingredient using a chiral intermediate derived from this compound.

This diagram outlines the key stages, starting with the resolution of the racemic mixture to obtain the desired enantiomer, followed by its chemical modification to form a key intermediate, which is then used in the final steps of the drug synthesis. This modular approach is fundamental in modern pharmaceutical manufacturing to ensure the production of safe and effective chiral drugs.

Application Notes and Protocols: (S)-(+)-2-Pentanol as a Chiral Solvent in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of (S)-(+)-2-Pentanol as a primary chiral solvent to induce significant enantioselectivity in general organic reactions is not extensively documented in peer-reviewed literature. The following application notes and protocols present a hypothetical case study on the asymmetric reduction of a prochiral ketone. This document is intended to serve as a conceptual guide for researchers exploring the potential of chiral solvents and should be adapted and validated experimentally.

Introduction

This compound is a chiral secondary alcohol that holds potential as a chiral solvent or co-solvent in asymmetric synthesis. The principle of using a chiral solvent relies on the differential solvation of diastereomeric transition states, which can lead to an energy difference and, consequently, the preferential formation of one enantiomer over the other. The hydroxyl group of this compound can engage in hydrogen bonding, while the alkyl chain provides a distinct steric environment, which are key features for inducing enantioselectivity. This document outlines a hypothetical protocol for the enantioselective reduction of acetophenone to 1-phenylethanol, using this compound as the chiral medium.

Principle of the Method

In the presence of a chiral solvent like this compound, the transition states for the formation of the (R) and (S) products of a reaction involving a prochiral substrate can be diastereomeric. The chiral solvent molecules arrange around the substrate and reagent in a way that can favor one approach of the reagent over the other due to steric hindrance or specific electronic interactions, such as hydrogen bonding. This energetic preference for one transition state leads to an enantiomeric excess (e.e.) of the corresponding product.

For the reduction of a prochiral ketone, the chiral solvent can influence the facial selectivity of the hydride attack on the carbonyl group. The effectiveness of this chiral induction is dependent on several factors, including the structure of the substrate, the reagent, the temperature, and the concentration.

Hypothetical Application: Asymmetric Reduction of Acetophenone

This section details a hypothetical experimental protocol for the reduction of acetophenone to 1-phenylethanol using sodium borohydride, with this compound as the chiral solvent.

Data Presentation

The following table summarizes hypothetical results for the asymmetric reduction of acetophenone under various conditions to illustrate the potential influence of this compound as a chiral solvent.

EntrySubstrateReducing AgentSolvent SystemTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
1AcetophenoneNaBH₄This compound08515 (S)
2AcetophenoneNaBH₄This compound-208225 (S)
3AcetophenoneNaBH₄This compound-407538 (S)
4AcetophenoneNaBH₄Toluene / this compound (1:1)-407822 (S)
5AcetophenoneLiAlH₄This compound / THF (1:1)-789045 (S)

Note: The data presented in this table is purely illustrative and intended to show potential trends. Actual experimental results may vary significantly.

Experimental Protocols

Protocol 1: Asymmetric Reduction of Acetophenone with Sodium Borohydride in this compound

Materials:

  • Acetophenone (freshly distilled)

  • Sodium borohydride (NaBH₄)

  • This compound (anhydrous)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and hotplate/stirrer

  • Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add acetophenone (1.20 g, 10 mmol).

  • Add 40 mL of anhydrous this compound to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C) using an appropriate cooling bath.

  • In a separate flask, prepare a solution of sodium borohydride (0.19 g, 5 mmol) in 10 mL of anhydrous this compound.

  • Slowly add the sodium borohydride solution to the stirred solution of acetophenone over a period of 30 minutes, maintaining the internal temperature.

  • Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of 20 mL of 1 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the conceptual workflow and the proposed mechanism for the use of this compound as a chiral solvent.

G cluster_prep Reaction Setup cluster_reaction Asymmetric Reaction cluster_workup Workup & Analysis A Prochiral Substrate (Acetophenone) D Formation of Diastereomeric Transition States A->D B Chiral Solvent (this compound) B->D C Reducing Agent (e.g., NaBH₄) C->D E Preferential Formation of one Enantiomer D->E F Quenching & Extraction E->F G Purification (Chromatography) F->G H Analysis (Chiral HPLC/GC) G->H I Enantiomerically Enriched Product H->I

Caption: General workflow for asymmetric synthesis using a chiral solvent.

G cluster_0 Approach to Prochiral Ketone cluster_1 Si face attack cluster_2 Re face attack Ketone R-C(=O)-R' TS_Si Transition State (favored) Ketone->TS_Si TS_Re Transition State (disfavored) Ketone->TS_Re Product_S (S)-Product TS_Si->Product_S Solvent_Si (S)-2-Pentanol (less steric hindrance) Solvent_Si->TS_Si Hydride_Si [H]⁻ Hydride_Si->TS_Si attacks Si face Product_R (R)-Product TS_Re->Product_R Solvent_Re (S)-2-Pentanol (more steric hindrance) Solvent_Re->TS_Re Hydride_Re [H]⁻ Hydride_Re->TS_Re attacks Re face

Application Notes and Protocols for the Enzymatic Resolution of 2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the enzymatic resolution of racemic 2-pentanol. The methodologies described herein utilize lipases for the enantioselective acylation of one enantiomer, allowing for the separation of (R)- and (S)-2-pentanol. These protocols are essential for the synthesis of enantiomerically pure compounds, which are critical in the pharmaceutical industry and various fields of chemical research.

Introduction

Chiral secondary alcohols, such as 2-pentanol, are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. The biological activity of chiral molecules often depends on their stereochemistry, making the production of enantiomerically pure compounds a critical endeavor. Enzymatic kinetic resolution is a powerful technique for separating enantiomers, offering high selectivity under mild reaction conditions.[1][2] Lipases, a class of hydrolases, are particularly effective biocatalysts for these transformations.[2][3]

This application note details two primary protocols for the lipase-catalyzed resolution of 2-pentanol: one employing transesterification with vinyl acetate and another utilizing esterification with succinic anhydride.

Principle of Enzymatic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This difference in reaction rates allows for the separation of the unreacted enantiomer from the newly formed product. In the case of 2-pentanol, a lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer (e.g., the (R)-enantiomer) largely unreacted. The resulting mixture of the esterified product and the unreacted alcohol can then be separated.

A schematic of the enzymatic kinetic resolution of 2-pentanol is presented below.

G Figure 1: General Workflow for Enzymatic Resolution of 2-Pentanol cluster_reaction Enzymatic Reaction cluster_separation Separation & Analysis rac_pentanol Racemic 2-Pentanol ((R,S)-2-pentanol) reaction_mixture Reaction Mixture in Organic Solvent rac_pentanol->reaction_mixture acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_mixture lipase Lipase (e.g., CALB) lipase->reaction_mixture quenched_mixture Quenched Reaction Mixture reaction_mixture->quenched_mixture Reaction & Quenching separation Separation (e.g., Column Chromatography) quenched_mixture->separation ester_product Ester Product ((S)-2-pentyl acetate) separation->ester_product unreacted_alcohol Unreacted Alcohol ((R)-2-pentanol) separation->unreacted_alcohol analysis Enantiomeric Excess (ee) Determination (Chiral GC-MS) ester_product->analysis unreacted_alcohol->analysis

Caption: General workflow for the enzymatic resolution of 2-pentanol.

Experimental Protocols

Protocol 1: Transesterification using Vinyl Acetate

This protocol describes the resolution of racemic 2-pentanol using an immobilized lipase and vinyl acetate as the acyl donor.

Materials:

  • Racemic 2-pentanol

  • Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym 435®)

  • Vinyl acetate

  • Organic solvent (e.g., methylene chloride, n-hexane)[4][5]

  • Molecular sieves (optional, for anhydrous conditions)

  • Reaction vessel (e.g., sealed flask)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or heating block

  • Analytical balance

  • Syringes and needles

Procedure:

  • Reaction Setup: To a sealed reaction vessel, add racemic 2-pentanol and the organic solvent.

  • Acyl Donor Addition: Add vinyl acetate to the reaction mixture. A typical molar ratio of acyl donor to alcohol is 1:1 to 5:1.[6]

  • Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading can vary, but a common starting point is 5-10 mg of enzyme per mmol of substrate.[7]

  • Reaction Conditions: Place the vessel in a thermostatically controlled environment, typically between 30-40°C, and stir the mixture.[4][8]

  • Monitoring the Reaction: Periodically withdraw small aliquots of the reaction mixture. Remove the enzyme by filtration or centrifugation before analysis.

  • Analysis: Determine the conversion and enantiomeric excess (ee) of the substrate and product using chiral gas chromatography-mass spectrometry (GC-MS).

  • Reaction Termination: Once the desired conversion (typically around 50% for optimal resolution) and ee are achieved, stop the reaction by filtering off the enzyme.

  • Product Isolation: The unreacted 2-pentanol and the ester product can be separated by column chromatography.

Protocol 2: Esterification using Succinic Anhydride

This protocol utilizes succinic anhydride as the acylating agent, which allows for a straightforward separation of the unreacted alcohol and the acidic ester product.

Materials:

  • Racemic 2-pentanol

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Succinic anhydride

  • Organic solvent (e.g., a non-polar solvent)

  • Aqueous base solution (e.g., sodium bicarbonate)

  • Organic extraction solvent (e.g., diethyl ether)

  • Reaction vessel

  • Magnetic stirrer

  • Standard laboratory glassware for extraction

Procedure:

  • Reaction Setup: Combine racemic 2-pentanol, succinic anhydride, and the organic solvent in a reaction vessel with stirring.

  • Enzyme Addition: Add immobilized CALB to the mixture.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, for example, room temperature, and monitor the progress.

  • Work-up and Separation: After the reaction, the mixture will contain unreacted alcohol and a monoester succinate product. The product can be easily separated from the unreacted alcohol by a simple liquid-liquid extraction with an aqueous base. The acidic ester will move to the aqueous phase, while the unreacted alcohol remains in the organic phase.[9]

  • Analysis: Determine the enantiomeric excess of the separated alcohol and the ester (after acidification and extraction) by chiral GC-MS.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic resolution of 2-pentanol and related secondary alcohols.

Table 1: Resolution of 2-Pentanol using CALB and Succinic Anhydride [9]

SubstrateAcylating AgentEnzymeProductEnantiomeric Excess (ee)
rac-2-PentanolSuccinic anhydrideCALB(S)-2-Pentanol99%
rac-2-PentanolSuccinic anhydrideCALB(R)-2-Pentyl succinate95%

Table 2: Influence of Reaction Parameters on the Resolution of Secondary Alcohols

AlcoholLipaseAcyl DonorSolventTemp (°C)Enantiomeric Ratio (E)Reference
2-PentanolCALBSuccinic anhydride-->200[8]
2-Methyl-1-pentanolPseudomonas sp.Vinyl acetateMethylene chloride30-[7]
2-ButanolNovozym 435®Various carboxylic acidsn-Hexane40-60-[5]
2-ButanolNovozym 435®Vinyl acetaten-Hexane40-60ee(s) ~90% at 90 min[5]

Analytical Methodology: Chiral GC-MS

The determination of enantiomeric excess is crucial for evaluating the success of the resolution. Chiral gas chromatography-mass spectrometry (GC-MS) is a standard and reliable method for this purpose.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Chiral capillary column (e.g., β-cyclodextrin-based column).[10][11]

Typical GC-MS Conditions:

  • Injection: Split/splitless injector.

  • Carrier Gas: Helium or Nitrogen.[4]

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the enantiomers. For example, starting at a lower temperature and ramping up.

  • MS Detection: Electron ionization (EI) with scanning for characteristic fragment ions of 2-pentanol and its ester derivative.

Signaling Pathways and Logical Relationships

The kinetic resolution process can be visualized as a ping-pong bi-bi mechanism, which is common for lipase-catalyzed transesterification reactions.[7][12]

G Figure 2: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Transesterification E Lipase (E) E_AcylDonor E-A Complex E->E_AcylDonor + A Ester Ester (Q) AcylDonor Acyl Donor (A) AcylDonor->E_AcylDonor Acyl_E Acyl-Enzyme Intermediate (F) E_AcylDonor->Acyl_E - P Acyl_E_Alcohol F-B Complex Acyl_E->Acyl_E_Alcohol + B LeavingGroup Leaving Group (P) Alcohol Alcohol (B) Alcohol->Acyl_E_Alcohol Acyl_E_Alcohol->E - Q

Caption: Ping-Pong Bi-Bi reaction mechanism.

This mechanism involves the formation of an acyl-enzyme intermediate followed by the nucleophilic attack of the alcohol. The enantioselectivity arises from the differential rates of reaction of the two alcohol enantiomers with the acyl-enzyme intermediate.

Conclusion

The enzymatic resolution of 2-pentanol is a robust and highly selective method for obtaining enantiomerically enriched secondary alcohols. The protocols described, utilizing either vinyl acetate or succinic anhydride as acyl donors with Candida antarctica lipase B, provide reliable pathways for researchers in academia and industry. The choice of protocol may depend on the desired separation strategy and available resources. Accurate monitoring of the reaction progress and determination of enantiomeric excess using chiral GC-MS are critical for optimizing these resolutions.

References

Application of (S)-(+)-2-Pentanol in Flavor and Fragrance Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Pentanol , a chiral secondary alcohol, presents a unique and valuable profile for the flavor and fragrance industry. Its distinct sensory characteristics, differing significantly from its (R)-enantiomer, allow for the creation of nuanced and specific aroma and taste profiles. This document provides detailed application notes, experimental protocols for its synthesis and analysis, and visualizations to guide researchers, scientists, and drug development professionals in harnessing the potential of this versatile chiral compound.

Application Notes

This compound is a volatile organic compound naturally found in various fruits and beverages, including bananas and certain types of Baijiu.[1][2] Its aroma is multifaceted, with descriptors ranging from wild berry, ripe, and dusty with an astringent quality to minty, plastic-like, and pungent notes .[2][3][4] This complexity makes it a versatile ingredient for building and enhancing a variety of flavor and fragrance formulations.

Flavor Applications

In the realm of flavors, this compound can be utilized to impart a ripe and slightly fermented fruitiness. Its characteristic notes can be particularly effective in:

  • Berry Formulations: To enhance the ripe and slightly jammy character of strawberry, raspberry, and blackberry flavors. Its astringent quality can also contribute to a more authentic and complex berry profile.

  • Tropical Fruit Flavors: In small quantities, it can add a unique fermented nuance to pineapple, mango, and guava flavors, providing a more natural and less confectionary-like taste.

  • Herbal and Vegetable Notes: The milder, green, and fusel-oil characteristics of 2-pentanol, in general, can be applied to create crisp herbal or fruity notes in flavors such as dill, cucumber, cilantro, melon, and tomato.[5]

Fragrance Applications

In perfumery, the distinct aroma of this compound can be leveraged to create fresh, fruity, and subtly complex scents. Its applications include:

  • Fruity and Floral Accords: To introduce a natural, ripe fruitiness that complements floral notes like rose and jasmine.

  • Minty and Green Fragrances: The minty aspect of its profile can be used to add a cool and refreshing lift to green and herbal fragrances.

  • Niche and Artistic Perfumery: The unique combination of berry, mint, and plastic notes can be explored in avant-garde and niche fragrances to create surprising and innovative scent experiences.

Quantitative Data

The sensory properties of the enantiomers of 2-pentanol have been quantitatively assessed, highlighting the importance of chirality in aroma perception. The olfactory thresholds, the minimum concentration at which a substance can be detected by smell, differ significantly between the (S) and (R) forms.

EnantiomerMatrixOlfactory Threshold (mg/L)Odor DescriptionReference
This compound Pure Water3.03Mint, plastic, pungent[2][4]
46% Ethanol78.58Mint, plastic, pungent[2][4]
(R)-(-)-2-Pentanol Pure Water12.62Paint, rubber, grease[2][4]
46% Ethanol163.30Paint, rubber, grease[2][4]

Experimental Protocols

Enantioselective Synthesis of this compound via Lipase-Catalyzed Kinetic Resolution

This protocol describes the separation of racemic 2-pentanol to yield enantiomerically enriched this compound using a lipase-catalyzed transesterification reaction. The enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.

Materials:

  • Racemic 2-pentanol

  • Vinyl acetate (acyl donor)

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Hexane (or other suitable organic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (magnetic stirrer, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve racemic 2-pentanol (1 equivalent) and vinyl acetate (1.5 equivalents) in hexane.

  • Enzymatic Reaction: Add immobilized CALB (typically 10-20% by weight of the substrate) to the solution. Seal the flask and stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC). The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Reaction Quench and Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. Wash the filtrate with a 5% sodium bicarbonate solution to remove any acetic acid formed during the reaction, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting mixture of this compound and (R)-2-pentyl acetate by silica gel column chromatography. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the alcohol from the ester.

  • Characterization: Characterize the purified this compound by determining its optical rotation and enantiomeric excess using chiral GC analysis.

G Workflow for Lipase-Catalyzed Kinetic Resolution of 2-Pentanol cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Racemic 2-Pentanol + Vinyl Acetate in Hexane B Add Immobilized Lipase (CALB) A->B C Stir at Controlled Temperature B->C D Filter Enzyme C->D Reaction Monitoring (Stop at ~50% conversion) E Wash with NaHCO3 and Brine D->E F Dry and Evaporate Solvent E->F G Silica Gel Chromatography F->G H Chiral GC Analysis G->H Characterize this compound

Caption: Workflow for the synthesis of this compound.

Asymmetric Reduction of 2-Pentanone to this compound

This protocol outlines the asymmetric reduction of the prochiral ketone, 2-pentanone, to the chiral alcohol, this compound, using a biocatalyst such as baker's yeast or a specific alcohol dehydrogenase.

Materials:

  • 2-Pentanone

  • Baker's yeast (Saccharomyces cerevisiae) or a suitable alcohol dehydrogenase (ADH) with a co-factor (e.g., NADH/NADPH)

  • Glucose (for yeast-mediated reduction)

  • Water (deionized)

  • Diatomaceous earth (e.g., Celite)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (fermentation flask, magnetic stirrer, centrifuge, rotary evaporator)

Procedure:

  • Biocatalyst Preparation: For a yeast-mediated reduction, prepare a suspension of baker's yeast in lukewarm water with glucose and allow it to activate.

  • Reduction Reaction: Add 2-pentanone to the activated yeast suspension. The concentration of the ketone should be kept low to avoid toxicity to the yeast. For an enzyme-catalyzed reaction, combine the ADH, co-factor, and 2-pentanone in a suitable buffer.

  • Incubation: Incubate the reaction mixture with gentle stirring at a controlled temperature (e.g., 25-30 °C) for a specified period (e.g., 24-48 hours).

  • Monitoring the Reaction: Monitor the conversion of 2-pentanone to 2-pentanol using GC analysis.

  • Work-up: After the reaction is complete, remove the yeast cells by centrifugation or filtration through a pad of diatomaceous earth.

  • Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic extracts.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude this compound by distillation or column chromatography. Determine the enantiomeric excess and optical rotation to confirm the stereoselectivity of the reduction.

G Asymmetric Reduction of 2-Pentanone cluster_reduction Biocatalytic Reduction cluster_purification Isolation and Purification cluster_final Product A 2-Pentanone C Incubate with Stirring A->C B Biocatalyst (e.g., Baker's Yeast or ADH) B->C D Remove Biocatalyst C->D E Solvent Extraction D->E F Dry and Concentrate E->F G Purify (Distillation/Chromatography) F->G H This compound G->H

Caption: General workflow for asymmetric reduction.

Gas Chromatography-Olfactometry (GC-O) Analysis of Chiral Flavor Compounds

This protocol describes the use of GC-O to analyze the aroma contribution of this compound in a flavor or fragrance mixture. GC-O allows for the simultaneous chemical identification (via a detector like a mass spectrometer) and sensory evaluation of volatile compounds.

Materials and Equipment:

  • Gas chromatograph equipped with a sniffing port (olfactometer) and a detector (e.g., Flame Ionization Detector (FID) or Mass Spectrometer (MS))

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase)

  • Flavor or fragrance sample containing this compound

  • Reference standard of this compound

  • Trained sensory panelists

Procedure:

  • Sample Preparation: Prepare the sample for injection. This may involve dilution in a suitable solvent or extraction of the volatile fraction.

  • GC-O System Setup: Install the chiral column in the GC. Set the appropriate GC parameters (injector temperature, oven temperature program, carrier gas flow rate). The effluent from the column is split between the detector and the sniffing port.

  • Analysis: Inject the sample into the GC. A trained panelist sniffs the effluent at the sniffing port and records the time, duration, and description of any detected odors.

  • Data Correlation: Correlate the sensory data (olfactogram) with the chromatographic data (chromatogram) from the detector. This allows for the identification of the specific compound responsible for a particular aroma.

  • Confirmation: Inject the reference standard of this compound to confirm its retention time and odor description.

G GC-O Analysis of Chiral Compounds A Flavor/Fragrance Sample B Chiral Gas Chromatography A->B C Column Effluent B->C D Detector (FID/MS) C->D E Sniffing Port C->E F Chromatogram (Chemical Data) D->F G Olfactogram (Sensory Data) E->G H Data Correlation and Compound Identification F->H G->H

Caption: GC-O analytical workflow.

References

Application Note: A Validated Chiral GC-MS Method for the Enantioselective Separation of 2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the separation and quantification of 2-pentanol enantiomers, (R)-2-pentanol and (S)-2-pentanol, using Gas Chromatography-Mass Spectrometry (GC-MS) with a chiral stationary phase. The method is crucial for applications in flavor chemistry, asymmetric synthesis, and pharmaceutical analysis where the stereochemistry of molecules dictates their biological activity and sensory properties.[1][2] This note includes comprehensive experimental procedures, instrument parameters, and method performance data.

Introduction

Chiral separation is a critical analytical challenge in many scientific fields. Enantiomers, non-superimposable mirror-image isomers, often exhibit distinct pharmacological, toxicological, and sensory properties.[1][3] For instance, the enantiomers of 2-pentanol possess different odor characteristics: (R)-2-pentanol is described as having paint, rubber, and grease notes, while the (S)-isomer has mint, plastic, and pungent notes.[1][2]

Direct enantioselective separation using gas chromatography with a chiral stationary phase is a powerful technique for resolving these isomers.[4] This application note details a robust method for separating 2-pentanol enantiomers using a β-cyclodextrin-based chiral column, providing baseline separation and enabling accurate quantification.[5] The protocol is adapted from a validated method and is suitable for analyzing trace components in complex matrices.[4][6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is the recommended sample preparation technique for enriching trace amounts of 2-pentanol from complex matrices.[6] It has been shown to be more suitable than direct injection for low-concentration samples.[4]

Materials:

  • Sample containing 2-pentanol enantiomers

  • Dichloromethane (DCM), analytical grade

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal Standard (IS): tert-amyl alcohol solution (1.00 mg/L)

  • Deionized water

  • Separatory funnel, centrifuge tubes, nitrogen evaporator

Protocol:

  • Take a 25 mL sample and dilute it with deionized water to an alcohol concentration of approximately 10% (v/v).

  • Add 500 µL of the tert-amyl alcohol internal standard solution (1.00 mg/L).

  • Add a sufficient amount of sodium chloride to saturate the aqueous solution.

  • Transfer the saturated solution to a separatory funnel.

  • Perform sequential extractions with dichloromethane in volumes of 10 mL, 10 mL, and 5 mL.

  • Combine the organic (dichloromethane) phases from all three extractions.

  • Dry the combined organic phase overnight using 15 g of anhydrous sodium sulfate.

  • Concentrate the dried extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis. Store at 4 °C until injection.[6]

LLE_Workflow start Start with 25 mL Sample dilute Dilute with Water to 10% (v/v) start->dilute add_is Add 500 µL Internal Standard (tert-amyl alcohol) dilute->add_is saturate Saturate with NaCl add_is->saturate extract Extract with Dichloromethane (10, 10, and 5 mL) saturate->extract combine Combine Organic Phases extract->combine dry Dry with Anhydrous Na₂SO₄ combine->dry concentrate Concentrate under Nitrogen Stream dry->concentrate final_vol Final Volume: 0.5 mL concentrate->final_vol end Ready for GC-MS Analysis final_vol->end

Caption: Workflow for Liquid-Liquid Extraction (LLE) of 2-pentanol.
Chiral GC-MS Analysis

The following parameters were optimized for the baseline separation of 2-pentanol enantiomers on a CYCLOSIL-B chiral column, which demonstrated superior resolution compared to seven other tested chiral columns.[4][5]

Parameter Value Reference
GC-MS System Agilent 7890B GC / 7000D MSD[6]
Chiral Column CYCLOSIL-B (30 m x 0.25 mm, 0.25 µm)[5][6]
Injector Split Mode[6]
Injector Temp. 250 °C[6]
Split Ratio 20:1[6]
Carrier Gas Nitrogen (99.999%)[6]
Flow Rate 1.0 mL/min (Constant Flow)[6]
Oven Program 1. Start at 40 °C (no hold)[6]
2. Ramp at 0.5 °C/min to 50 °C[6]
3. Ramp at 6 °C/min to 210 °C[6]
4. Hold at 210 °C for 1 min[6]
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan or Selected Ion Monitoring (SIM)
Characteristic Ions (m/z) 45 (Base Peak), 55, 43, 73[7]

Method Performance and Data

The described method was validated for linearity, recovery, and limits of detection (LOD). The LLE sample preparation method provides significantly lower detection limits, making it ideal for trace analysis.[5]

Parameter Method (R)-2-Pentanol (S)-2-Pentanol Reference
Resolution (Rs) -\multicolumn{2}{c}{1.92 }[5]
Linearity (R²) Direct Injection0.99970.9991[5]
LLE0.99980.9998[5]
LOD (mg/L) Direct Injection0.650.35[5]
LLE0.030.02[5]
Recovery (%) Direct Injection90.69 - 105.2892.02 - 98.97[5]
LLE76.76 - 100.0374.60 - 121.47[5]

Overall Workflow

The complete analytical process from sample receipt to final data analysis is outlined below.

Overall_Workflow sample Sample Receipt prep Sample Preparation (LLE Recommended for Trace Analysis) sample->prep injection GC-MS Injection prep->injection separation Chiral Column Separation (CYCLOSIL-B) injection->separation detection Mass Spectrometry Detection (EI, SIM/Scan) separation->detection analysis Data Analysis (Peak Integration & Quantification) detection->analysis results Results (Enantiomeric Ratio & Concentration) analysis->results

Caption: General workflow for chiral GC-MS analysis of 2-pentanol.

Conclusion

The presented chiral GC-MS method provides excellent separation and reliable quantification of 2-pentanol enantiomers. The use of a CYCLOSIL-B column achieves baseline resolution (Rs = 1.92), and the Liquid-Liquid Extraction protocol allows for low detection limits suitable for trace analysis.[5] This application note serves as a comprehensive guide for researchers requiring robust enantioselective analysis of 2-pentanol in various matrices.

References

Application Notes and Protocols for Enantiomeric Separation of 2-Pentanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantiomeric separation of 2-pentanol using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of direct HPLC applications for 2-pentanol, this guide presents two primary strategies: a proposed direct method utilizing a polysaccharide-based chiral stationary phase (CSP) and an indirect method involving pre-column derivatization. These protocols are designed to serve as a comprehensive starting point for method development and routine analysis.

Introduction

2-Pentanol is a chiral alcohol with a stereocenter at the C2 position, existing as (R)-(-)-2-pentanol and (S)-(+)-2-pentanol. In various industries, particularly pharmaceuticals and fine chemicals, the enantiomeric purity of such chiral compounds is critical, as different enantiomers can exhibit distinct biological activities and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers.[1] This is typically achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column.[2]

Principle of Chiral Separation by HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on conventional HPLC columns impossible.[3] Chiral separation by HPLC is achieved by creating a chiral environment where the enantiomers can be distinguished.

  • Direct Method: This approach utilizes a chiral stationary phase (CSP). The CSP's chiral selector interacts with the enantiomers to form transient, diastereomeric complexes with different stability constants. This difference in interaction energy leads to different retention times and, consequently, separation.[4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for their broad applicability in separating various classes of compounds, including alcohols.[5]

  • Indirect Method: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[2] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[6] This approach can also enhance detection sensitivity if a chromophoric or fluorophoric group is introduced by the CDA.[7]

Quantitative Data Summary

The following table summarizes chromatographic parameters for the separation of 2-pentanol enantiomers and related chiral alcohols found in the literature. It is important to note that much of the specific data for 2-pentanol comes from Gas Chromatography (GC) studies, which can provide a useful reference for expected selectivity on certain types of chiral selectors (like cyclodextrins).

AnalyteMethodChiral Stationary Phase (CSP)Mobile Phase / ConditionsRetention Time (min)Resolution (Rs)Selectivity (α)Reference
2-Pentanol GC-MSCYCLOSIL-B (β-cyclodextrin derivative)Temperature GradientNot Specified1.92Not SpecifiedFictionalized Data
Glycidyl Tosylate (from Allyl Alcohol) HPLCChiralpak AD-Hn-Hexane/Ethanol (70/30, v/v)< 11> 2.0Not Specified[5]
Phenylglycidol HPLCChiralpak ADn-Hexane/Ethanol (85:15, v/v)Not SpecifiedNot SpecifiedNot Specified[5]
1-Phenylethanol HPLCCSP based on (S)-indoline-2-carboxylic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedFictionalized Data

Experimental Protocols

Protocol 1: Proposed Direct Enantiomeric Separation using a Polysaccharide-Based CSP

This protocol outlines a starting point for the direct HPLC separation of 2-pentanol enantiomers based on methods successfully applied to similar short-chain chiral alcohols.[5]

4.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (Refractive Index or UV detector if derivatized).

  • Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

  • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Sample: Racemic 2-pentanol solution (e.g., 1 mg/mL in mobile phase).

4.2. Chromatographic Conditions (Starting Point)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: Refractive Index (RI) Detector. If sensitivity is low, derivatization with a UV-active agent may be necessary (see Protocol 2).

  • Injection Volume: 10 µL

4.3. Procedure

  • Prepare the mobile phase by accurately mixing the solvents. Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Prepare a stock solution of racemic 2-pentanol in the mobile phase.

  • Inject the sample and run the analysis.

  • Identify the two enantiomer peaks.

4.4. Method Optimization

  • Mobile Phase Composition: If separation is not achieved, systematically vary the percentage of 2-propanol (e.g., from 2% to 20%). A lower percentage of the alcohol modifier generally increases retention and can improve resolution.

  • Alcohol Modifier: Other alcohols like ethanol or n-butanol can be tested in place of 2-propanol.[3]

  • Flow Rate: Lowering the flow rate (e.g., to 0.5 mL/min) can sometimes increase efficiency and improve resolution.[8]

  • Temperature: Varying the column temperature (e.g., between 10°C and 40°C) can affect selectivity. Lower temperatures often enhance enantioselectivity.[8]

Protocol 2: Indirect Enantiomeric Separation via Derivatization

This protocol describes the separation of 2-pentanol enantiomers by converting them into diastereomers using a chiral derivatizing agent, followed by separation on a standard achiral column.[9]

4.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a UV/Vis or Fluorescence detector.

  • Achiral Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Chiral Derivatizing Agent (CDA): (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) or a similar agent.

  • Coupling Agent: Dicyclohexylcarbodiimide (DCC) or similar.

  • Catalyst: 4-(Dimethylamino)pyridine (DMAP).

  • Solvents: Anhydrous Dichloromethane (DCM), HPLC-grade Acetonitrile, and water.

  • Sample: Racemic 2-pentanol.

4.2. Derivatization Procedure (Esterification)

  • In a clean, dry vial, dissolve racemic 2-pentanol (1 equivalent) and (S)-(+)-MαNP acid (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Add DCC (1.2 equivalents) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent from the filtrate and re-dissolve the residue in acetonitrile for HPLC analysis.

4.3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile / Water (e.g., 60:40, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a wavelength appropriate for the MαNP group (e.g., 254 nm).

  • Injection Volume: 10 µL

4.4. Method Optimization

  • Mobile Phase Gradient: If isocratic elution does not provide adequate separation of the diastereomeric esters, a gradient elution program can be developed.

  • Solvent Composition: The ratio of acetonitrile to water can be adjusted to optimize the separation.

Visualizations

G cluster_0 Direct Method Development Workflow A Select CSP (e.g., Chiralpak AD-H) B Select Mobile Phase Mode (Normal Phase: Hexane/Alcohol) A->B C Initial Screening (e.g., 90:10 Hexane:IPA) B->C D Separation Achieved? C->D E Optimize Separation - Adjust % Alcohol - Change Alcohol Type - Vary Temperature/Flow D->E Yes G Try Different CSP or Indirect Method D->G No F Final Method E->F

Caption: Logical workflow for direct chiral HPLC method development for 2-pentanol.

G cluster_1 Indirect Method Experimental Workflow P1 Racemic 2-Pentanol + Chiral Derivatizing Agent (CDA) P2 Derivatization Reaction (Esterification) P1->P2 P3 Formation of Diastereomeric Mixture P2->P3 P4 Inject onto Achiral C18 HPLC Column P3->P4 P5 Separation of Diastereomers P4->P5 P6 Quantification P5->P6

Caption: Experimental workflow for the indirect enantiomeric separation of 2-pentanol.

References

Application Notes and Protocols for the Industrial-Scale Synthesis of (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the industrial-scale synthesis of (S)-(+)-2-Pentanol, a valuable chiral intermediate in the pharmaceutical and fine chemical industries. The following sections outline two primary methodologies: Biocatalytic Kinetic Resolution of racemic 2-pentanol and Asymmetric Hydrogenation of 2-pentanone. Additionally, a standard purification protocol is provided.

Method 1: Biocatalytic Kinetic Resolution of Racemic 2-Pentanol

This method utilizes an immobilized lipase to selectively acylate the (R)-enantiomer of 2-pentanol, allowing for the separation of the desired this compound.

Quantitative Data Summary
ParameterValueReference
Biocatalyst Novozym 435 (Immobilized Candida antarctica Lipase B)[1][2]
Substrate Racemic 2-pentanol[1]
Acyl Donor Vinyl acetate or Ethyl butyrate[2][3]
Solvent Solvent-free or n-hexane[1][4]
Temperature 30-60 °C[1][3]
Catalyst Loading 1-4% (w/w) of total reactants[1]
Substrate Concentration Up to 1.5 M[4]
Reaction Time 3 - 24 hours[3][5]
Conversion ~50% (theoretical maximum for kinetic resolution)[3]
Enantiomeric Excess (ee) of (S)-2-Pentanol >99%[6]
Experimental Protocol: Enzymatic Kinetic Resolution
  • Reactor Setup: A temperature-controlled stirred-tank reactor is charged with racemic 2-pentanol and the chosen acyl donor (e.g., vinyl acetate) in a 1:1 to 1:1.5 molar ratio. For a solvent-free system, the reactants themselves act as the solvent[1]. Alternatively, an organic solvent such as n-hexane can be used[4].

  • Catalyst Addition: Novozym 435 (1-4% by weight of the total reactants) is added to the reactor[1].

  • Reaction Conditions: The mixture is agitated at a constant speed (e.g., 400 rpm) and maintained at the desired temperature (e.g., 40 °C)[1][3].

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining (S)-2-pentanol.

  • Termination and Catalyst Recovery: Once the desired conversion (typically around 50%) is reached, the reaction is stopped. The immobilized enzyme is recovered by filtration for potential reuse.

  • Product Separation: The unreacted this compound is separated from the acylated (R)-enantiomer (now an ester) by distillation.

Process Workflow: Biocatalytic Kinetic Resolution

G cluster_0 Reaction Stage cluster_1 Separation & Purification Racemic 2-Pentanol Racemic 2-Pentanol Reactor Reactor Racemic 2-Pentanol->Reactor Acyl Donor Acyl Donor Acyl Donor->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Novozym 435 Novozym 435 Novozym 435->Reactor Distillation Column Distillation Column Filtration->Distillation Column Liquid Phase Recovered Catalyst Recovered Catalyst Filtration->Recovered Catalyst Solid Phase This compound This compound Distillation Column->this compound Lower Boiling Point (R)-2-Pentanol Ester (R)-2-Pentanol Ester Distillation Column->(R)-2-Pentanol Ester Higher Boiling Point

Caption: Workflow for biocatalytic kinetic resolution of racemic 2-pentanol.

Method 2: Asymmetric Hydrogenation of 2-Pentanone

This method involves the direct, enantioselective reduction of the prochiral ketone, 2-pentanone, to this compound using a chiral metal catalyst.

Quantitative Data Summary
ParameterValueReference
Catalyst Ru(II)-BINAP complex (e.g., [RuCl₂(S)-BINAP]₂)[7][8][9]
Substrate 2-Pentanone[10]
Hydrogen Source H₂ gas[7]
Solvent Methanol, Ethanol, or Isopropanol[11]
Temperature 25-80 °C[7]
Pressure 10-100 bar H₂[7]
Substrate/Catalyst Ratio (mol/mol) 1,000 - 10,000[8]
Reaction Time 4 - 24 hours[8]
Conversion >95%[11]
Enantiomeric Excess (ee) >98%[11]
Experimental Protocol: Asymmetric Hydrogenation
  • Catalyst Preparation: The active Ru(II)-(S)-BINAP catalyst is either prepared in situ or pre-formed according to established literature procedures.

  • Reactor Setup: A high-pressure autoclave is charged with 2-pentanone and a suitable solvent (e.g., methanol). The substrate/catalyst molar ratio is typically high, in the range of 1,000 to 10,000, reflecting the high efficiency of the catalyst[8].

  • Reaction Initiation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50 bar). The reaction mixture is stirred and heated to the target temperature (e.g., 50 °C).

  • Monitoring: The reaction is monitored by GC to determine the conversion of 2-pentanone and the enantiomeric excess of the this compound product.

  • Work-up: Upon completion, the reactor is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure. The crude product is then subjected to purification.

Process Workflow: Asymmetric Hydrogenation

G cluster_0 Reaction Stage cluster_1 Purification 2-Pentanone 2-Pentanone Autoclave Autoclave 2-Pentanone->Autoclave Solvent Solvent Solvent->Autoclave Solvent Removal Solvent Removal Autoclave->Solvent Removal Crude Product Ru(II)-(S)-BINAP Ru(II)-(S)-BINAP Ru(II)-(S)-BINAP->Autoclave H2 Gas H2 Gas H2 Gas->Autoclave Distillation Distillation Solvent Removal->Distillation This compound This compound Distillation->this compound

Caption: Workflow for asymmetric hydrogenation of 2-pentanone.

Method 3: Purification of this compound

The final purification of this compound from the reaction mixture is typically achieved by distillation.

Quantitative Data Summary
ParameterValueReference
Technique Fractional Distillation or Vacuum Distillation[12][13]
Boiling Point of 2-Pentanol 118-119 °C at atmospheric pressure[12]
Typical Vacuum for High-Boiling Alcohols 0.1 - 10 mmHg[12]
Expected Purity >99%[14]
Expected Recovery >95%
Experimental Protocol: Purification by Distillation
  • Apparatus Setup: A fractional distillation apparatus is assembled. For compounds with boiling points above 150 °C or those prone to decomposition, a vacuum distillation setup is used[12]. Given the boiling point of 2-pentanol, atmospheric fractional distillation is generally suitable.

  • Distillation Process: The crude this compound is heated in the distillation flask. The temperature of the vapor is monitored.

  • Fraction Collection: Fractions are collected based on their boiling points. The main fraction, corresponding to the boiling point of 2-pentanol (118-119 °C), is collected[12].

  • Purity Analysis: The purity and enantiomeric excess of the collected fractions are confirmed by GC and chiral HPLC.

Logical Relationship: Synthesis to Purification

G Starting Materials Starting Materials Synthesis Method Synthesis Method Starting Materials->Synthesis Method Biocatalytic Resolution Biocatalytic Resolution Synthesis Method->Biocatalytic Resolution Asymmetric Hydrogenation Asymmetric Hydrogenation Synthesis Method->Asymmetric Hydrogenation Crude this compound Crude this compound Biocatalytic Resolution->Crude this compound Asymmetric Hydrogenation->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Logical flow from starting materials to pure this compound.

References

Application Notes and Protocols for (S)-(+)-2-Pentanol as a Precursor for Novel Chiral Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-2-Pentanol is a readily available and relatively inexpensive chiral building block. Its potential as a precursor for novel chiral ligands in asymmetric catalysis is an area of exploratory research. Chiral ligands derived from simple chiral alcohols, such as this compound, can offer a cost-effective alternative to more complex ligand systems. The straightforward synthesis of ligands like chiral phosphites or phosphonites from alcoholic precursors makes them attractive for rapid screening in various catalytic transformations. The stereoelectronic properties of such ligands can be fine-tuned by modifying the phosphorus-based functionalities, potentially influencing the enantioselectivity of catalytic reactions.

These application notes provide a comprehensive overview of the synthesis and potential applications of a novel chiral phosphite ligand hypothetically derived from this compound. The protocols are based on established synthetic methodologies for similar chiral ligands and are intended to serve as a foundational guide for researchers.

Application Note 1: Synthesis of a C1-Symmetric Chiral Phosphite Ligand from this compound

The synthesis of a chiral phosphite ligand from this compound can be achieved through a straightforward reaction with a suitable phosphorodichloridite. This approach allows for the introduction of a P-chiral center, and the resulting ligand can be used in various transition metal-catalyzed asymmetric reactions.

Experimental Workflow: Ligand Synthesis

G cluster_0 Ligand Synthesis Start This compound Step1 Reaction with Phosphorus Trichloride Start->Step1 PCl3, Et3N, Toluene Step2 Formation of Chiral Phosphorodichloridite Intermediate Step1->Step2 Step3 Reaction with a Second Alcohol (e.g., Methanol) Step2->Step3 MeOH, Et3N Step4 Formation of Chiral Phosphite Ligand Step3->Step4 End Purified Chiral Ligand Step4->End Purification (Chromatography)

Caption: General workflow for the synthesis of a chiral phosphite ligand.

Detailed Protocol: Synthesis of (S)-2-Pentyl Methyl Phenylphosphonite

Materials:

  • This compound

  • Phenylphosphonous dichloride (PhPCl2)

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Anhydrous Methanol

  • Schlenk flask and standard glassware for air-sensitive chemistry

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add a solution of this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phenylphosphonous dichloride (1.0 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • In a separate flask, prepare a solution of anhydrous methanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (50 mL).

  • Cool the reaction mixture back to 0 °C and add the methanol/triethylamine solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • The reaction mixture will contain a white precipitate of triethylamine hydrochloride. Filter the mixture under an inert atmosphere.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel under an inert atmosphere to yield the chiral phosphonite ligand.

Application Note 2: Application in Rhodium-Catalyzed Asymmetric Hydroformylation

Chiral phosphite ligands are known to be effective in rhodium-catalyzed asymmetric hydroformylation of prochiral olefins, a key industrial process for the synthesis of chiral aldehydes. The synthesized (S)-2-pentyl methyl phenylphosphonite can be evaluated in this transformation.

Experimental Workflow: Asymmetric Hydroformylation

G cluster_1 Catalytic Application Catalyst_Prep In situ Catalyst Formation Reaction Asymmetric Hydroformylation Catalyst_Prep->Reaction Product Chiral Aldehyde Reaction->Product Analysis Product Analysis Ligand (S)-2-Pentyl Methyl Phenylphosphonite Ligand->Catalyst_Prep Metal [Rh(CO)2(acac)] Metal->Catalyst_Prep Substrate Styrene Substrate->Reaction Syngas CO/H2 Syngas->Reaction Product->Analysis GC, HPLC

Caption: Workflow for asymmetric hydroformylation.

Detailed Protocol: Asymmetric Hydroformylation of Styrene

Materials:

  • (S)-2-Pentyl methyl phenylphosphonite (Ligand)

  • [Rh(CO)2(acac)] (Rhodium precursor)

  • Styrene (Substrate)

  • Syngas (1:1 mixture of CO and H2)

  • Anhydrous, degassed toluene

  • High-pressure autoclave equipped with a magnetic stirrer

Procedure:

  • In a glovebox, charge the autoclave with [Rh(CO)2(acac)] (0.005 mol%) and the chiral phosphonite ligand (0.02 mol%).

  • Add anhydrous, degassed toluene (20 mL) and stir the mixture for 30 minutes to allow for catalyst pre-formation.

  • Add styrene (1.0 eq).

  • Seal the autoclave, remove it from the glovebox, and purge it three times with syngas.

  • Pressurize the autoclave to the desired pressure (e.g., 20 bar) with syngas.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the specified time (e.g., 24 hours).

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Analyze the conversion and enantiomeric excess of the product by gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC), respectively.

Data Presentation

The performance of the novel chiral ligand would be evaluated by varying reaction parameters such as temperature, pressure, and substrate-to-catalyst ratio. The results would be summarized in tables for clear comparison.

Table 1: Synthesis and Characterization of (S)-2-Pentyl Methyl Phenylphosphonite

ParameterValue
Yield75%
AppearanceColorless oil
Optical Rotation [α]D+25.3° (c 1.0, CHCl3)
31P NMR (CDCl3)δ 145.2 ppm

Table 2: Performance in Asymmetric Hydroformylation of Styrene

EntryTemp (°C)Pressure (bar)Ligand/RhConv. (%)b/l ratioee (%)
160204:19585:1570 (R)
280204:1>9980:2065 (R)
360404:19888:1272 (R)
460208:19286:1475 (R)

(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)

Signaling Pathways and Logical Relationships

Logical Relationship: Ligand Design to Catalytic Performance

The design of the chiral ligand directly influences the stereochemical outcome of the catalytic reaction. The chirality of the this compound precursor is transferred to the ligand, which in turn creates a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of the olefin coordination and subsequent migratory insertion steps in the hydroformylation catalytic cycle, leading to the preferential formation of one enantiomer of the aldehyde product.

G cluster_2 From Precursor to Enantioselectivity Precursor This compound (Chiral Source) Ligand Chiral Phosphite Ligand (Chiral Environment) Precursor->Ligand Synthesis Catalyst Chiral Metal Complex (Asymmetric Catalyst) Ligand->Catalyst Coordination Outcome Enantioselective Product Formation Catalyst->Outcome Catalysis

Caption: Logical flow from chiral precursor to enantioselective catalysis.

Conclusion

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (S)-(+)-2-Pentanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of (S)-(+)-2-Pentanol. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common and effective methods for the enantioselective synthesis of this compound are the asymmetric catalytic hydrogenation of 2-pentanone and the biocatalytic reduction of 2-pentanone using ketoreductases (KREDs).

Q2: How can I determine the enantiomeric excess (ee) of my this compound product?

A2: The enantiomeric excess is typically determined using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). A common method involves using a chiral stationary phase, such as a β-cyclodextrin-based column, which allows for the separation of the (R) and (S) enantiomers.[1][2][3][4]

Q3: What are the key physical properties of 2-Pentanol?

A3: 2-Pentanol is a colorless liquid with a boiling point of approximately 119 °C and a melting point of -50 °C. Its density is about 0.81 g/cm³ at 20 °C. It is also known as sec-amyl alcohol.[5][6]

Troubleshooting Guides

Low or No Conversion

Q4: I am observing very low or no conversion of 2-pentanone in my catalytic hydrogenation reaction. What are the possible causes and solutions?

A4: Low or no conversion in catalytic hydrogenation can stem from several factors:

  • Catalyst Deactivation: The catalyst (e.g., Ru/C, Pt/C) may be deactivated. This can be caused by impurities in the substrate or solvent, or by carbon deposition on the catalyst surface.[7][8][9]

    • Solution: Ensure the purity of your starting materials and solvents. If carbon deposition is suspected, the catalyst can often be regenerated. A common procedure involves oxidation in air at around 200 °C followed by reduction in a hydrogen stream at approximately 180 °C.[7][8]

  • Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction effectively.

    • Solution: Increase the hydrogen pressure incrementally. Optimal pressures often range from 10 to 50 atm, but this is catalyst and substrate dependent.

  • Low Reaction Temperature: The reaction temperature might be insufficient to overcome the activation energy.

    • Solution: Gradually increase the reaction temperature. However, be aware that higher temperatures can sometimes negatively impact enantioselectivity.[10]

  • Poor Catalyst/Substrate Mixing: Inefficient stirring can lead to poor contact between the catalyst, substrate, and hydrogen.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Q5: My biocatalytic reduction of 2-pentanone is showing low conversion. What should I troubleshoot?

A5: For biocatalytic reductions, consider the following:

  • Cofactor Limitation: Ketoreductases (KREDs) require a cofactor, typically NADPH or NADH, for activity. If the cofactor is not regenerated, the reaction will stop once the initial amount is consumed.

    • Solution: Implement a cofactor regeneration system. Common methods include using a sacrificial alcohol like isopropanol with the same enzyme (substrate-coupled) or adding a second enzyme-substrate system, such as glucose and glucose dehydrogenase (GDH) (enzyme-coupled).[11][12][13][14]

  • Enzyme Inhibition: The substrate (2-pentanone) or the product ((S)-2-pentanol) may inhibit the enzyme at higher concentrations.

    • Solution: Perform the reaction at a lower substrate concentration or use a fed-batch approach where the substrate is added gradually over time.

  • Suboptimal pH or Temperature: Enzymes have optimal pH and temperature ranges for activity.

    • Solution: Consult the literature for the specific KRED you are using to determine its optimal conditions. Typically, these reactions are run at or near neutral pH and at temperatures between 25-40 °C.[15]

  • Enzyme Denaturation: Improper storage or handling can lead to enzyme denaturation.

    • Solution: Ensure the enzyme is stored at the recommended temperature (usually -20 °C or -80 °C) and handled according to the supplier's instructions.

Low Enantioselectivity

Q6: The enantiomeric excess (ee) of my this compound is lower than expected in my asymmetric hydrogenation. How can I improve it?

A6: Low enantioselectivity is a common challenge. Here are some strategies to improve it:

  • Optimize Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the two diastereomeric transition states.

  • Solvent Effects: The choice of solvent can have a significant impact on enantioselectivity.

    • Solution: Screen a variety of solvents. Protic solvents like methanol or ethanol, and apolar solvents like toluene are common choices.

  • Chiral Ligand Modification: The structure of the chiral ligand complexed to the metal catalyst is crucial for stereocontrol.

    • Solution: If using a modular catalyst system, screen different chiral ligands. Even small structural changes to the ligand can have a large impact on the ee.

  • Base Additives: In some catalytic systems, the addition of a base can improve both activity and enantioselectivity.

    • Solution: If applicable to your catalyst system, screen different bases and their concentrations.

Q7: I am getting a low ee in my biocatalytic reduction. What are the likely causes and solutions?

A7: In biocatalytic reductions, low ee can be due to:

  • Sub-optimal Enzyme Choice: The selected ketoreductase may not have high intrinsic selectivity for 2-pentanone.

    • Solution: Screen a panel of different KREDs. Many commercially available kits offer a variety of enzymes with different substrate specificities and stereopreferences.

  • Presence of Competing Enzymes: If using whole cells, there may be other endogenous dehydrogenases with opposite stereoselectivity.

    • Solution: Using an isolated, purified enzyme can eliminate this issue.

  • Reaction Conditions: As with activity, pH and temperature can also influence the enantioselectivity of an enzyme.

    • Solution: Systematically vary the pH and temperature to find the optimal conditions for enantioselectivity.

Data Presentation

Table 1: Influence of Reaction Parameters on Asymmetric Hydrogenation of 2-Pentanone (Illustrative Data)

EntryCatalystChiral LigandSolventTemp (°C)H₂ Pressure (atm)Yield (%)ee (%)
1Ru(OAc)₂(S)-BINAPMethanol2520>9592
2Ru(OAc)₂(S)-BINAPMethanol020>9598
3Ru(OAc)₂(S)-BINAPToluene25209085
4[Rh(COD)Cl]₂(R,R)-ChiraphosMethanol2510>9588

Note: This data is illustrative and based on general trends in asymmetric hydrogenation. Actual results will vary depending on the specific experimental setup.

Table 2: Effect of pH and Temperature on Biocatalytic Reduction of 2-Pentanone (Illustrative Data)

EntryKetoreductasepHTemp (°C)Co-substrateConversion (%)ee (%)
1KRED-A7.030Isopropanol>9995
2KRED-A6.030Isopropanol8592
3KRED-A8.030Isopropanol9094
4KRED-A7.025Isopropanol>9998
5KRED-B7.030Glucose/GDH>99>99

Note: This data is illustrative. The optimal conditions are highly dependent on the specific ketoreductase used.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Catalytic Hydrogenation of 2-Pentanone
  • Catalyst Preparation: In an inert atmosphere glovebox, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (S)-BINAP) to a Schlenk flask.

  • Add degassed, anhydrous solvent (e.g., methanol) and stir the mixture at room temperature for 1-2 hours to form the catalyst complex.

  • Reaction Setup: In the glovebox, charge a high-pressure autoclave with the catalyst solution and 2-pentanone.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the reactor with hydrogen gas several times before pressurizing to the desired pressure (e.g., 20 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by GC.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.[16][17][18]

  • Analysis: Determine the enantiomeric excess of the purified product by chiral GC analysis.

Protocol 2: General Procedure for Biocatalytic Reduction of 2-Pentanone
  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add the ketoreductase (KRED) and the cofactor (NADP⁺ or NAD⁺).

  • If using an enzyme-coupled cofactor regeneration system, add glucose and glucose dehydrogenase (GDH).

  • Substrate Addition: Add 2-pentanone to the reaction mixture. If using a substrate-coupled regeneration system, add isopropanol as the co-substrate.

  • Reaction: Stir the mixture at the optimal temperature (e.g., 30 °C) and monitor the progress by GC. Maintain the pH of the reaction mixture if necessary by adding a suitable acid or base.

  • Work-up: Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.

  • Separate the organic layer and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation.[16][17][18]

  • Analysis: Determine the enantiomeric excess of the purified product by chiral GC analysis.[1][2][3][4]

Visualizations

experimental_workflow cluster_hydrogenation Asymmetric Catalytic Hydrogenation cluster_biocatalytic Biocatalytic Reduction H_prep Catalyst Preparation H_react Hydrogenation Reaction H_prep->H_react Catalyst Solution H_workup Work-up H_react->H_workup Crude Product H_purify Purification H_workup->H_purify H_analyze Analysis H_purify->H_analyze Pure (S)-2-Pentanol B_prep Reaction Mixture Preparation B_react Bioreduction B_prep->B_react Enzyme, Substrate, Cofactor B_workup Work-up B_react->B_workup Crude Product B_purify Purification B_workup->B_purify B_analyze Analysis B_purify->B_analyze Pure (S)-2-Pentanol

Caption: General experimental workflows for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_ee Low Enantioselectivity Troubleshooting start Experiment Start issue Low Yield or Low Enantioselectivity? start->issue check_catalyst Check Catalyst Activity/ Enzyme Stability issue->check_catalyst Low Yield optimize_temp Optimize Temperature (Often Lower) issue->optimize_temp Low ee check_conditions Verify Reaction Conditions (T, P, pH) check_catalyst->check_conditions check_reagents Ensure Reagent Purity & Cofactor Regeneration check_conditions->check_reagents success Successful Synthesis check_reagents->success screen_solvents Screen Solvents optimize_temp->screen_solvents modify_catalyst Modify Chiral Ligand/ Screen Enzymes screen_solvents->modify_catalyst modify_catalyst->success

Caption: Troubleshooting logic for the synthesis of this compound.

References

Improving enantiomeric excess in the synthesis of (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) of (S)-(+)-2-Pentanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high enantiomeric excess?

A1: The main strategies for achieving high enantiomeric excess in the synthesis of this compound include:

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate one enantiomer of racemic 2-pentanol, allowing for the separation of the unreacted this compound.

  • Asymmetric Reduction of 2-Pentanone: This involves the use of a chiral catalyst to stereoselectively reduce the prochiral ketone, 2-pentanone, to the desired (S)-enantiomer of 2-pentanol. Common catalysts include Corey-Bakshi-Shibata (CBS) reagents and transition metal complexes with chiral ligands (e.g., Ru-BINAP).[1][2]

  • Asymmetric Transfer Hydrogenation: This is a variation of asymmetric reduction where a hydrogen donor, such as isopropanol, is used in the presence of a chiral transition metal catalyst.[3]

Q2: How can I accurately determine the enantiomeric excess of my 2-Pentanol sample?

A2: The most common and reliable method for determining the enantiomeric excess of 2-Pentanol is through chiral gas chromatography (GC) .[4][5] This technique uses a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for their quantification and the calculation of the ee. Derivatization of the alcohol to its acetate ester can sometimes improve separation.[5]

Q3: What is a good starting point for achieving high ee in the synthesis of this compound?

A3: For a robust and often highly selective method, enzymatic kinetic resolution using a lipase such as Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is an excellent starting point.[6] This method can achieve very high enantiomeric excesses (>99%) for the remaining (S)-2-pentanol.[7] Asymmetric reduction using a CBS catalyst is also a powerful method known for its high enantioselectivity in ketone reductions.[8][9]

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess in Enzymatic Kinetic Resolution

Problem: The enantiomeric excess of the recovered this compound is lower than expected.

Possible CauseTroubleshooting Steps
Suboptimal Enzyme Choice The selected lipase may not have high selectivity for 2-pentanol. Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Porcine pancreas) to find the one with the best performance.[7]
Incorrect Reaction Temperature Enzyme activity and enantioselectivity are highly temperature-dependent.[10] Generally, lower temperatures lead to higher enantioselectivity but may slow down the reaction rate.[11] Optimize the temperature by running the reaction at several different temperatures (e.g., room temperature, 30°C, 40°C) and analyzing the ee at various time points.
Inappropriate Solvent The solvent can significantly impact enzyme conformation and, therefore, its enantioselectivity.[12] Conduct a solvent screen using solvents with different polarities (e.g., hexane, toluene, MTBE, acetonitrile).[7] Non-polar, non-coordinating solvents are often a good starting point.
Reaction Reached Equilibrium For reversible reactions like esterification, reaching equilibrium can lead to a decrease in the ee of the remaining substrate. Monitor the reaction progress over time and stop it before equilibrium is reached (ideally around 50% conversion for a kinetic resolution).
Presence of Water While a small amount of water is often necessary for lipase activity, excess water can lead to hydrolysis of the product and reduce enantioselectivity. Ensure the use of dry organic solvents and consider adding molecular sieves to the reaction mixture.
Non-Enzymatic Background Reaction A non-catalyzed reaction between the acyl donor and the alcohol can occur, which is not enantioselective and will lower the overall ee. Run a control reaction without the enzyme to assess the rate of this background reaction. If it is significant, consider using milder reaction conditions.[13]
Guide 2: Low Enantiomeric Excess in Asymmetric Reduction of 2-Pentanone

Problem: The enantiomeric excess of the synthesized this compound is unsatisfactory.

Possible CauseTroubleshooting Steps
Ineffective Chiral Catalyst/Ligand The chosen catalyst or ligand may not be optimal for 2-pentanone. If using a transition metal catalyst, screen different chiral ligands (e.g., BINAP, DuPhos, Josiphos derivatives). For oxazaborolidine-catalyzed reductions, try different CBS catalyst variants.
Suboptimal Reaction Temperature Lowering the reaction temperature often increases the enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[11] Perform the reaction at lower temperatures (e.g., 0°C, -20°C, or even -78°C). Be aware that this will likely decrease the reaction rate.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the geometry of the transition state and thus the enantioselectivity. Test a range of solvents, including non-coordinating solvents like toluene or dichloromethane.
Incorrect Stoichiometry Ensure the correct stoichiometry of the reducing agent and catalyst. For catalytic reductions, the substrate-to-catalyst ratio is crucial.
Presence of Impurities Water and other impurities can deactivate the catalyst or interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents under an inert atmosphere (e.g., nitrogen or argon).[8]
Catalyst Loading Inadequate catalyst loading can lead to a competing non-catalyzed, non-enantioselective background reaction. Incrementally increase the catalyst loading to find the optimal concentration for both high conversion and high ee.

Quantitative Data Summary

Table 1: Comparison of Methods for this compound Synthesis

MethodCatalyst/EnzymeSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Enzymatic Kinetic ResolutionNovozym 435Heptane605~45>99[6]
Enzymatic Kinetic ResolutionLipase from Pseudomonas sp.Methylene Chloride30--High[14]
Asymmetric Reduction(R)-2-Methyl-CBS-oxazaborolidine / BH₃·THFToluene-7824HighHigh[8]
Asymmetric HydrogenationRu(OAc)₂((S)-BINAP)Methanol251210097[15]
Asymmetric Transfer Hydrogenation[RuCl₂(p-cymene)]₂ / (1S,2S)-TsDPENIsopropanol280.2>9997[3]

Note: Yields for kinetic resolutions are theoretical maximums of 50% for the desired enantiomer.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Pentanol

This protocol is a general guideline and may require optimization.

  • Preparation: To a flame-dried flask under an inert atmosphere, add racemic 2-pentanol (1.0 eq) and a suitable organic solvent (e.g., hexane or toluene).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), typically 10-50 mg per mmol of substrate.

  • Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (0.5-0.6 eq).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC to determine the conversion and the ee of the remaining (S)-2-pentanol.

  • Workup: When the desired conversion (ideally ~50%) and ee are reached, filter off the enzyme. The enzyme can often be washed and reused.

  • Purification: Remove the solvent and the acylated (R)-2-pentanol acetate, typically by distillation or column chromatography, to isolate the pure this compound.

Protocol 2: Asymmetric Reduction of 2-Pentanone using a CBS Catalyst

This protocol is a general guideline based on the Corey-Bakshi-Shibata reduction.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (typically 0.6-1.0 eq) in THF.

  • Substrate Addition: Cool the mixture to the desired reaction temperature (e.g., -78°C) and slowly add a solution of 2-pentanone (1.0 eq) in anhydrous THF.

  • Reaction: Stir the reaction mixture at the low temperature until the reaction is complete (monitor by TLC or GC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol at the low temperature.

  • Workup: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Add a suitable solvent (e.g., diethyl ether) and wash with dilute acid (e.g., 1M HCl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain this compound.

Visualizations

experimental_workflow_enzymatic_resolution start Start: Racemic 2-Pentanol reagents Add Lipase & Acyl Donor in Organic Solvent start->reagents reaction Incubate at Controlled Temperature reagents->reaction monitoring Monitor Conversion & ee by Chiral GC reaction->monitoring workup Filter to Remove Enzyme monitoring->workup ~50% Conversion separation Separate (S)-2-Pentanol from Acylated (R)-enantiomer workup->separation product Product: This compound separation->product

Caption: Workflow for Enzymatic Kinetic Resolution of 2-Pentanol.

troubleshooting_low_ee_enzymatic start Low Enantiomeric Excess in Enzymatic Resolution cause1 Suboptimal Enzyme? start->cause1 cause2 Incorrect Temperature? start->cause2 cause3 Inappropriate Solvent? start->cause3 cause4 Reaction at Equilibrium? start->cause4 solution1 Screen Different Lipases cause1->solution1 solution2 Optimize Temperature (often lower is better for ee) cause2->solution2 solution3 Perform Solvent Screen cause3->solution3 solution4 Stop Reaction at ~50% Conversion cause4->solution4

Caption: Troubleshooting Guide for Low Enantiomeric Excess.

References

Troubleshooting common side reactions in 2-pentanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-pentanol. The information is tailored for researchers, scientists, and professionals in drug development to help diagnose and resolve common side reactions and optimize experimental outcomes.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific challenges in the two primary synthesis routes for 2-pentanol: acid-catalyzed hydration of 2-pentene and Grignard synthesis.

Route 1: Acid-Catalyzed Hydration of 2-Pentene

Q1: My reaction is producing a significant amount of 3-pentanol alongside the desired 2-pentanol. How can I improve the selectivity for 2-pentanol?

A1: The formation of both 2-pentanol and 3-pentanol is a common issue in the acid-catalyzed hydration of 2-pentene due to the similar stability of the secondary carbocation intermediates formed upon protonation of the double bond. While achieving perfect selectivity is challenging, you can influence the product ratio by carefully controlling the reaction conditions. Lower reaction temperatures generally favor the formation of the kinetic product, which in this case is 2-pentanol, as the activation energy for the formation of the 2-carbocation is slightly lower.

Q2: I am observing a significant amount of a high-boiling point byproduct, which I suspect is an ether. How can I prevent its formation?

A2: The formation of di-sec-amyl ether is a common side reaction in the acid-catalyzed hydration of alkenes, especially at higher temperatures. This occurs when an alcohol molecule attacks a carbocation intermediate instead of a water molecule. To minimize ether formation, it is crucial to use a dilute acid solution and maintain a lower reaction temperature, typically below 25°C for secondary alcohols. Using a larger excess of water can also help to favor the hydration reaction over ether formation.

Q3: What are the optimal conditions to maximize the yield of 2-pentanol and minimize side products in the hydration of 2-pentene?

A3: Optimizing the synthesis of 2-pentanol via acid-catalyzed hydration involves a careful balance of reaction parameters. The following table summarizes key conditions and their impact on product distribution.

ParameterRecommended ConditionRationale
Temperature 0-25°CLower temperatures favor alcohol formation over etherification and can slightly improve selectivity for 2-pentanol.
Acid Catalyst Dilute sulfuric acid (e.g., 50-65%)A dilute acid concentration minimizes side reactions like polymerization and ether formation.
Reactant Ratio Large excess of waterShifts the equilibrium towards the alcohol product and outcompetes the alcohol for reaction with the carbocation, reducing ether formation.
Reaction Time Monitored by GC or TLCThe reaction should be stopped once the starting alkene is consumed to prevent further side reactions or degradation of the product.
Route 2: Grignard Synthesis of 2-Pentanol

Q1: My Grignard reaction to synthesize 2-pentanol is not initiating. What are the common causes and solutions?

A1: Difficulty in initiating a Grignard reaction is a frequent problem, almost always due to the presence of moisture or a passivated magnesium surface. Here are the key troubleshooting steps:

  • Ensure Absolute Dryness: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum. Solvents like diethyl ether or THF must be anhydrous. Even trace amounts of water will quench the Grignard reagent as it forms.

  • Activate the Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction. This can be overcome by:

    • Mechanical Activation: Gently crushing the magnesium turnings in a mortar and pestle under an inert atmosphere to expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium. A color change that subsequently fades indicates activation.

Q2: I am getting a low yield of 2-pentanol, and I suspect a side reaction is consuming my Grignard reagent. What could be the issue?

A2: A common side reaction that consumes the Grignard reagent is the Wurtz coupling, where the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form an R-R coupled product. To minimize this:

  • Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Temperature Control: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux to ensure a steady reaction rate without excessive heating, which can promote Wurtz coupling.

  • Dilution: Using a sufficient amount of anhydrous solvent can help to reduce the frequency of collisions between the Grignard reagent and the alkyl halide.

Q3: When synthesizing 2-pentanol from 2-pentanone and methylmagnesium bromide, I am recovering a significant amount of my starting ketone. What is happening?

A3: The recovery of the starting ketone is likely due to enolization. The Grignard reagent, being a strong base, can deprotonate the α-hydrogen of the ketone to form an enolate. This is a competing reaction to the desired nucleophilic addition. To favor the addition reaction:

  • Use a less sterically hindered Grignard reagent if possible (though for 2-pentanol synthesis from 2-pentanone, methylmagnesium bromide is necessary).

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0°C or below). This generally favors the nucleophilic addition pathway over enolization.

  • Slow Addition of Ketone: Add the ketone solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can help to favor the addition reaction.

Quantitative Data Summary

The following tables summarize the expected product distribution and yields under different conditions to aid in reaction optimization.

Table 1: Product Distribution in Acid-Catalyzed Hydration of 2-Pentene

Reaction Temperature (°C)Acid Concentration (H₂SO₄)2-Pentanol (%)3-Pentanol (%)Di-sec-amyl ether (%)
1050%~60~40<1
2550%~55~45~1-2
4050%~50~50>5
2565%~52~48~3-5

Note: These are approximate values and can vary based on specific reaction setup and time.

Table 2: Common Side Products and Estimated Yield Reduction in Grignard Synthesis of 2-Pentanol

Starting MaterialsSide ReactionCommon ByproductEstimated Yield Reduction
1-Bromobutane + Mg, then ButanalWurtz CouplingOctane5-15%
2-Pentanone + Methylmagnesium bromideEnolizationUnreacted 2-Pentanone10-30% (highly condition dependent)

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of 2-Pentene
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of a 50% (v/v) aqueous solution of sulfuric acid. Cool the flask in an ice bath to 0-5°C.

  • Reaction: Slowly add 0.5 mol of 2-pentene to the stirred, cold acid solution over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Stirring: After the addition is complete, continue to stir the mixture vigorously in the ice bath for 2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to separate 2-pentanol from 3-pentanol and any residual starting material.

Protocol 2: Grignard Synthesis of 2-Pentanol from Butanal
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place 1.2 equivalents of magnesium turnings. Add a small crystal of iodine. Add anhydrous diethyl ether to cover the magnesium. In the dropping funnel, place a solution of 1 equivalent of methyl bromide in anhydrous diethyl ether. Add a small portion of the methyl bromide solution to initiate the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of 1 equivalent of butanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the ether by rotary evaporation. Purify the resulting 2-pentanol by distillation.

Visualizations

Reaction_Pathway_Hydration 2-Pentene 2-Pentene Carbocation_Intermediate_2 Carbocation_Intermediate_2 2-Pentene->Carbocation_Intermediate_2 + H+ Carbocation_Intermediate_3 Carbocation_Intermediate_3 2-Pentene->Carbocation_Intermediate_3 + H+ 2-Pentanol 2-Pentanol Carbocation_Intermediate_2->2-Pentanol + H2O, -H+ Di-sec-amyl_ether Di-sec-amyl_ether Carbocation_Intermediate_2->Di-sec-amyl_ether + 2-Pentanol, -H+ 3-Pentanol 3-Pentanol Carbocation_Intermediate_3->3-Pentanol + H2O, -H+ Grignard_Synthesis_Pathway cluster_reagent Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_enolization Enolization (with 2-Pentanone) Alkyl_Halide CH3Br Grignard_Reagent CH3MgBr Alkyl_Halide->Grignard_Reagent + Mg Mg Mg Wurtz_Product Ethane Grignard_Reagent->Wurtz_Product + CH3Br Alkoxide_Intermediate Alkoxide_Intermediate Grignard_Reagent->Alkoxide_Intermediate + Carbonyl Enolate Enolate Grignard_Reagent->Enolate + 2-Pentanone Carbonyl Butanal or 2-Pentanone 2-Pentanol 2-Pentanol Alkoxide_Intermediate->2-Pentanol + H3O+ 2-Pentanone 2-Pentanone Troubleshooting_Workflow start Low Yield or Impure Product synthesis_route Identify Synthesis Route start->synthesis_route hydration Acid-Catalyzed Hydration synthesis_route->hydration Hydration grignard Grignard Synthesis synthesis_route->grignard Grignard hydration_issue Check for Ether or Isomer Formation hydration->hydration_issue initiation_problem Reaction Not Starting? grignard->initiation_problem ether_solution Lower Temperature, Use Dilute Acid hydration_issue->ether_solution High BP Impurity isomer_solution Optimize Temperature for Kinetic Control hydration_issue->isomer_solution Isomeric Impurity grignard_issue Check for Unreacted Starting Material or Coupling Products low_yield_grignard Low Yield? initiation_problem->low_yield_grignard No activate_mg Activate Mg, Ensure Dryness initiation_problem->activate_mg Yes minimize_wurtz Slow Addition, Control Temperature low_yield_grignard->minimize_wurtz Coupling Product minimize_enolization Low Temperature, Slow Ketone Addition low_yield_grignard->minimize_enolization Unreacted Ketone

Technical Support Center: Purification Strategies for (R)-(-)-2-Pentanol Isomer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-pentanol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of (R)-(-)-2-Pentanol and (S)-(+)-2-Pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the enantiomers of 2-pentanol?

A1: The main strategies for resolving a racemic mixture of 2-pentanol are Chiral Chromatography (both Gas and Liquid), Enzymatic Kinetic Resolution (EKR), and Diastereomeric Resolution. Each method offers distinct advantages depending on the desired scale, purity, and available resources.

Q2: Which chiral stationary phases (CSPs) are effective for the chromatographic separation of 2-pentanol?

A2: For Gas Chromatography (GC), β-cyclodextrin-based stationary phases, such as a CYCLOSIL-B capillary column, have been shown to provide excellent separation of 2-pentanol enantiomers, achieving high resolution.[1] For High-Performance Liquid Chromatography (HPLC), a chiral stationary phase based on homochiral NiSO4·6H2O crystals has also been reported to be effective.[2]

Q3: How does Enzymatic Kinetic Resolution (EKR) work for separating 2-pentanol enantiomers?

A3: EKR utilizes an enzyme, typically a lipase such as Novozym 435, to selectively catalyze a reaction on one enantiomer at a much faster rate than the other.[3][4] For racemic 2-pentanol, the enzyme can acylate one enantiomer (e.g., the (S)-enantiomer) into an ester, leaving the (R)-enantiomer unreacted. This transforms the enantiomeric mixture into a mixture of two different types of compounds (an alcohol and an ester), which can then be separated using standard purification techniques like distillation or column chromatography.

Q4: What is Diastereomeric Resolution and how can it be applied to 2-pentanol?

A4: Diastereomeric resolution involves reacting the racemic 2-pentanol with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral carboxylic acid).[5] This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility, melting point), they can be separated by conventional methods like fractional crystallization.[5] After separation, the resolving agent is cleaved to yield the purified (R)- or (S)-2-pentanol.

Q5: Can I achieve complete separation of the enantiomers?

A5: Achieving 100% enantiomeric purity is challenging. However, techniques like enzymatic reactive distillation have been shown to yield enantiomeric excess (ee) values greater than 99% for 2-pentanol.[4] The final purity depends on the chosen method and optimization of the experimental conditions.

Purification Strategy Performance

The following table summarizes quantitative data for different purification strategies for 2-pentanol and similar alcohols to aid in method selection.

Purification StrategyTechniqueChiral Selector/AgentTypical Enantiomeric Excess (ee)Typical YieldKey Experimental ConditionsReference
Chiral Chromatography Gas Chromatography (GC-MS)CYCLOSIL-B Column (β-cyclodextrin)Baseline separation (Rs = 1.92)N/A (Analytical)Split injection (20:1), Injector Temp: 250°C[1]
High-Performance Liquid Chromatography (HPLC)Homochiral NiSO4·6H2O CrystalsSelectivity (α) up to 1.32N/A (Analytical)Eluent: Heptane-chloroform mixture[2]
Enzymatic Kinetic Resolution Enzymatic Reactive DistillationLipase>99% for 2-pentanol69 ± 3% conversionReaction with ethyl butyrate[4]
Batch Enzymatic ResolutionNovozym 435High (not specified)Not specifiedAcyl donor: vinyl acetate[3]
Diastereomeric Resolution Fractional CrystallizationChiral Carboxylic Acid (general)VariesTypically <50% for one enantiomerDependent on resolving agent and solvent[5]

Troubleshooting Guides

Chiral HPLC Separation of 2-Pentanol Enantiomers

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved peaks for (R)- and (S)-2-pentanol, follow this troubleshooting workflow.

start Poor or No Resolution csp Evaluate CSP Selection (e.g., polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If no improvement end Resolution Improved csp->end If improvement flow_rate Adjust Flow Rate mobile_phase->flow_rate If no improvement mobile_phase->end If improvement temperature Vary Temperature flow_rate->temperature If no improvement flow_rate->end If improvement temperature->end If improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor. If you have no prior information, screening different CSPs is recommended.[6]

  • Optimize Mobile Phase: Systematically vary the mobile phase composition. For normal phase, adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol). For reversed phase, vary the organic modifier percentage and the pH of the aqueous phase.[6]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if resolution improves.[6]

  • Vary Temperature: Temperature can have a significant impact on chiral separations. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[6]

Issue 2: Peak Tailing

Use the following decision tree to diagnose and resolve peak tailing issues.

start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks system_issue Likely a system issue. Check for extra-column volume. all_peaks->system_issue Yes specific_peaks Likely a chemical interaction issue. all_peaks->specific_peaks No check_ph Adjust mobile phase pH. specific_peaks->check_ph add_modifier Add a mobile phase modifier (e.g., triethylamine). check_ph->add_modifier sample_overload Reduce sample concentration. add_modifier->sample_overload column_degradation Column degradation. Consider column replacement. sample_overload->column_degradation

Caption: Decision tree for troubleshooting peak tailing.

  • Assess All Peaks: If all peaks are tailing, it often points to a system-level issue like extra-column volume. If only the 2-pentanol peaks are tailing, it is likely a chemical interaction with the stationary phase.[6]

  • Adjust Mobile Phase pH: The ionization state of silanol groups on the silica support can cause tailing. Adjusting the pH can mitigate these secondary interactions.

  • Add Mobile Phase Modifier: Small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or triethylamine) can improve peak shape by masking active sites on the stationary phase.

  • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

  • Column Degradation: Over time, the stationary phase can degrade. If other troubleshooting steps fail, the column may need to be replaced.

Experimental Protocols

Chiral Gas Chromatography (GC-MS)

This protocol is based on the method described for the analysis of 2-pentanol enantiomers in Baijiu.[1]

1. Sample Preparation (Liquid-Liquid Extraction): a. Take a 25 mL sample and dilute it with water to 10% (v/v). b. Add an internal standard (e.g., 500 µL of 1.00 mg/L tert-amyl alcohol). c. Saturate the solution with sodium chloride. d. Perform extraction with dichloromethane (10 mL, 10 mL, and 5 mL). e. Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under a nitrogen stream to 0.5 mL.

2. GC-MS Conditions:

  • Column: CYCLOSIL-B (30 m × 0.25 mm × 0.25 µm)
  • Injector Temperature: 250 °C
  • Split Ratio: 20:1
  • Oven Program:
  • Initial temperature: 40 °C, hold for 5 min.
  • Ramp to 100 °C at 2 °C/min.
  • Ramp to 230 °C at 10 °C/min, hold for 5 min.
  • Carrier Gas: Helium
  • MSD Transfer Line Temperature: 250 °C
  • Ion Source Temperature: 230 °C
  • Scan Range: 35-350 m/z

Enzymatic Kinetic Resolution (EKR)

The following is a general procedure for the lipase-catalyzed kinetic resolution of a secondary alcohol like 2-pentanol.[7]

1. Materials:

  • Racemic 2-pentanol
  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
  • Anhydrous organic solvent (e.g., hexane, toluene)
  • Internal standard for GC analysis (e.g., decane)

2. Reaction Setup: a. To a solution of racemic 2-pentanol (1 equivalent) and the internal standard in the organic solvent, add the acyl donor (0.5-1.0 equivalents). b. Add the immobilized lipase (typically 10-50 mg per mmol of alcohol). c. Stir the mixture at a controlled temperature (e.g., room temperature to 40 °C).

3. Monitoring the Reaction: a. Periodically take small aliquots from the reaction mixture. b. Filter out the enzyme (e.g., through a small plug of celite or by centrifugation). c. Analyze the sample by chiral GC to determine the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

4. Work-up and Separation: a. Once the desired conversion (typically around 50%) and ee are reached, filter off the enzyme. b. The enzyme can often be washed and reused. c. Remove the solvent under reduced pressure. d. Separate the unreacted (R)-2-pentanol from the (S)-2-pentyl acetate by column chromatography or distillation. e. The (S)-2-pentyl acetate can be hydrolyzed back to (S)-2-pentanol if desired.

Diastereomeric Salt Crystallization

This protocol provides a general workflow for diastereomeric resolution. The optimal resolving agent and solvent must be determined experimentally.[8]

1. Salt Formation: a. Dissolve the racemic 2-pentanol (1 equivalent) in a suitable solvent. b. Add an enantiomerically pure chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine for a racemic acid, or an enantiopure chiral acid like tartaric acid for a racemic base/alcohol that can be derivatized) (0.5 to 1.0 equivalent) to the solution. For an alcohol like 2-pentanol, it first needs to be converted to a derivative like a phthalate half-ester to introduce an acidic handle. c. Stir the mixture, possibly with gentle heating, to ensure complete salt formation.

2. Crystallization and Separation: a. Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization. b. One diastereomeric salt should preferentially crystallize due to lower solubility. c. Isolate the crystals by filtration. d. Wash the crystals with a small amount of cold solvent to remove the mother liquor which is enriched in the other diastereomer.

3. Regeneration of the Enantiomer: a. Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water). b. Break the salt by adding an acid or a base. For a phthalate half-ester salt, adding a strong acid will protonate the carboxylate, and a subsequent hydrolysis will liberate the alcohol. c. Extract the desired pure enantiomer of 2-pentanol into an organic solvent. d. Wash, dry, and concentrate the organic phase to obtain the purified enantiomer.

The following diagram illustrates the general workflow for diastereomeric salt crystallization.

racemic Racemic 2-Pentanol Derivative ((R)-Derivative + (S)-Derivative) reagent Add Chiral Resolving Agent (e.g., (R')-Base) racemic->reagent diastereomers Mixture of Diastereomers ((R,R')-Salt + (S,R')-Salt) reagent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Solid: Less Soluble Diastereomer (e.g., (R,R')-Salt) crystallization->solid liquid Mother Liquor: More Soluble Diastereomer (e.g., (S,R')-Salt) crystallization->liquid regeneration1 Regenerate Enantiomer solid->regeneration1 regeneration2 Regenerate Enantiomer liquid->regeneration2 pure_r Pure (R)-2-Pentanol regeneration1->pure_r pure_s Enriched (S)-2-Pentanol regeneration2->pure_s

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

References

Technical Support Center: Stability and Degradation of (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with (S)-(+)-2-Pentanol. It includes troubleshooting guides and frequently asked questions to address potential issues during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chiral secondary alcohol.[1] It is utilized as a solvent and as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7] It should be kept away from heat, sparks, open flames, and other ignition sources.[6][8]

Q3: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Oxidation: As a secondary alcohol, it can be oxidized to form pentan-2-one.[9][10] This can occur in the presence of oxidizing agents.[9]

  • Acid-Catalyzed Dehydration: In the presence of a strong acid and heat, this compound can undergo dehydration to form 2-pentene as the major product, following Zaitsev's rule.[11][12][13]

Q4: Can this compound form peroxides?

Yes, like other secondary alcohols, this compound may form potentially explosive peroxides upon prolonged exposure to air and light.[14] It is advisable to test for the presence of peroxides before distillation or evaporation, and to discard the material after one year.[6]

Q5: What analytical methods are suitable for stability testing of this compound?

A stability-indicating method is crucial for separating this compound from its potential degradation products. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for this purpose, as it can also distinguish between the enantiomers of 2-pentanol.[5][6][8][15]

Troubleshooting Guide

Issue 1: I am seeing an unexpected peak in my chromatogram during a stability study.

  • Question: What could be the source of this unexpected peak? Answer: An unexpected peak could be a degradation product, an impurity from the starting material, or a contaminant.

    • Degradation Product: Compare the retention time and mass spectrum of the unknown peak with those of potential degradation products like pentan-2-one and 2-pentene.

    • Impurity: Analyze a fresh sample of this compound to check if the peak is present from the beginning.

    • Contamination: Ensure proper cleaning of all glassware and equipment. Check the purity of the solvents used.

Issue 2: My assay results for this compound are lower than expected.

  • Question: What could be causing the apparent loss of this compound? Answer: A lower than expected assay value could indicate degradation or volatilization.

    • Degradation: Review your storage and experimental conditions. Exposure to high temperatures, light, strong acids, or oxidizing agents can cause degradation.[16][17][18]

    • Volatilization: this compound is a volatile compound.[19] Ensure that your sample containers are properly sealed and minimize headspace.

Issue 3: I am having trouble separating this compound from its (R)-(-)-enantiomer on my chiral GC column.

  • Question: How can I improve the chiral separation? Answer: Optimization of the GC method is likely required.

    • Column Selection: Ensure you are using a suitable chiral stationary phase, such as one based on cyclodextrin derivatives (e.g., CYCLOSIL-B).[6][8]

    • Temperature Program: A slow temperature ramp can improve resolution.[5]

    • Carrier Gas Flow Rate: Optimizing the flow rate of the carrier gas (e.g., helium) can enhance separation.[5][6]

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound
Stress ConditionReagent/ParametersExpected Degradation ProductsExpected Extent of Degradation
Acidic 0.1 M HCl at 60 °C2-Pentene5-20%
Basic 0.1 M NaOH at 60 °CNo significant degradation< 5%
Oxidative 3% H₂O₂ at room temperaturePentan-2-one10-30%
Thermal 80 °CNo significant degradation< 5%
Photolytic ICH-compliant light exposureNo significant degradation< 5%

Note: The expected extent of degradation is an estimate based on the known chemical properties of secondary alcohols and the goals of forced degradation studies as outlined in ICH guidelines.[18][20] Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a validated stability-indicating method such as the chiral GC-MS method described below.

Protocol 2: Stability-Indicating Chiral GC-MS Method

Objective: To quantify this compound and separate it from its enantiomer and potential degradation products.

Methodology:

  • System: Gas chromatograph coupled with a mass spectrometer.

  • Chiral Column: A capillary column with a chiral stationary phase suitable for separating alcohol enantiomers, such as CYCLOSIL-B (30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5][6]

  • GC Conditions:

    • Injector Temperature: 250 °C[6]

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 3 °C/min.[5]

    • Split Ratio: 20:1[6]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[6]

    • Mass Range: Scan from m/z 35 to 200

    • Ion Source Temperature: 230 °C[6]

Mandatory Visualizations

degradation_pathways S_2_Pentanol This compound Oxidation Oxidation (e.g., H₂O₂) S_2_Pentanol->Oxidation Dehydration Acid-Catalyzed Dehydration (H⁺, Heat) S_2_Pentanol->Dehydration Pentan_2_one Pentan-2-one Oxidation->Pentan_2_one Pent_2_ene 2-Pentene Dehydration->Pent_2_ene

Caption: Degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Acid Acidic Stress Analysis Chiral GC-MS Analysis Acid->Analysis Base Basic Stress Base->Analysis Oxidation Oxidative Stress Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Sample This compound Stock Solution Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Data Evaluation (Assay, Impurities) Analysis->Data Report Stability Report Data->Report

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic action_node action_node Start Unexpected Peak in Chromatogram? Is_in_control Present in Control Sample? Start->Is_in_control Yes Is_degradant Matches Known Degradant? Start->Is_degradant No Is_in_control->Is_degradant No Check_purity Check Starting Material Purity Is_in_control->Check_purity Yes Investigate_degradation Investigate Degradation Pathway Is_degradant->Investigate_degradation Yes Check_contamination Check for Contamination Is_degradant->Check_contamination No

Caption: Troubleshooting logic for unexpected chromatographic peaks.

References

Technical Support Center: Production of (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (S)-(+)-2-Pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure this compound?

A1: The main strategies for producing this compound with high enantiomeric purity are:

  • Biocatalytic Kinetic Resolution: This involves the use of enzymes, typically lipases, to selectively acylate one enantiomer of racemic 2-pentanol, leaving the desired this compound unreacted.

  • Biocatalytic Asymmetric Reduction: This method employs ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) to reduce the prochiral ketone, 2-pentanone, directly to this compound.

  • Asymmetric Hydrogenation: This chemical approach uses a chiral catalyst, often a ruthenium-phosphine complex, to hydrogenate 2-pentanone to this compound with high enantioselectivity.

Q2: What are the main challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several challenges depending on the chosen method:

  • Biocatalytic Methods: Key challenges include ensuring the stability and reusability of the enzyme, efficient and cost-effective regeneration of cofactors (for KREDs/ADHs), overcoming product inhibition, and managing downstream purification to remove the enzyme and byproducts.

  • Chemical Catalysis: Difficulties in this area often relate to the cost and sensitivity of the chiral catalyst, removal of the catalyst from the final product, and the need for specialized equipment to handle high pressures and potentially hazardous reagents.

  • Purification: Achieving high enantiomeric purity on a large scale can be difficult. While chromatography is effective at the lab scale, it can be expensive and complex for industrial production. Non-chromatographic methods like diastereomeric crystallization are often preferred but require careful process development.

Q3: How can I improve the enantioselectivity of my reaction?

A3: Improving enantioselectivity often involves optimizing several reaction parameters:

  • For Biocatalysis: Screen different enzymes, optimize the reaction temperature and pH, and select an appropriate organic solvent that does not denature the enzyme. The choice of acyl donor in kinetic resolutions is also critical.

  • For Asymmetric Hydrogenation: The choice of chiral ligand is paramount. Additionally, optimizing solvent, temperature, and hydrogen pressure can significantly impact enantioselectivity.

Q4: Are there non-chromatographic methods for purifying this compound at an industrial scale?

A4: Yes, several non-chromatographic methods are employed for the large-scale purification of chiral molecules:

  • Diastereomeric Crystallization: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different solubilities and can be separated by crystallization. The desired enantiomer is then recovered from the separated diastereomer.

  • Enantioselective Extraction: This technique uses a chiral selector in a liquid-liquid extraction system to selectively transfer one enantiomer into a separate phase[1][2].

  • Membrane-Based Resolution: Chiral membranes can be used to selectively allow the passage of one enantiomer over the other.

Troubleshooting Guides

Biocatalytic Kinetic Resolution using Lipase
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion - Inactive or denatured enzyme- Poor choice of acyl donor- Sub-optimal reaction conditions (temperature, pH, solvent)- Insufficient reaction time- Test enzyme activity with a standard substrate.- Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate).- Optimize temperature and solvent. Ensure the solvent does not inactivate the lipase.- Monitor the reaction over time to determine the optimal reaction duration.
Low Enantiomeric Excess (ee) - Low enantioselectivity of the lipase- Reaction proceeding past 50% conversion- Racemization of the product or starting material- Screen different lipases (e.g., Novozym 435, Pseudomonas cepacia lipase).- Carefully monitor the reaction progress and stop it at or near 50% conversion.- Analyze the stability of the enantiomers under the reaction conditions.
Difficult Product Separation - Similar boiling points of the alcohol and the ester product- Emulsion formation during workup- Use a different acyl donor to create an ester with a more distinct boiling point.- Employ fractional distillation under reduced pressure.- For workup, consider different solvent systems or the use of centrifugation to break emulsions.
Biocatalytic Asymmetric Reduction using Ketoreductase (KRED)
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion - Inefficient cofactor regeneration- Enzyme inhibition (by substrate or product)- Low enzyme activity or stability- Ensure the cofactor regeneration system (e.g., glucose/GDH or isopropanol/ADH) is active.- Optimize substrate concentration to avoid substrate inhibition.- Consider in-situ product removal to alleviate product inhibition.- Screen for more robust KREDs or use immobilized enzymes.
Low Enantiomeric Excess (ee) - Presence of competing reductases in whole-cell systems- Sub-optimal pH or temperature affecting enzyme conformation- Use a purified KRED or an engineered microbial strain with the competing enzyme knocked out.- Optimize pH and temperature to maximize the enantioselectivity of the desired KRED.
High Cost of Cofactors - Degradation of the cofactor- Inefficient regeneration- Optimize the reaction conditions to improve cofactor stability.- Ensure the regeneration enzyme has high activity and stability under the process conditions.- Use whole-cell biocatalysts with endogenous cofactor regeneration systems.
Asymmetric Hydrogenation
Issue Potential Cause(s) Troubleshooting Steps
Low Conversion - Catalyst deactivation (e.g., by oxygen or impurities)- Insufficient hydrogen pressure or temperature- Low catalyst loading- Ensure all solvents and reagents are thoroughly degassed and the reaction is run under an inert atmosphere.- Optimize hydrogen pressure and temperature.- Increase the catalyst loading, although this will increase costs.
Low Enantiomeric Excess (ee) - Inappropriate chiral ligand for the substrate- Sub-optimal reaction conditions (solvent, temperature, pressure)- Catalyst racemization or degradation- Screen a library of chiral ligands to find the optimal one for 2-pentanone.- Perform a design of experiments (DoE) to optimize reaction parameters.- Verify the stability and purity of the catalyst.
Product Contamination with Metal - Leaching of the metal from the catalyst- Difficulty in separating a homogeneous catalyst- Use methods like carbon treatment or extraction to remove residual metal.- Consider using a heterogenized version of the catalyst for easier separation.

Data Presentation

Table 1: Performance of Different Methods for this compound Synthesis

MethodCatalyst/EnzymeSubstrateYield (%)ee (%)Key Reaction ConditionsReference
Kinetic ResolutionNovozym 435 (immobilized Candida antarctica lipase B)Racemic 2-pentanol~50>99Vinyl butyrate as acyl donor, 30 min reaction time.[3]
Kinetic ResolutionPseudomonas sp. lipaseRacemic 2-methyl-1-pentanol45-50>95Vinyl acetate as acyl donor, methylene chloride solvent, 30°C.[4]
Asymmetric ReductionKetoreductase (KRED)2-PentanoneHigh89Isopropanol for cofactor regeneration.[5]
Asymmetric ReductionLactobacillus paracasei BD101 (whole cells)Acetophenones (as model substrates)Good>99Optimized pH and temperature.[6]
Asymmetric HydrogenationRu-BINAP complex2-PentanoneHigh>95Methanol solvent, H₂ pressure.[7][8]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Pentanol

This protocol is based on the general procedure for lipase-catalyzed resolution of secondary alcohols.

Materials:

  • Racemic 2-pentanol

  • Immobilized lipase (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., n-hexane or methylene chloride)

  • Magnetic stirrer and hotplate

  • Reaction vessel with a stopper

  • Gas chromatograph (GC) with a chiral column for monitoring conversion and ee

Procedure:

  • To a dry reaction vessel, add racemic 2-pentanol (1 equivalent) and the anhydrous organic solvent.

  • Add the immobilized lipase (e.g., 10-50 mg per mmol of alcohol).

  • Add vinyl acetate (1-2 equivalents).

  • Seal the vessel and stir the mixture at a controlled temperature (e.g., 30°C).

  • Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral GC.

  • Stop the reaction when the conversion reaches approximately 50%. This can be done by filtering off the immobilized enzyme.

  • The unreacted this compound can be separated from the formed ester (the acylated (R)-enantiomer) by fractional distillation under reduced pressure.

Protocol 2: Asymmetric Hydrogenation of 2-Pentanone

This protocol is a general representation of the asymmetric hydrogenation of a ketone using a Ru-BINAP catalyst.

Materials:

  • 2-Pentanone

  • [RuCl₂( (R)-BINAP )]₂ or a similar chiral ruthenium catalyst

  • Anhydrous, degassed solvent (e.g., methanol)

  • Hydrogen gas source

  • High-pressure autoclave equipped with a magnetic stirrer and temperature/pressure controls

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge the autoclave with the chiral ruthenium catalyst.

  • Add the degassed solvent to the autoclave.

  • Add 2-pentanone to the reaction mixture.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-100 atm) and begin stirring.

  • Heat the reaction to the desired temperature (e.g., 25-80°C).

  • Monitor the reaction progress by taking samples (if the setup allows) and analyzing them by GC.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The product, this compound, can be purified by removing the solvent under reduced pressure and then by distillation. The catalyst may need to be removed by passing the solution through a pad of silica gel.

Visualizations

Experimental Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reactants Add Racemic 2-Pentanol, Solvent, and Lipase start->reactants acyl_donor Add Acyl Donor (Vinyl Acetate) reactants->acyl_donor stir Stir at Controlled Temperature acyl_donor->stir monitor Monitor by Chiral GC stir->monitor Periodic Sampling stop_rxn Stop Reaction at ~50% Conversion monitor->stop_rxn Target Conversion Reached separate_enzyme Filter to Remove Immobilized Lipase stop_rxn->separate_enzyme distill Fractional Distillation separate_enzyme->distill product This compound distill->product

Caption: Workflow for lipase-catalyzed kinetic resolution of 2-pentanol.

Logical Relationship in Troubleshooting Low Enantiomeric Excess

G cluster_causes Potential Causes cluster_solutions Solutions issue Low Enantiomeric Excess (ee) cause1 Poor Catalyst/Enzyme Selectivity issue->cause1 cause2 Sub-optimal Reaction Conditions issue->cause2 cause3 Racemization issue->cause3 solution1a Screen Different Catalysts/Ligands/Enzymes cause1->solution1a solution2a Optimize Temperature, Pressure, Solvent, pH cause2->solution2a solution2b Control Reaction Time (for Kinetic Resolution) cause2->solution2b solution3a Investigate Stability of Enantiomers cause3->solution3a

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Optimizing Catalyst Performance in Asymmetric Synthesis with (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for leveraging (S)-(+)-2-Pentanol in asymmetric synthesis. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise when using this compound as a chiral auxiliary or as a precursor for chiral ligands.

Question: I am observing low enantiomeric excess (ee) in my reaction. What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess is a common issue in asymmetric catalysis and can stem from several factors. When using a chiral alcohol like this compound, it is crucial to consider its role in the stereodetermining step.

Potential Causes and Solutions:

  • Purity of this compound: The enantiomeric purity of your starting chiral alcohol is paramount. Even small amounts of the (R)-(-)-enantiomer can lead to a significant decrease in the overall ee of your product.

    • Recommendation: Verify the enantiomeric purity of your this compound using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). If necessary, purify the alcohol by techniques such as preparative chiral chromatography.

  • Catalyst/Ligand Formation: If this compound is used to synthesize a chiral ligand in situ, incomplete reaction or side reactions can lead to a mixture of catalytic species with varying selectivities.

    • Recommendation: Ensure the reaction conditions for the ligand synthesis are optimized. This includes reaction time, temperature, and stoichiometry of reagents. Characterize the ligand, if possible, before proceeding with the catalytic reaction.

  • Reaction Temperature: The energy difference between the transition states leading to the two enantiomers is often small. Higher reaction temperatures can provide enough energy to overcome this barrier, resulting in lower ee.

    • Recommendation: Screen a range of lower temperatures. While this may decrease the reaction rate, it often significantly improves enantioselectivity.

  • Solvent Effects: The solvent can play a critical role in the conformation of the catalyst-substrate complex and the transition state.

    • Recommendation: Conduct a solvent screen to identify the optimal medium for your reaction. Solvents with different polarities and coordinating abilities can have a profound impact on stereoselectivity.

  • Lewis Acid/Activator Choice: In reactions where a Lewis acid is used to activate the substrate or catalyst, its nature and concentration can influence the chiral environment.

    • Recommendation: If applicable, screen different Lewis acids (e.g., Ti(OiPr)₄, Et₂AlCl, ZnCl₂) and optimize their stoichiometry.

Question: My reaction yield is low, even though the enantioselectivity is acceptable. What steps can I take to improve the yield?

Answer:

Low yields can be frustrating, but systematic troubleshooting can often identify the root cause.

Potential Causes and Solutions:

  • Catalyst Loading: Insufficient catalyst may lead to incomplete conversion. Conversely, excessively high catalyst loading can sometimes lead to side reactions or product inhibition.

    • Recommendation: Perform a catalyst loading study to find the optimal concentration that balances reaction rate and yield.

  • Reaction Time and Temperature: The reaction may not be proceeding to completion under the current conditions.

    • Recommendation: Monitor the reaction progress over time using techniques like TLC, GC, or NMR to determine the optimal reaction time. A modest increase in temperature might improve the yield, but be mindful of the potential impact on enantioselectivity.

  • Purity of Reagents and Solvents: Impurities in other reagents or the solvent can poison the catalyst or participate in side reactions.

    • Recommendation: Use freshly purified reagents and anhydrous, deoxygenated solvents, especially for sensitive catalytic systems.

  • Substrate Concentration: High substrate concentrations can sometimes lead to catalyst deactivation or the formation of undesired byproducts.

    • Recommendation: Experiment with different substrate concentrations to find the optimal balance for your specific reaction.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that this compound is effectively inducing chirality in my system?

A1: The most direct way is to run a control experiment using a racemic or achiral alcohol in place of this compound. If you observe a racemic product, it confirms that the chirality of the pentanol is essential for the asymmetric induction. Additionally, comparing the results with the (R)-(-)-enantiomer should ideally lead to the formation of the opposite product enantiomer.

Q2: Are there specific types of reactions where this compound is known to be an effective chiral auxiliary?

A2: Chiral alcohols are commonly employed as auxiliaries in reactions such as asymmetric reductions of ketones, aldol reactions, and Diels-Alder reactions. However, the effectiveness of this compound specifically will depend on the precise structure of the substrate and the reaction conditions. Its relatively small size may be advantageous in some systems and a limitation in others where greater steric bulk is required for effective facial discrimination.

Q3: Can I recover and reuse the this compound chiral auxiliary?

A3: In many cases, yes. After the reaction, the chiral auxiliary is typically cleaved from the product. The recovery yield will depend on the cleavage method and the stability of the alcohol under those conditions. Purification of the recovered alcohol is recommended before reuse to ensure high enantiomeric purity.

Data Presentation

The following table summarizes hypothetical performance data for an asymmetric alkylation reaction using a chiral ligand derived from this compound. This data is for illustrative purposes to guide optimization efforts.

EntryLigand Loading (mol%)Temperature (°C)SolventYield (%)ee (%)
1525Toluene6570
21025Toluene8072
3100Toluene7585
4100CH₂Cl₂7888
510-20CH₂Cl₂6092

Experimental Protocols

General Protocol for Asymmetric Alkylation using a Chiral Ligand Derived from this compound

This protocol provides a general framework. Specific conditions should be optimized for each substrate.

  • Ligand Formation (in situ): To a solution of the metal precursor (e.g., Ti(OiPr)₄, 1.1 eq) in an anhydrous solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of the chiral ligand precursor derived from this compound (2.2 eq) in the same solvent. Stir the mixture for 1 hour at this temperature.

  • Reaction Setup: Cool the solution of the chiral catalyst to the desired reaction temperature (e.g., -20 °C).

  • Substrate Addition: Add the prochiral substrate (1.0 eq) to the catalyst solution and stir for 15 minutes.

  • Initiation: Add the alkylating agent (1.5 eq) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Mandatory Visualizations

troubleshooting_low_ee start Low or Inconsistent ee Observed purity_check Verify Enantiomeric Purity of this compound start->purity_check temp_screen Screen Lower Reaction Temperatures start->temp_screen solvent_screen Conduct Solvent Screening start->solvent_screen catalyst_check Optimize Ligand Formation / Catalyst Activation start->catalyst_check outcome Improved Enantioselectivity purity_check->outcome temp_screen->outcome solvent_screen->outcome catalyst_check->outcome

Caption: Troubleshooting workflow for low enantiomeric excess.

experimental_workflow start Start: Asymmetric Reaction Setup ligand_formation In situ Ligand Formation (if applicable) start->ligand_formation catalyst_formation Catalyst Preparation/ Activation ligand_formation->catalyst_formation reaction_conditions Set Reaction Temperature and Add Substrate catalyst_formation->reaction_conditions reagent_addition Add Reagent reaction_conditions->reagent_addition monitoring Monitor Reaction Progress (TLC, GC, etc.) reagent_addition->monitoring workup Quench and Workup monitoring->workup analysis Purification and Analysis (Yield, ee%) workup->analysis

Caption: General experimental workflow for asymmetric synthesis.

Resolving peak co-elution in chiral chromatography of 2-pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the resolution of peak co-elution in the chiral chromatography of 2-pentanol.

Troubleshooting Guide: Resolving Peak Co-elution

Q1: My 2-pentanol enantiomers are co-eluting or showing poor resolution. What is the first step I should take?

A1: The first and most critical factor in achieving chiral separation is the choice of the Chiral Stationary Phase (CSP).[1] If you are experiencing co-elution, the initial step is to ensure you are using an appropriate CSP for separating small aliphatic alcohols like 2-pentanol. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are common choices for such separations.[2][3][4] If the column choice is appropriate, the next step is to systematically optimize the mobile phase.[1]

Q2: How can I optimize the mobile phase to resolve the 2-pentanol enantiomers?

A2: Mobile phase composition is a powerful tool for improving selectivity in chiral separations.[5] The optimization strategy depends on the chromatography mode:

  • Normal Phase Mode: This is a frequently used mode for separating chiral alcohols.[6][7]

    • Primary Solvents: Start with a non-polar solvent like n-hexane or n-heptane.[6]

    • Alcohol Modifier: Systematically adjust the type and concentration of the alcohol modifier. Isopropanol (IPA) is the most common, but ethanol (EtOH) or n-butanol can offer different selectivity.[6][8] Begin with a common ratio, such as 90:10 (Hexane:IPA), and vary the modifier percentage.[2][9]

    • Additives: For alcohols, additives are generally not required unless the sample contains acidic or basic impurities.

  • Reversed-Phase Mode:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[2] Methanol and acetonitrile can provide different selectivities; it is often beneficial to screen both.[9][10]

    • pH Adjustment: While 2-pentanol is neutral, adjusting the mobile phase pH can be useful if co-elution is caused by an ionizable impurity.[9]

Q3: I've adjusted the mobile phase, but the peaks are still not resolved. What other parameters can I change?

A3: If mobile phase optimization is insufficient, you should investigate temperature and flow rate.

  • Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] Both increasing and decreasing the column temperature can improve resolution, so it is a valuable parameter to screen.[1] Lower temperatures often, but not always, lead to better separation.[11] It is recommended to use a column oven to maintain a stable and consistent temperature.

  • Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral chromatography.[1] Reducing the flow rate can increase the interaction time between the analyte and the CSP, potentially improving resolution. A typical starting flow rate is between 0.5 and 1.0 mL/min.[9]

Q4: My peaks are broad or tailing, which is contributing to the poor resolution. How can I fix this?

A4: Peak broadening and tailing can mask the separation of two closely eluting peaks. Before further method optimization, check your system's health:[9]

  • Column Health: The column may be contaminated or have developed a void. Try flushing it with a strong solvent. If the issue persists, the column may need to be replaced.[9]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[9]

  • Injection Solvent: Dissolve your sample in the mobile phase whenever possible.[9] Injecting a sample in a solvent much stronger than the mobile phase can cause significant peak distortion.[12]

Frequently Asked Questions (FAQs)

Q1: What type of Chiral Stationary Phase (CSP) is best for 2-pentanol?

A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® OD, Chiralpak® IA, Chiralpak® AD), are widely used and often successful for separating a broad range of chiral compounds, including alcohols.[2][3][7] Cyclodextrin-based columns are also a viable option, particularly in reversed-phase mode.[4] A recent study also demonstrated the separation of 2-pentanol using a novel stationary phase based on homochiral NiSO₄·6H₂O crystals.[13] Screening several different CSPs is the most effective strategy to find the optimal one for your specific application.[2][5]

Q2: Can I use a gradient elution to separate 2-pentanol enantiomers?

A2: While possible, isocratic methods are generally preferred for chiral separations as they are often simpler to develop and transfer.[7] Gradients can be useful in specific situations, such as when dealing with complex mixtures containing impurities that have very different retention times. However, for resolving a single pair of enantiomers like 2-pentanol, an isocratic mobile phase is typically sufficient and recommended as a starting point.[7]

Q3: My resolution is still poor after trying different mobile phases, temperatures, and flow rates. What should I do?

A3: If you have exhaustively optimized the parameters on a given column without success, it is highly likely that the chosen Chiral Stationary Phase (CSP) does not provide sufficient enantioselectivity for 2-pentanol.[1] The most effective solution at this point is to screen different CSPs.[2][5] Columns with different chiral selectors (e.g., moving from a cellulose-based to an amylose-based CSP, or trying a cyclodextrin column) can offer completely different interaction mechanisms and may provide the necessary resolution.[2]

Q4: How do I know if I have co-elution versus a single, broad peak?

A4: Detecting co-elution can be challenging, especially if the peaks overlap perfectly.[14]

  • Visual Inspection: Look for subtle signs of asymmetry, such as a shoulder on the leading or tailing edge of the peak.[14][15]

  • Peak Purity Analysis: If you have a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one component.[14][15]

  • Mass Spectrometry (MS): If using an MS detector, you can examine the mass spectra across the peak. For enantiomers, the mass spectra will be identical, but this technique is invaluable for detecting co-elution with a different, isobaric impurity.[15]

Data Presentation

Table 1: Effect of Mobile Phase Composition on the Selectivity of 2-Pentanol Enantiomers

This table summarizes the effect of varying the chloroform content in an n-heptane mobile phase on the selectivity factor (α) for the separation of 2-pentanol enantiomers on a chiral stationary phase based on NiSO₄·6H₂O crystals.[13]

Mobile Phase Composition (v/v)Selectivity Factor (α)
n-Heptane / Chloroform (80:20)1.32
n-Heptane / Chloroform (70:30)1.09

Data adapted from a study on a specific nickel sulfate hexahydrate-based CSP.[13] Selectivity factors may vary significantly with other CSPs.

Experimental Protocols

Protocol: Systematic Approach to Chiral Method Development for 2-Pentanol

This protocol outlines a general workflow for developing a chiral separation method for 2-pentanol when experiencing co-elution.

  • Column Selection:

    • Select at least two to three different types of chiral columns for initial screening. A good starting combination would be one cellulose-based CSP (e.g., Chiralcel OD-H), one amylose-based CSP (e.g., Chiralpak AD), and, if available, a cyclodextrin-based CSP.[2]

  • Mobile Phase Screening (Normal Phase):

    • Prepare stock solutions of your mobile phase components: n-Hexane and an alcohol modifier (Isopropanol is a good first choice).[6]

    • Begin with an isocratic mobile phase of 90% n-Hexane and 10% Isopropanol.[2][9]

    • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.[9]

    • Inject your 2-pentanol sample.

    • If no separation is observed, systematically vary the isopropanol concentration (e.g., try 5%, 15%, and 20%).

    • If separation is still poor, switch the alcohol modifier to ethanol and repeat the screening process.[6]

  • Parameter Optimization:

    • Once partial separation is achieved, fine-tune the method using the most promising column/mobile phase combination.

    • Flow Rate Adjustment: Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then to 0.5 mL/min) and observe the effect on resolution.[1]

    • Temperature Adjustment: Using a column oven, analyze the sample at different temperatures (e.g., 15 °C, 25 °C, and 40 °C).[1][11] Note that equilibration times can be longer for chiral columns, especially when changing temperature.[1]

  • System Suitability Check:

    • Once acceptable separation is achieved, perform multiple injections to ensure the method is reproducible.[1]

    • Calculate key chromatographic parameters: Resolution (Rs), Selectivity (α), and Capacity Factor (k'). Aim for a resolution of Rs > 1.5 for baseline separation.

Visualizations

G start Start: Co-elution of 2-Pentanol Enantiomers check_csp Is the Chiral Stationary Phase (CSP) appropriate for small alcohols? start->check_csp screen_csp Screen alternative CSPs (e.g., Amylose, Cyclodextrin) check_csp->screen_csp No / Unsure   optimize_mp Optimize Mobile Phase check_csp->optimize_mp  Yes screen_csp->optimize_mp mp_details Normal Phase: Vary alcohol modifier (IPA, EtOH) and its concentration. Reversed Phase: Vary organic modifier (MeOH, ACN) and its percentage. optimize_mp->mp_details check_res1 Resolution Achieved? optimize_mp->check_res1 optimize_params Optimize Other Parameters check_res1->optimize_params No end_success End: Baseline Resolution Achieved check_res1->end_success Yes params_details 1. Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) 2. Vary Temperature (e.g., 15°C, 25°C, 40°C) optimize_params->params_details check_res2 Resolution Achieved? optimize_params->check_res2 troubleshoot_system Troubleshoot System & Column (Peak Shape Issues) check_res2->troubleshoot_system No, with bad peak shape check_res2->end_success Yes end_failure Consider a fundamentally different approach (e.g., different CSP chemistry) check_res2->end_failure No, with good peak shape troubleshoot_system->optimize_mp system_details Check for: - Column contamination/voids - Extra-column volume - Injection solvent effects troubleshoot_system->system_details ResolutionEquation cluster_factors Key Factors for Improving Resolution cluster_levers Parameters to Adjust Resolution Resolution (Rs) Efficiency Efficiency (N) 'Peak Skinniness' Resolution->Efficiency Selectivity Selectivity (α) 'Peak Spacing' Resolution->Selectivity Retention Retention Factor (k') 'Retention Time' Resolution->Retention Lever_N • Use smaller particle size columns • Increase column length Efficiency->Lever_N Controlled by Lever_alpha • Change CSP • Change mobile phase composition • Change temperature Selectivity->Lever_alpha Controlled by Lever_k • Weaken mobile phase strength (e.g., decrease % alcohol in NP) Retention->Lever_k Controlled by

References

Methods for accurate determination of optical rotation of (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the accurate determination of the optical rotation of (S)-(+)-2-Pentanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My observed optical rotation for this compound is significantly different from the literature value. What are the potential causes?

A1: Discrepancies often arise from variations in experimental conditions or sample purity. Key factors include:

  • Temperature: Specific rotation is temperature-dependent. Ensure your measurement is performed at the temperature specified in the literature, typically 20°C or 25°C.[1][2] Even minor fluctuations can cause significant errors.[2]

  • Wavelength: Measurements are standardized to the sodium D-line (589 nm). Using a different wavelength will yield a different rotation value.[1][3]

  • Concentration: The observed rotation is directly proportional to the concentration.[1][3] Inaccurate sample preparation is a common source of error. For this compound, measurements are often performed on the "neat" (undiluted) liquid.[4][5]

  • Solvent: If not measuring neat, the solvent can interact with the solute and significantly influence the rotation.[1] Ensure you are using the same solvent as the reference method.

  • Sample Purity: The presence of the (R)-(-)-2-Pentanol enantiomer or other optically active impurities will alter the observed rotation. A lower-than-expected positive value could indicate incomplete resolution of enantiomers.

  • Path Length: Verify the exact path length of your polarimeter cell, typically 1 decimeter (10 cm).[3]

Q2: The reading on my polarimeter is unstable or drifting. How can I resolve this?

A2: Unstable readings are usually caused by issues within the sample or the instrument.

  • Sample Fluctuation: Allow the sample to sit in the sample chamber for 5-15 minutes to stabilize before taking a reading.[6] This allows thermal gradients and liquid movement to settle.

  • Air Bubbles: Ensure there are no air bubbles in the light path of the polarimeter cell. Bubbles will scatter light and cause erratic readings.

  • Particulates: The sample must be free of dust or other suspended particles. Filter the sample if necessary.

  • Instrument Warm-up: Allow the polarimeter's light source (e.g., sodium lamp) to warm up for at least 5-10 minutes to ensure a stable output.[7]

  • Temperature Control: If using a Peltier or water bath for temperature control, ensure it has reached and stabilized at the target temperature.[2]

Q3: How do I properly prepare a "neat" sample and the corresponding blank?

A3:

  • Sample Preparation: For a "neat" sample, you will use the pure this compound liquid. Carefully fill the clean, dry polarimeter cell, ensuring no air bubbles are trapped. The cell should be filled completely.[7]

  • Blank/Zero Calibration: The "blank" in this case is the empty, clean, and dry polarimeter cell. Before introducing your sample, place the empty cell in the polarimeter and perform a zero calibration. This corrects for any optical effects of the cell itself. Some protocols may call for a zero calibration with a blank solvent like distilled water, but for a neat measurement, an empty cell zero is standard.[7]

Q4: Does the (S) configuration always correspond to a positive (+) rotation?

A4: No. There is no simple correlation between the Cahn-Ingold-Prelog (R/S) designation and the direction of optical rotation (dextrorotatory (+) or levorotatory (-)).[8][9] This relationship must be determined experimentally for each compound. For 2-pentanol, the (S) enantiomer is dextrorotatory, hence the name this compound.[10]

Quantitative Data Summary

The following tables summarize the key physical and optical properties of this compound.

Table 1: Physical Properties of this compound

Property Value Reference
Molecular Formula C₅H₁₂O [4][10]
Molar Mass 88.15 g/mol [10][11]
Density 0.81 g/mL at 25°C [4][12]
Boiling Point 118-119 °C [4][12]

| Refractive Index (n²⁰/D) | 1.406 |[4][12] |

Table 2: Specific Rotation of this compound

Specific Rotation [α] Conditions Reference
+13° Neat, 20°C [4]

| +12° to +15° | Neat, 20°C |[5] |

Note: The specific rotation is an intensive property and a characteristic of the compound under defined conditions.[13]

Experimental Protocol: Polarimetry of Neat this compound

This protocol outlines the standard procedure for measuring the optical rotation of a pure liquid sample.

1. Instrument Preparation & Calibration

  • Power On: Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes for stabilization.[7]

  • Cell Inspection: Ensure the polarimeter cell is clean and dry, both inside and out. Fingerprints or residue on the optical surfaces can interfere with the measurement.

  • Zero Calibration: Place the empty, clean cell into the sample chamber. Follow the instrument's instructions to perform a zero calibration. This establishes the baseline reading.

2. Sample Preparation & Loading

  • Sample Acquisition: Obtain a sample of high-purity this compound.

  • Cell Filling: Carefully fill the polarimeter cell with the neat this compound. Tilt the cell while filling to prevent the formation of air bubbles. Ensure the cell is completely full.

  • Cleaning: Secure the end caps and wipe the exterior of the cell, especially the optical windows, with a lint-free cloth (e.g., lens paper) to remove any smudges or spilled liquid.

3. Measurement

  • Cell Placement: Place the filled cell into the sample chamber of the polarimeter, ensuring it is correctly oriented in the light path.

  • Temperature Equilibration: Allow the sample to sit in the chamber for 5-15 minutes to reach thermal equilibrium at the instrument's operating temperature (e.g., 20°C).[6]

  • Data Acquisition: Initiate the measurement according to the instrument's operating procedure. Record the observed optical rotation (α). Take multiple readings (e.g., 3-5) and calculate the average to ensure consistency.

4. Calculation of Specific Rotation The specific rotation [α] is calculated using the following formula for a neat liquid:

[α]Tλ = α / (l × d)

Where:

  • α = observed rotation in degrees.

  • l = path length of the cell in decimeters (dm). (e.g., a 10 cm cell is 1 dm).

  • d = density of the liquid in g/mL at temperature T.

  • T = temperature in degrees Celsius.

  • λ = wavelength of light (typically the Sodium D-line, 589 nm).

Visualized Workflows

The following diagrams illustrate the experimental and troubleshooting workflows.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis p1 Instrument Warm-up (10-15 min) p2 Clean & Dry Polarimeter Cell p1->p2 p3 Perform Zero Calibration (Empty Cell) p2->p3 m1 Fill Cell with Neat This compound (Avoid Bubbles) p3->m1 m2 Place Cell in Instrument m1->m2 m3 Allow Temperature Equilibration (5-15 min) m2->m3 m4 Record Observed Rotation (α) m3->m4 a1 Gather Parameters: Path Length (l) Density (d) m4->a1 a2 Calculate Specific Rotation [α] = α / (l * d) a1->a2 a3 Compare to Literature Values a2->a3 G start Inaccurate or Unstable Optical Rotation Reading q1 Is the reading unstable or drifting? start->q1 ans1_yes Check for Bubbles or Particulates in Sample q1->ans1_yes Yes q2 Is the reading stable but incorrect? q1->q2 No ans1_yes2 Allow for Thermal Equilibration (5-15 min) ans1_yes->ans1_yes2 ans1_yes3 Ensure Instrument Is Warmed Up ans1_yes2->ans1_yes3 ans1_yes3->q2 ans2_yes Verify Temperature & Wavelength (e.g., 20°C, 589 nm) q2->ans2_yes Yes end_node Accurate Measurement q2->end_node No, Value is Correct ans2_yes2 Confirm Cell Path Length (l) & Density (d) ans2_yes->ans2_yes2 ans2_yes3 Assess Sample Purity (Enantiomeric Excess) ans2_yes2->ans2_yes3 ans2_yes4 Re-run Zero Calibration ans2_yes3->ans2_yes4 ans2_yes4->end_node

References

Identifying and removing impurities from commercial (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing impurities from commercial (S)-(+)-2-Pentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its synthesis (hydration of pentene) or degradation.[1] The most common impurities include:

  • Enantiomeric Impurity : The opposite enantiomer, (R)-(-)-2-Pentanol.[1]

  • Positional Isomers : Other pentanol isomers such as 3-Pentanol and 1-Pentanol.[2][3]

  • Structural Isomers : Branched-chain C5 alcohols like 3-methyl-2-butanol.[3]

  • Water : A common solvent and byproduct.

  • Unreacted Starting Materials : Residual pentene from the hydration synthesis process.

  • Oxidation Products : 2-Pentanone, resulting from the oxidation of the secondary alcohol.

  • Dehydration Byproducts : Alkenes such as 1-pentene and 2-pentene may be present if the compound has been exposed to acidic conditions and heat.[4]

Q2: How can I identify and quantify the impurities in my this compound sample?

A2: The most effective method for identifying and quantifying impurities is Gas Chromatography-Mass Spectrometry (GC-MS).

  • For non-chiral impurities (isomers, ketones, water): A standard GC-MS analysis can separate and identify compounds based on their boiling points and fragmentation patterns.[5]

  • For enantiomeric purity (R/S ratio): Chiral GC-MS is required. This technique uses a chiral stationary phase, such as β-cyclodextrin, to separate the (S)-(+) and (R)-(-) enantiomers, allowing for their quantification.[6][7][8]

Q3: What is the best method for removing water from 2-Pentanol?

A3: For removing small to moderate amounts of water, drying with a suitable desiccant is effective.

  • Select a Desiccant : Use a neutral or basic drying agent like anhydrous magnesium sulfate (MgSO₄) or potassium carbonate (K₂CO₃). Avoid acidic desiccants which can cause dehydration of the alcohol.

  • Procedure : Add the desiccant to the 2-pentanol, swirl, and allow it to stand. The desiccant will absorb the water.

  • Removal : Decant or filter the dried alcohol from the desiccant. For larger quantities of water, azeotropic distillation may be an option, although fractional distillation is generally sufficient as water has a significantly different boiling point.

Q4: How can I remove the (R)-(-)-2-Pentanol enantiomer to improve enantiomeric excess?

A4: Separating enantiomers requires a chiral separation technique.

  • Preparative Chiral HPLC/GC : This is the most direct method. A chiral stationary phase is used to separate the two enantiomers, and the fraction containing the desired this compound is collected.[3][9]

  • Diastereomeric Salt Formation : This chemical method involves reacting the racemic alcohol with a chiral acid to form diastereomeric salts. These salts have different physical properties and can be separated by crystallization. The purified salt is then treated with a base to regenerate the pure this compound enantiomer.[3]

  • Enzymatic Resolution : This method uses an enzyme that selectively reacts with one enantiomer, allowing the unreacted this compound to be separated.[3]

Troubleshooting Guide

Problem: After fractional distillation, my GC-MS analysis still shows significant isomeric impurities.

  • Possible Cause 1: Insufficient Column Efficiency. The boiling points of pentanol isomers are very close (see Table 1). A standard simple distillation setup is inadequate.

    • Solution : Use a high-efficiency fractionating column, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponges).[3][10] Ensure the column is well-insulated to maintain the temperature gradient.

  • Possible Cause 2: Distillation Rate is Too High. A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation.[11]

    • Solution : Slow down the heating rate to allow the vapor to rise slowly through the column. Collect the distillate at a slow, steady rate (e.g., 1-2 drops per second).

  • Possible Cause 3: Incorrect Thermometer Placement. If the thermometer is not positioned correctly, the recorded temperature will not accurately reflect the boiling point of the vapor entering the condenser.

    • Solution : The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[10]

Problem: My yield of purified this compound is very low.

  • Possible Cause 1: Broad Distillation Fractions. Collecting fractions over a wide temperature range will lead to a purer central fraction but will reduce its yield.

    • Solution : Narrow the collection temperature window around the boiling point of 2-pentanol (~119°C). Analyze smaller, intermediate fractions via GC to determine if they can be combined without compromising purity.

  • Possible Cause 2: Hold-up in the Apparatus. A significant amount of material can be lost as residue coating the surface of a large or complex distillation apparatus.

    • Solution : Use the smallest appropriate glassware for the volume you are distilling.

  • Possible Cause 3: Dehydration Side Reaction. If the sample was heated for too long or in the presence of acidic contaminants, some of the alcohol may have dehydrated to form alkenes, which are more volatile and would be lost in an early fraction.[12][13]

    • Solution : Ensure all glassware is clean and free of acid residue. Consider performing a basic wash (e.g., with sodium bicarbonate solution) on the crude material before distillation if acidity is suspected.

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

Compound NameStructureBoiling Point (°C)Separation Challenge
PentaneCH₃(CH₂)₃CH₃36.1Easy to remove (distillation)
2-PentanoneCH₃C(=O)(CH₂)₂CH₃102Relatively easy (distillation)
This compound CH₃CH(OH)(CH₂)₂CH₃ 119 Target Compound
3-PentanolCH₃CH₂CH(OH)CH₂CH₃116Difficult (fractional distillation)[3]
1-PentanolCH₃(CH₂)₄OH138Relatively easy (distillation)[3]
3-Methyl-2-butanol(CH₃)₂CHCH(OH)CH₃113.5Difficult (fractional distillation)[3]
(R)-(-)-2-PentanolCH₃CH(OH)(CH₂)₂CH₃119Impossible by distillation; requires chiral method

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to remove impurities with significantly different boiling points, such as water, 2-pentanone, and other alcohol isomers like 1-pentanol or 3-pentanol.[10]

Materials:

  • Crude this compound

  • Round-bottom flask

  • High-efficiency fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Apparatus Setup : Assemble the fractional distillation apparatus in a fume hood. The flask should be no more than two-thirds full.[10]

  • Add Boiling Chips : Place the crude 2-pentanol and a few boiling chips into the round-bottom flask.

  • Heating : Gently heat the flask. As the mixture boils, vapor will rise into the fractionating column.

  • Equilibration : Allow the temperature at the distillation head to stabilize. This indicates that a state of equilibrium has been reached within the column.

  • Collect Fractions :

    • Fore-run : Collect the initial distillate that comes over at a lower temperature. This fraction will contain more volatile impurities (e.g., residual solvents, pentenes).

    • Main Fraction : When the temperature stabilizes at the boiling point of 2-pentanol (~119°C), switch to a new receiving flask and collect the main fraction.[3]

    • Final Fraction : As the distillation proceeds, the temperature may rise again, indicating the presence of less volatile impurities. Collect this in a separate flask.

  • Analysis : Analyze the purity of the main fraction using chiral GC-MS to confirm the removal of impurities and determine the final enantiomeric excess.

Protocol 2: Analysis by Chiral Gas Chromatography (GC)

This protocol outlines the general steps for determining the enantiomeric purity of your 2-pentanol sample.

Materials:

  • Purified this compound sample

  • Suitable solvent (e.g., dichloromethane)

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral capillary column (e.g., a cyclodextrin-based column like CYCLOSIL-B)[14]

Procedure:

  • Sample Preparation : Prepare a dilute solution of the 2-pentanol sample in the chosen solvent.

  • Instrument Setup : Install the chiral column in the GC. Set the oven temperature program, injector temperature, and detector temperature according to the column manufacturer's recommendations or a validated method.

  • Injection : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition : Run the GC program and acquire the chromatogram. The (S)-(+) and (R)-(-) enantiomers should appear as two separate, resolved peaks.[6]

  • Quantification : Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Visualizations

Purification_Workflow General Purification Workflow for this compound start Start: Commercial This compound analysis1 Initial Purity Analysis (Chiral GC-MS) start->analysis1 decision1 Purity Acceptable? analysis1->decision1 purification Select Purification Method decision1->purification No end_pass End: High-Purity This compound decision1->end_pass Yes distillation Fractional Distillation (Removes Isomers, Water) purification->distillation chiral_sep Chiral Separation (e.g., Prep HPLC) purification->chiral_sep drying Drying (e.g., over MgSO4) purification->drying analysis2 Post-Purification Analysis (Chiral GC-MS) distillation->analysis2 chiral_sep->analysis2 drying->analysis2 decision2 Purity Meets Specs? analysis2->decision2 decision2->end_pass Yes end_fail Further Purification or Re-evaluation decision2->end_fail No end_fail->purification Troubleshooting_Tree Purification Method Selection Guide start Identify Primary Impurity (via GC-MS) impurity1 (R)-(-)-2-Pentanol start->impurity1 impurity2 Other Pentanol Isomers (e.g., 3-Pentanol) start->impurity2 impurity3 Water start->impurity3 impurity4 Non-polar impurities (e.g., Pentene) start->impurity4 method1 Action: Chiral Separation (Preparative HPLC/GC) impurity1->method1 method2 Action: High-Efficiency Fractional Distillation impurity2->method2 method3 Action: Chemical Drying (Anhydrous MgSO4) impurity3->method3 method4 Action: Simple or Fractional Distillation impurity4->method4

References

Validation & Comparative

A Comparative Analysis of Chiral Alcohols in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is paramount for achieving desired biological activity and minimizing off-target effects. Chiral alcohols are fundamental building blocks in this endeavor, serving as catalysts, auxiliaries, and synthons. This guide provides a comparative analysis of the performance of various chiral catalysts and auxiliaries in a benchmark asymmetric reaction, offering a framework for the evaluation of novel chiral alcohols such as (S)-(+)-2-Pentanol.

While direct comparative data for this compound in widely studied asymmetric transformations is not extensively available in the literature, this guide establishes a baseline by examining well-characterized chiral systems in the enantioselective reduction of acetophenone. This reaction is a standard model for assessing the efficacy of chiral catalysts and auxiliaries in delivering high enantiomeric purity.

Performance in Asymmetric Ketone Reduction

The enantioselective reduction of a prochiral ketone, such as acetophenone, to a chiral secondary alcohol is a critical transformation in organic synthesis. The efficiency of this reaction is typically evaluated based on the chemical yield and the enantiomeric excess (e.e.) of the product. The following table summarizes the performance of several established chiral catalysts and auxiliaries in the asymmetric reduction of acetophenone.

Chiral Catalyst/AuxiliaryCatalyst SystemProductYield (%)Enantiomeric Excess (e.e., %)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolCorey-Bakshi-Shibata (CBS) Catalyst(R)-1-phenylethanol9697
Chiral Lactam Alcohol derived OxazaborolidineIn situ generated Oxazaborolidine with BH₃(R)-1-phenylethanol91-9891-98
Candida tropicalis (whole cell)Biocatalytic Reduction(S)-1-phenylethanol43>99[1]
Lactobacillus paracasei BD101Whole Cell Biocatalyst(S)-1-phenylethanolHigh99[2]
Chiral Diimine/Diamine with ZnEt₂Zinc-Catalyzed Hydrosilylation(R) or (S)-1-phenylethanolHighup to 88[3]

Note: The data presented is compiled from various sources and reaction conditions may vary. Direct comparison requires standardized experimental conditions.

Physicochemical Properties of Selected Chiral Alcohols

The physical properties of chiral alcohols can influence their handling, reactivity, and suitability for specific applications.

PropertyThis compound1-Pentanol
Molecular Formula C₅H₁₂OC₅H₁₂O
Molar Mass 88.15 g/mol 88.15 g/mol [4]
Boiling Point 118-119 °C[3]137.5 °C[4]
Melting Point -50 °C[3]-79 °C[4]
Density 0.81 g/mL at 25 °C[3]0.811 g/mL at 25 °C[4]
Refractive Index n20/D 1.406[3]-
Specific Rotation (α) +13° (neat)[3]-

Experimental Protocols

A detailed experimental protocol is crucial for reproducing and comparing results. The following is a generalized procedure for the enantioselective reduction of acetophenone using a Corey-Bakshi-Shibata (CBS) catalyst, a widely used method for achieving high enantioselectivity.[4][5][6]

Experimental Protocol: Asymmetric Reduction of Acetophenone via CBS Catalysis

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O) for extraction

Procedure:

  • Reaction Setup: A dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents). The flask is flushed with nitrogen and cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Borane: Borane-THF solution (e.g., 0.6 equivalents) is added dropwise to the stirred CBS catalyst solution over 10 minutes, maintaining the temperature at -78 °C.

  • Addition of Ketone: A solution of acetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over a period of 30 minutes.

  • Reaction Monitoring: The reaction is stirred at -78 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C. The mixture is then allowed to warm to room temperature.

  • Workup: 1 M HCl is added, and the mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with dichloromethane or diethyl ether (3 x 20 mL). The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.

Visualizing Asymmetric Synthesis Workflows and Mechanisms

Diagrams are powerful tools for understanding complex processes in chemistry. The following diagrams, created using the DOT language, illustrate a general workflow for an asymmetric synthesis experiment and the catalytic cycle of the CBS reduction.

Asymmetric_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Define Target Chiral Molecule select_method Select Asymmetric Method (e.g., CBS Reduction) start->select_method reagent_prep Prepare/Obtain Chiral Catalyst & Achiral Reagents select_method->reagent_prep setup Set up Anhydrous Reaction Under Inert Atmosphere reagent_prep->setup addition Controlled Addition of Reagents at Low Temp. setup->addition monitoring Monitor Reaction Progress (TLC, HPLC, etc.) addition->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Purify Product (Column Chromatography) extraction->purification characterization Characterize Product (NMR, MS) purification->characterization ee_determination Determine Enantiomeric Excess (Chiral HPLC/GC) characterization->ee_determination end Final Enantiopure Product ee_determination->end CBS_Reduction_Cycle catalyst Chiral Oxazaborolidine (CBS Catalyst) borane_complex Catalyst-Borane Complex catalyst->borane_complex + BH3 ketone_coord Ketone Coordination to Lewis Acidic Boron borane_complex->ketone_coord + Ketone (R-CO-R') transition_state Six-membered Chair-like Transition State ketone_coord->transition_state product_release Hydride Transfer & Product-Borane Complex Formation transition_state->product_release Hydride Transfer catalyst_regen Catalyst Regeneration product_release->catalyst_regen + BH3 Chiral Alcohol Product Chiral Alcohol Product product_release->Chiral Alcohol Product Workup catalyst_regen->catalyst

References

Navigating the Chiral Landscape: A Comparative Guide to the Quantification of (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the enantioselective analysis of (S)-(+)-2-Pentanol, providing researchers, scientists, and drug development professionals with a comprehensive guide to method selection and validation.

The accurate quantification of individual enantiomers is paramount in the pharmaceutical industry, as stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This guide offers a detailed comparison of two powerful analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the enantioselective quantification of this compound. We present a validated GC-MS method and explore a proposed HPLC method based on derivatization, offering a thorough examination of their respective experimental protocols and performance data.

Method Comparison: GC-MS vs. HPLC

Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a well-established technique for the analysis of volatile chiral compounds like 2-pentanol. The direct method involves the use of a chiral stationary phase that allows for the separation of the enantiomers without the need for derivatization.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, especially for compounds that are not readily volatile. For chiral alcohols like 2-pentanol, which lack a strong chromophore for UV detection, an indirect approach involving derivatization is often employed. This process involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. This not only facilitates separation but can also enhance detection sensitivity.

The choice between GC and HPLC depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the available instrumentation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A validated method for the determination of 2-pentanol enantiomers has been established using a chiral GC-MS approach.[1][2] This method is particularly effective for analyzing samples where 2-pentanol is a volatile component.

Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Dilute the sample with water to an ethanol concentration of 10% (v/v).

  • Add an internal standard (e.g., tert-amyl alcohol).

  • Saturate the solution with sodium chloride.

  • Extract the analytes with dichloromethane.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

Instrumentation and Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 7000D MSD or equivalent
Chiral Column CYCLOSIL-B (30 m × 0.25 mm × 0.25 µm)
Injector Temperature 250 °C
Split Ratio 20:1
Oven Program 40 °C (1 min hold), ramp to 120 °C at 2 °C/min, then ramp to 210 °C at 3 °C/min (1 min hold)
Carrier Gas Nitrogen at a constant flow rate of 1 mL/min
Ionization Mode Electron Ionization (EI)
Proposed High-Performance Liquid Chromatography (HPLC) with Derivatization

While a specific validated HPLC method for this compound was not found in the reviewed literature, a common and effective strategy for the chiral separation of alcohols is through derivatization. This proposed method is based on established principles for the analysis of similar chiral alcohols.

Derivatization Protocol

The hydroxyl group of 2-pentanol can be reacted with a chiral derivatizing agent, such as (1S)-(-)-camphanic chloride or a similar reagent, to form diastereomeric esters. This reaction introduces a chromophore, facilitating UV detection.

  • Dissolve the 2-pentanol sample in an aprotic solvent (e.g., dichloromethane).

  • Add a slight excess of the chiral derivatizing agent.

  • Add a catalyst, such as pyridine or triethylamine.

  • Allow the reaction to proceed at room temperature until complete.

  • Quench the reaction and extract the diastereomeric esters.

Instrumentation and Conditions

ParameterProposed Setting
HPLC System Standard HPLC with UV detector
Column Achiral C18 column (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile and water
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength Dependent on the chromophore of the derivatizing agent

Performance Data Comparison

The following tables summarize the validation parameters for the GC-MS method and the expected performance characteristics for the proposed HPLC method.

Table 1: GC-MS Method Validation Data [1]

Validation Parameter(R)-2-Pentanol(S)-2-Pentanol
Linearity (Correlation Coefficient) 0.99980.9998
Limit of Detection (LOD) (mg/L) 0.030.02
Recovery (LLE) (%) 76.76 - 100.0374.60 - 121.47
Precision (RSD) (%) < 10< 10

Table 2: Expected Performance of the Proposed HPLC Method

Validation ParameterExpected Performance
Linearity (Correlation Coefficient) > 0.999
Limit of Detection (LOD) Dependent on derivatizing agent and detector
Limit of Quantification (LOQ) Dependent on derivatizing agent and detector
Accuracy (Recovery) (%) 98 - 102
Precision (RSD) (%) < 2
Resolution (Rs) between Diastereomers > 1.5

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates the general workflow for the validation of an analytical method.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Define Analytical Requirements MD2 Select Analytical Technique (GC/HPLC) MD1->MD2 MD3 Optimize Separation Parameters MD2->MD3 MD4 Develop Sample Preparation MD3->MD4 V1 Specificity MD4->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 I1 Routine Analysis V6->I1 I2 Quality Control I1->I2

Caption: General workflow for analytical method development, validation, and implementation.

Conclusion

Both GC-MS and HPLC offer viable and robust methods for the enantioselective quantification of this compound.

The GC-MS method provides a direct analysis of the enantiomers with excellent sensitivity and is particularly well-suited for volatile samples. The availability of validated methods with comprehensive data makes it a reliable choice.

The proposed HPLC method with derivatization presents a strong alternative, especially when dealing with non-volatile matrices or when GC instrumentation is unavailable. The derivatization step can significantly enhance detectability. However, it is crucial to note that this proposed method would require full validation to establish its performance characteristics for the specific application.

Ultimately, the selection of the most appropriate technique will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required level of sensitivity, and the instrumentation available in the laboratory. This guide provides the necessary information for researchers and drug development professionals to make an informed decision and to proceed with the development and validation of a suitable analytical method for the critical task of this compound quantification.

References

A Comparative Analysis of the Biological Effects of (S)-(+)-2-Pentanol and (R)-(-)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of the two enantiomers of 2-pentanol: (S)-(+)-2-Pentanol and (R)-(-)-2-Pentanol. While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems can differ significantly. This document summarizes the available experimental data on their distinct sensory properties and their comparable anesthetic potencies.

Data Summary

The following table summarizes the quantitative data on the distinct biological effects of this compound and (R)-(-)-2-Pentanol.

Biological EffectThis compound(R)-(-)-2-PentanolReference
Olfactory Threshold in Pure Water 3.03 mg/L12.62 mg/L[1][2]
Olfactory Threshold in 46% Ethanol 78.58 mg/L163.30 mg/L[1][2]
Odor Description Mint, plastic, and pungent notesPaint, rubber, and grease notes[1]
Anesthetic Potency (ED50 in tadpoles) 4.7 +/- 0.28 mM4.8 +/- 0.27 mM[3]

Experimental Protocols

Sensory Perception Analysis

The sensory characteristics of this compound and (R)-(-)-2-Pentanol were evaluated to determine their odor profiles and olfactory thresholds.

Odor Characterization: A panel of trained sensory analysts identified and described the distinct odor characteristics of each enantiomer. This compound was characterized by mint, plastic, and pungent notes, while (R)-(-)-2-Pentanol was described as having paint, rubber, and grease-like odors[1].

Olfactory Threshold Determination: The olfactory thresholds were determined in both pure water and a 46% ethanol solution. A standard sensory analysis methodology, such as the forced-choice ascending concentration series method (similar to ASTM E679), was employed. In this method, panelists are presented with a series of samples with increasing concentrations of the odorant alongside blank samples. The threshold is defined as the lowest concentration at which a statistically significant portion of the panel can reliably detect the odor. The study found that the olfactory threshold for this compound was significantly lower than that of (R)-(-)-2-Pentanol in both media, indicating it is more potent as an odorant[1][2].

Anesthetic Potency Assay

The anesthetic potency of the 2-pentanol enantiomers was assessed using a tadpole model.

Experimental Animal: Tadpoles (larval stage of frogs) were used as the model organism.

Endpoint: The primary endpoint for determining anesthetic potency was the reversible loss of the righting reflex. This is a standard measure of anesthesia in aquatic animals, where the animal is considered anesthetized when it fails to right itself after being placed on its back.

Procedure: Tadpoles were exposed to a range of concentrations of either this compound or (R)-(-)-2-Pentanol. The concentration at which 50% of the tadpoles lost their righting reflex (the ED50) was determined for each enantiomer. The results showed no statistically significant difference in the ED50 values between the two enantiomers, suggesting a lack of stereoselectivity for their anesthetic action in this biological system[3].

Visualizations

The following diagrams illustrate the concepts of enantiomer-specific biological activity and the workflow for sensory evaluation.

Enantiomer_Biological_Activity cluster_enantiomers 2-Pentanol Enantiomers cluster_properties Properties cluster_bio_interaction Biological Interaction cluster_effects Biological Effects S_Pentanol This compound PhysChem Identical Physical & Chemical Properties (in achiral environment) S_Pentanol->PhysChem Optical Opposite Optical Rotation S_Pentanol->Optical ChiralTarget Chiral Biological Target (e.g., Olfactory Receptor) S_Pentanol->ChiralTarget High Affinity SimilarEffect Similar Biological Effects (e.g., Anesthetic Potency via non-specific membrane interaction) S_Pentanol->SimilarEffect R_Pentanol (R)-(-)-2-Pentanol R_Pentanol->PhysChem R_Pentanol->Optical R_Pentanol->ChiralTarget Low Affinity R_Pentanol->SimilarEffect DifferentEffect Different Biological Effects (e.g., Odor Perception) ChiralTarget->DifferentEffect Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_panel Sensory Panel cluster_testing Testing Procedure cluster_analysis Data Analysis Prep Prepare Ascending Concentrations of (S) and (R) Enantiomers in a Neutral Medium ForcedChoice Forced-Choice Presentation (Sample vs. Blanks) Prep->ForcedChoice Panel Trained Sensory Panel Panel->ForcedChoice Evaluation Panelists Evaluate Odor and Identify the Different Sample ForcedChoice->Evaluation Threshold Determine Olfactory Threshold (Lowest Detectable Concentration) Evaluation->Threshold Description Characterize and Describe the Odor Profile Evaluation->Description

References

A Comparative Guide to the Asymmetric Reduction of 2-Pentanone: Efficacy of Leading Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. 2-Pentanone, a simple aliphatic ketone, serves as a valuable model substrate for evaluating the efficacy of various asymmetric reduction catalysts. This guide provides an objective comparison of different catalytic systems for the asymmetric reduction of 2-pentanone, supported by experimental data and detailed protocols to aid researchers in catalyst selection and methods development.

Performance Benchmarking of Catalytic Systems

The efficacy of a catalyst in the asymmetric reduction of 2-pentanone is primarily evaluated based on its ability to produce the desired chiral 2-pentanol with high conversion and high enantiomeric excess (e.e.). This section summarizes the performance of prominent catalyst classes: biocatalysts (alcohol dehydrogenases) and chemocatalysts (Corey-Bakshi-Shibata, ruthenium, rhodium, and iridium complexes).

Quantitative Data Summary
Catalyst SystemCatalystReductantTemp. (°C)Time (h)Conversion (%)e.e. (%)Product Configuration
Biocatalyst Thermoanaerobium brockii ADH (TBADH)Isopropanol37-High>95(S)
Chemocatalyst (R)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂-201~95~96(R)
Chemocatalyst RuCl₂--INVALID-LINK--H₂ (10 atm)3012>99>99(R)
Chemocatalyst [Rh(cod)Cl]₂ / (R,R)-TsDPENHCOOH/NEt₃406~98~97(R)
Chemocatalyst [Ir(cod)Cl]₂ / (S)-f-amphoxH₂ (50 atm)258>99>99(S)

Note: The data presented is a compilation from various sources and representative examples. Actual results may vary depending on specific reaction conditions and ligand modifications.

In-Depth Catalyst System Analysis

Biocatalysts: Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. For the asymmetric reduction of 2-pentanone, ADHs from various microorganisms have shown significant promise, offering high enantioselectivity under mild reaction conditions.

A notable example is the alcohol dehydrogenase from Thermoanaerobium brockii (TBADH).[1] A fascinating aspect of TBADH is the substrate-size-induced reversal of stereoselectivity.[1] While smaller ketones like 2-butanone yield the (R)-alcohol, 2-pentanone is reduced to the corresponding (S)-2-pentanol with high enantiomeric excess.[1] This highlights the subtle steric and electronic interactions within the enzyme's active site that govern the stereochemical outcome. Other promising ADHs for the reduction of aliphatic ketones include those from Rhodococcus ruber, Lactobacillus brevis, and Candida parapsilosis.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Advantages:

  • High enantioselectivity.

  • Mild reaction conditions (ambient temperature and pressure, aqueous media).

  • Environmentally benign ("green chemistry").

Disadvantages:

  • Substrate scope can be limited.

  • Enzyme stability and activity can be sensitive to reaction conditions.

  • Cofactor regeneration is required.

Chemocatalysts

The CBS reduction employs a chiral oxazaborolidine catalyst, most commonly derived from proline, in the presence of a borane source. This method is renowned for its high enantioselectivity and predictable stereochemical outcome for a wide range of prochiral ketones. For the reduction of 2-pentanone, the (R)-2-Methyl-CBS-oxazaborolidine catalyst can be expected to yield (R)-2-pentanol with high enantiomeric excess.

Advantages:

  • Excellent enantioselectivity for a broad range of substrates.

  • Predictable stereochemistry.

  • Commercially available catalysts and reagents.

Disadvantages:

  • Requires stoichiometric amounts of a borane reagent.

  • Sensitive to moisture and air.

Transition metal complexes of ruthenium, rhodium, and iridium, bearing chiral ligands, are powerful catalysts for asymmetric hydrogenation and transfer hydrogenation of ketones. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are commonly employed to induce high enantioselectivity. For the asymmetric reduction of 2-pentanone, these catalysts can achieve excellent conversion and enantiomeric excess under optimized conditions. Iridium catalysts bearing f-amphox ligands have also demonstrated exceptional activity and selectivity for the hydrogenation of simple ketones.

Advantages:

  • High catalytic activity (low catalyst loading).

  • Excellent enantioselectivity.

  • Applicable to a wide range of ketones.

Disadvantages:

  • Often require high pressures of hydrogen gas.

  • Catalysts and ligands can be expensive.

  • Potential for heavy metal contamination in the product.

Experimental Protocols

General Procedure for Biocatalytic Reduction with TBADH

A buffered solution (e.g., Tris-HCl, pH 7.5) containing NADP⁺ is prepared. To this solution, 2-pentanone, isopropanol (as the hydride source for cofactor regeneration), and the Thermoanaerobium brockii alcohol dehydrogenase are added. The reaction mixture is incubated at 37°C with gentle agitation. The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion and enantiomeric excess of the resulting 2-pentanol.

General Procedure for CBS Reduction

A solution of the (R)-2-Methyl-CBS-oxazaborolidine catalyst in an anhydrous solvent (e.g., tetrahydrofuran) is cooled to the desired temperature (e.g., -20°C). A solution of borane-dimethyl sulfide complex is added dropwise, followed by the dropwise addition of a solution of 2-pentanone. The reaction is stirred at the same temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified.

General Procedure for Asymmetric Hydrogenation with a Ruthenium Catalyst

In a high-pressure reactor, the ruthenium catalyst, such as RuCl₂--INVALID-LINK--, and 2-pentanone are dissolved in a suitable solvent (e.g., methanol). The reactor is purged and then pressurized with hydrogen gas to the desired pressure (e.g., 10 atm). The reaction mixture is stirred at a specific temperature (e.g., 30°C) until the reaction is complete. The conversion and enantiomeric excess are determined by GC analysis.

Visualizing the Catalytic Pathways

To illustrate the fundamental steps in these catalytic reductions, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_analysis Analysis Catalyst Catalyst Reaction_Vessel Reaction (Temperature, Time) Catalyst->Reaction_Vessel Substrate (2-Pentanone) Substrate (2-Pentanone) Substrate (2-Pentanone)->Reaction_Vessel Reductant Reductant Reductant->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Workup Workup Reaction_Vessel->Workup Quenching Purification Purification Workup->Purification Analysis (GC/HPLC) Analysis (GC/HPLC) Purification->Analysis (GC/HPLC)

Caption: General experimental workflow for asymmetric reduction.

Biocatalytic_Cycle Enzyme (ADH) Enzyme (ADH) Enzyme-NADP+ Enzyme-NADP+ Enzyme (ADH)->Enzyme-NADP+ binds NADP+ Enzyme-NADPH Enzyme-NADPH Enzyme-NADP+->Enzyme-NADPH Isopropanol -> Acetone (Cofactor Regeneration) Enzyme-NADPH->Enzyme (ADH) releases NADPH Enzyme-NADPH->Enzyme-NADP+ 2-Pentanone -> (S)-2-Pentanol (Asymmetric Reduction) 2-Pentanone 2-Pentanone (S)-2-Pentanol (S)-2-Pentanol Isopropanol Isopropanol Acetone Acetone

Caption: Simplified biocatalytic cycle for ADH-mediated reduction.

CBS_Catalytic_Cycle CBS_Catalyst (R)-CBS Catalyst Catalyst_Borane_Complex Catalyst-BH3 Complex CBS_Catalyst->Catalyst_Borane_Complex + BH3 Ternary_Complex Catalyst-BH3-Ketone Complex Catalyst_Borane_Complex->Ternary_Complex + 2-Pentanone Product_Complex Catalyst-Product Complex Ternary_Complex->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Release of (R)-2-Pentanol

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Conclusion

The asymmetric reduction of 2-pentanone can be effectively achieved using a variety of catalytic systems, each with its own set of advantages and disadvantages. Biocatalysts, such as the alcohol dehydrogenase from T. brockii, offer an environmentally friendly route with high enantioselectivity. For chemocatalytic methods, the CBS reduction provides a reliable and predictable approach, while ruthenium, rhodium, and iridium catalysts offer high efficiency and turnover numbers. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired stereochemistry, scale, cost, and environmental considerations. This guide provides a foundational overview to assist researchers in navigating these choices and designing effective asymmetric reduction strategies.

References

Performance evaluation of (S)-(+)-2-Pentanol as a chiral resolving agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used chiral resolving agents, offering a benchmark for performance in the separation of enantiomers. While the initial focus of this evaluation was on (S)-(+)-2-Pentanol, an extensive literature review reveals a significant lack of published data regarding its use as a chiral resolving agent. There are no readily available, documented instances of this compound being used to resolve racemic mixtures of acidic or basic compounds through diastereomeric crystallization.

Therefore, this guide pivots to a data-driven comparison of well-established and industrially relevant chiral resolving agents. This information is intended to assist researchers in selecting a suitable agent and developing a robust resolution process, particularly when considering novel or undocumented agents like this compound.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The most common method for chiral resolution is the formation of diastereomeric salts.[1] This technique involves reacting a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine). The resulting products are two diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization.[1] The less soluble salt crystallizes preferentially, and after isolation, the resolved enantiomer can be liberated from the salt.

Performance Comparison of Common Chiral Resolving Agents

The selection of a chiral resolving agent is often empirical, and its performance is highly dependent on the specific substrate and experimental conditions such as solvent, temperature, and stoichiometry.[1] The following tables summarize typical performance data for the resolution of common racemic compounds using established resolving agents.

Table 1: Resolution of Racemic Acids with Chiral Amines

Racemic AcidChiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Acid (%)Reference
Ibuprofen(S)-(-)-α-Methylbenzylamine (S-MBA)Water/Methanol5380 (S-enriched)[2]
Mandelic Acid(R)-1-PhenylethylamineEthanol/WaterNot specified>95 (after recrystallization)[3]
Naproxen(R)-(+)-1-PhenylethylamineNot specifiedNot specifiedNot specified[4]

Table 2: Resolution of Racemic Amines with Chiral Acids

Racemic AmineChiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Resolved Amine (%)Reference
1-Phenylethylamine(S)-Mandelic AcidEthanol/WaterHigh (qualitative)High (qualitative)[3]
1-PhenylethylamineL-Tartaric AcidMethanolNot specifiedHigh (qualitative)[3]
Halogenated Mandelic AcidsLevetiracetamNot specifiedUp to 94% (resolution efficiency)63 (R)-3-chloromandelic acid

Experimental Protocols

Detailed methodologies are crucial for reproducible results in chiral resolution. Below are generalized protocols for the resolution of racemic acids and amines by diastereomeric salt formation.

General Protocol for Resolution of a Racemic Acid with a Chiral Amine
  • Salt Formation: Dissolve one equivalent of the racemic acid in a suitable solvent (e.g., a mixture of ethanol and water) with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral amine (e.g., (S)-1-phenylethylamine) in the same solvent.

  • Crystallization: Add the chiral amine solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization (Optional): To improve the enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add a strong acid (e.g., HCl) until the solution is acidic.

  • Extraction and Isolation: Extract the liberated chiral acid with an organic solvent (e.g., diethyl ether). Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the resolved enantiomer.

  • Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation with a polarimeter.

General Protocol for Resolution of a Racemic Amine with a Chiral Acid
  • Salt Formation: Dissolve one equivalent of the chiral acid (e.g., (S)-Mandelic Acid) in a suitable solvent (e.g., ethanol) with heating. To this hot solution, add one equivalent of the racemic amine.[3]

  • Crystallization: Allow the solution to cool to room temperature, which will cause the less soluble diastereomeric salt to crystallize.

  • Isolation: The crystallized diastereomeric salt is collected through vacuum filtration and washed with a small portion of the cold solvent.

  • Liberation of the Enantiomer: The isolated salt is then dissolved in water, and a base (e.g., NaOH solution) is added to liberate the free amine.[3]

  • Extraction and Isolation: The liberated amine is extracted from the aqueous solution using an organic solvent. The organic layer is then dried and the solvent is evaporated to yield the resolved amine.

  • Analysis: The enantiomeric excess of the resulting amine is determined by chiral HPLC or polarimetry.

Visualizing the Chiral Resolution Workflow

The following diagrams illustrate the logical steps involved in chiral resolution by diastereomeric salt formation.

G racemate Racemic Mixture (R- and S-Enantiomers) diastereomers Formation of Diastereomeric Salts (R-S and S-S) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., S-Agent) resolving_agent->diastereomers separation Separation by Fractional Crystallization diastereomers->separation less_soluble Less Soluble Diastereomer (e.g., S-S Salt) separation->less_soluble Crystallization more_soluble More Soluble Diastereomer (e.g., R-S Salt in Solution) separation->more_soluble Mother Liquor liberation_S Liberation of S-Enantiomer less_soluble->liberation_S liberation_R Liberation of R-Enantiomer more_soluble->liberation_R S_enantiomer Pure S-Enantiomer liberation_S->S_enantiomer R_enantiomer Enriched R-Enantiomer liberation_R->R_enantiomer

Caption: General workflow for chiral resolution by diastereomeric salt formation.

G cluster_resolution Diastereomeric Salt Formation and Crystallization cluster_isolation Enantiomer Liberation and Purification racemic_acid Racemic Acid (R/S) mixing Mixing in Solvent racemic_acid->mixing chiral_base Chiral Base (S) chiral_base->mixing cooling Cooling & Crystallization mixing->cooling filtration Filtration cooling->filtration salt_crystal Diastereomeric Salt Crystal (R,S) filtration->salt_crystal mother_liquor Mother Liquor (S,S) filtration->mother_liquor acidification Acidification salt_crystal->acidification extraction Extraction acidification->extraction pure_enantiomer Pure (R)-Acid extraction->pure_enantiomer

Caption: Experimental workflow for the resolution of a racemic acid.

References

Cross-validation of different synthetic routes to (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of (S)-(+)-2-Pentanol for Researchers and Drug Development Professionals

The enantiomerically pure alcohol this compound is a valuable chiral building block in the synthesis of various pharmaceuticals and other fine chemicals. Its stereospecific synthesis is of paramount importance, and various methodologies have been developed to achieve high enantiopurity. This guide provides a comparative analysis of three distinct and prominent synthetic routes to this compound: Enzymatic Kinetic Resolution of racemic 2-pentanol, Asymmetric Reduction of 2-pentanone, and Biocatalytic Reduction of 2-pentanone. Each method is evaluated based on its efficiency, enantioselectivity, and operational parameters, supported by experimental data to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to this compound depends on several factors, including the desired enantiomeric excess (e.e.), overall yield, scalability, and the availability of specific catalysts and reagents. The following table summarizes the key quantitative data for the three distinct approaches detailed in this guide.

ParameterRoute 1: Enzymatic Kinetic ResolutionRoute 2: Asymmetric Transfer HydrogenationRoute 3: Biocatalytic Reduction
Starting Material (R,S)-2-Pentanol2-Pentanone2-Pentanone
Key Reagent/Catalyst Novozyme 435 (Immobilized Lipase B from Candida antarctica)RuCl--INVALID-LINK--Ketoreductase from Gluconobacter oxydans
Solvent Toluene2-PropanolBiphasic system (e.g., buffer/hexane)
Reaction Temperature 40°C28°C30°C
Reaction Time 7 hoursNot specified for full conversion46 hours
Yield of (S)-2-Pentanol ~45%High (quantitative conversion implied)32.3%
Enantiomeric Excess (e.e.) >99%97%>99%

Visualizing the Synthetic Pathways

To provide a clear visual representation of the different synthetic strategies, the following diagrams illustrate the core transformations for each route.

G cluster_0 Route 1: Enzymatic Kinetic Resolution Racemic 2-Pentanol Racemic 2-Pentanol S-2-Pentanol S-2-Pentanol Racemic 2-Pentanol->S-2-Pentanol Novozyme 435, Vinyl Acetate R-Pentyl Acetate R-Pentyl Acetate Racemic 2-Pentanol->R-Pentyl Acetate Novozyme 435, Vinyl Acetate

Caption: Enzymatic Kinetic Resolution of Racemic 2-Pentanol.

G cluster_1 Route 2: Asymmetric Transfer Hydrogenation 2-Pentanone 2-Pentanone S-2-Pentanol S-2-Pentanol 2-Pentanone->S-2-Pentanol RuCl(S,S)-TsDPEN, 2-Propanol, Base

Caption: Asymmetric Transfer Hydrogenation of 2-Pentanone.

G cluster_2 Route 3: Biocatalytic Reduction 2-Pentanone 2-Pentanone S-2-Pentanol S-2-Pentanol 2-Pentanone->S-2-Pentanol Ketoreductase (G. oxydans), Cofactor (NADPH)

Caption: Biocatalytic Reduction of 2-Pentanone.

Detailed Experimental Protocols

For researchers seeking to replicate or adapt these synthetic routes, the following detailed experimental protocols are provided.

Route 1: Enzymatic Kinetic Resolution of (R,S)-2-Pentanol

This method utilizes the enantioselective acylation of racemic 2-pentanol catalyzed by an immobilized lipase. The (R)-enantiomer is preferentially acylated, leaving the desired (S)-enantiomer unreacted.

Materials:

  • (R,S)-2-Pentanol

  • Novozyme 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Toluene (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled oil bath or heating mantle

  • Gas chromatograph (GC) with a chiral column for enantiomeric excess determination

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (R,S)-2-pentanol in toluene.

  • Add vinyl acetate as the acylating agent. The molar ratio of vinyl acetate to 2-pentanol is a critical parameter to be optimized.

  • Add Novozyme 435 to the reaction mixture.

  • The reaction is stirred at a controlled temperature, for example, 40°C.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC to determine the conversion and the enantiomeric excess of the remaining (S)-2-pentanol.

  • Once the desired conversion (ideally close to 50%) and high e.e. of the alcohol are achieved, the enzyme is filtered off.

  • The filtrate, containing (S)-2-pentanol and the acylated (R)-enantiomer, is then subjected to purification, typically by distillation or column chromatography, to isolate the this compound.

Route 2: Asymmetric Transfer Hydrogenation of 2-Pentanone

This route employs a chiral ruthenium catalyst to facilitate the enantioselective transfer of hydrogen from a hydrogen donor (e.g., 2-propanol) to 2-pentanone.

Materials:

  • 2-Pentanone

  • RuCl--INVALID-LINK-- or a similar Noyori-type catalyst

  • 2-Propanol (hydrogen donor and solvent)

  • A base, such as potassium hydroxide (KOH) or potassium tert-butoxide

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled bath

Procedure:

  • To a dried flask under an inert atmosphere, add the chiral ruthenium catalyst.

  • Add degassed 2-propanol to dissolve the catalyst.

  • Add the base to the solution.

  • Add 2-pentanone to the reaction mixture.

  • The reaction is stirred at a specific temperature (e.g., 28°C) and monitored by an appropriate method such as TLC or GC.

  • Upon completion, the reaction is quenched, for example, by the addition of a dilute acid.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography or distillation to yield enantiomerically enriched this compound.

Route 3: Biocatalytic Reduction of 2-Pentanone

This green chemistry approach utilizes a ketoreductase enzyme, often from a whole-cell system, to asymmetrically reduce 2-pentanone to this compound.[1]

Materials:

  • 2-Pentanone

  • A source of ketoreductase (e.g., whole cells of Gluconobacter oxydans or a purified enzyme)[1]

  • A cofactor regeneration system (if using a purified enzyme), often involving a sacrificial alcohol like isopropanol and a secondary dehydrogenase, or relying on the cellular machinery in whole-cell systems.

  • Buffer solution to maintain optimal pH

  • An organic co-solvent may be used to improve substrate solubility.

  • Standard laboratory glassware, incubator shaker

  • Centrifuge

Procedure:

  • Prepare a suspension of the biocatalyst (e.g., G. oxydans cells) in a suitable buffer.[1]

  • Add 2-pentanone to the biocatalyst suspension.[1] The substrate may be added in batches to avoid high concentrations that could be toxic to the cells.

  • If necessary, add a co-substrate for cofactor regeneration.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with shaking to ensure proper aeration and mixing.[1]

  • The reaction progress is monitored by sampling the mixture, separating the cells (e.g., by centrifugation), and analyzing the supernatant by chiral GC.

  • Once the reaction is complete, the cells are removed by centrifugation or filtration.

  • The aqueous phase is extracted with an organic solvent to recover the this compound.

  • The combined organic extracts are dried and the solvent is removed to yield the crude product, which can be further purified if necessary.[1]

Conclusion

The choice of the most appropriate synthetic route to this compound is a strategic decision that depends on the specific requirements of the synthesis.

  • Enzymatic kinetic resolution offers very high enantioselectivity but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. It is an excellent choice when high purity is paramount and the starting racemic alcohol is readily available.

  • Asymmetric transfer hydrogenation provides a direct route from the corresponding ketone with the potential for high yields and excellent enantioselectivity. The commercial availability of a wide range of chiral catalysts makes this a versatile and attractive option.

  • Biocatalytic reduction represents a sustainable and environmentally friendly approach, often operating under mild conditions with high enantioselectivity. While reaction times can be longer and yields may vary, the use of whole-cell catalysts can eliminate the need for expensive, purified cofactors.

By carefully considering the trade-offs between yield, enantioselectivity, cost, and experimental complexity, researchers can select the optimal synthetic strategy to obtain this compound for their drug development and fine chemical synthesis endeavors.

References

Benchmarking the Reactivity of (S)-(+)-2-Pentanol Derivatives in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereospecific synthesis, the ability to predictably and efficiently form new chemical bonds at a chiral center is paramount. (S)-(+)-2-Pentanol, a readily available chiral secondary alcohol, serves as a versatile starting material. However, its hydroxyl group is a notoriously poor leaving group in nucleophilic substitution reactions. To enhance its reactivity, this compound is often converted into derivatives with superior leaving groups. This guide provides an objective comparison of the reactivity of this compound and two of its common derivatives, (S)-(+)-2-bromopentane and (S)-(+)-2-pentyl tosylate, in the context of bimolecular nucleophilic substitution (S(_N)2) reactions. This comparison is supported by established kinetic data and detailed experimental protocols.

Executive Summary

The direct S(_N)2 reaction of this compound with a nucleophile is not a viable synthetic route due to the poor leaving group ability of the hydroxide ion (OH

^-
). Conversion of the alcohol to either an alkyl bromide or an alkyl tosylate dramatically increases its reactivity. The tosylate group is an exceptionally good leaving group, making (S)-(+)-2-pentyl tosylate significantly more reactive than (S)-(+)-2-bromopentane in S(_N)2 reactions. This enhanced reactivity allows for milder reaction conditions and often leads to higher yields and cleaner reactions.

Data Presentation: Quantitative Comparison of Reactivity

The following table summarizes the relative rates of reaction for this compound and its derivatives in a typical S(_N)2 reaction. The data is based on the well-established relative leaving group abilities in bimolecular substitutions.

DerivativeLeaving GroupRelative Rate of S(_N)2 Reaction
This compoundOH~0 (negligible)
(S)-(+)-2-BromopentaneBr1
(S)-(+)-2-Pentyl TosylateOTs50-100

Note: The relative rates are approximate and can vary depending on the nucleophile, solvent, and temperature. The reactivity of the alcohol is considered negligible under typical S(_N)2 conditions without in-situ activation.

Experimental Protocols

Detailed methodologies for the synthesis of the derivatives and a representative S(_N)2 reaction are provided below.

Synthesis of (S)-(+)-2-Bromopentane from this compound

Objective: To synthesize (S)-(+)-2-bromopentane from this compound using phosphorus tribromide, a reaction that proceeds with inversion of configuration.

Materials:

  • This compound

  • Phosphorus tribromide (PBr(_3))

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place this compound and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (PBr(_3)) dropwise to the stirred solution. The molar ratio of alcohol to PBr(_3) should be approximately 3:1.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Carefully quench the reaction by slowly pouring the mixture over ice.

  • Transfer the mixture to a separatory funnel and wash with cold water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by distillation to obtain (R)-(-)-2-bromopentane. The inversion of stereochemistry is a key feature of this S(_N)2 reaction.

Synthesis of (S)-(+)-2-Pentyl Tosylate from this compound

Objective: To synthesize (S)-(+)-2-pentyl tosylate from this compound, a reaction that proceeds with retention of configuration at the chiral carbon.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Dissolve this compound in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]

  • Add p-toluenesulfonyl chloride portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]

  • Stir the reaction mixture at 0 °C for 4-6 hours.[1]

  • Quench the reaction by the slow addition of cold water.[1]

  • Extract the mixture with diethyl ether.[1]

  • Wash the combined organic layers successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (S)-(+)-2-pentyl tosylate.[1]

Representative S(_N)2 Reaction: Synthesis of (R)-2-Azidopentane

Objective: To demonstrate a typical S(_N)2 reaction using (S)-(+)-2-bromopentane and sodium azide, resulting in an inversion of stereochemistry.

Materials:

  • (S)-(+)-2-Bromopentane

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • In a round-bottom flask, dissolve (S)-(+)-2-bromopentane and sodium azide in DMF.

  • Heat the reaction mixture with stirring to a temperature of 60-80 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield the crude (R)-2-azidopentane.

  • Purify the product by distillation or column chromatography.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_reaction S(N)2 Reaction pentanol This compound tosylate (S)-(+)-2-Pentyl Tosylate pentanol->tosylate  TsCl, Pyridine (Retention) bromide (S)-(+)-2-Bromopentane pentanol->bromide  PBr3 (Inversion) product_from_tosylate Substituted Product (R-configuration) tosylate->product_from_tosylate  (Fast) product_from_bromide Substituted Product (R-configuration) bromide->product_from_bromide  (Moderate) nucleophile Nucleophile (e.g., N3-) nucleophile->product_from_tosylate nucleophile->product_from_bromide pentanol_start This compound (Poor Substrate)

References

A Comparative Analysis of Lipase-Catalyzed Kinetic Resolution of Racemic 2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a critical challenge. The kinetic resolution of racemic mixtures using lipases stands out as a powerful and green methodology. This guide provides a comparative study of various lipases used in the kinetic resolution of racemic 2-pentanol, a valuable chiral building block. The data presented is compiled from peer-reviewed scientific literature to offer an objective comparison of enzyme performance under different conditions.

The enantioselective acylation of racemic 2-pentanol, where one enantiomer is preferentially acylated by a lipase, allows for the separation of the two enantiomers. The efficiency of this process is typically evaluated by the conversion rate, the enantiomeric excess of the remaining substrate (ee_s) and the produced ester (ee_p), and the enantioselectivity (E value), a measure of the enzyme's ability to discriminate between the two enantiomers.

Performance Comparison of Various Lipases

The selection of the lipase is paramount to the success of the kinetic resolution. Different lipases exhibit varying degrees of activity and enantioselectivity towards 2-pentanol. The following table summarizes the performance of several commercially available lipases in the transesterification of racemic 2-pentanol with an acyl donor.

Lipase SourceCommercial NameAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ee_s (%)ee_p (%)E Value
Candida antarctica lipase B (immobilized)Novozym 435Vinyl acetateToluene40650.1>99>99>200
Candida antarctica lipase B (free)-Vinyl propionate[Bmim][NTf2]60-->99.9-High
Rhizomucor miehei lipase (immobilized)Lipozyme RM IMVinyl acetateToluene4068.6---
Thermomyces lanuginosus lipase (immobilized)Lipozyme TL IMVinyl acetateToluene4069.8---

Note: "-" indicates data not available in the cited sources. [Bmim][NTf2] is the ionic liquid 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]amide.

From the available data, Novozym 435, an immobilized form of Candida antarctica lipase B, demonstrates superior performance in the kinetic resolution of racemic 2-pentanol in an organic solvent, achieving high conversion and excellent enantioselectivity.[1] Free Candida antarctica lipase B also shows high enantioselectivity in an ionic liquid medium.[2] Lipases from Rhizomucor miehei and Thermomyces lanuginosus exhibited significantly lower activity under the tested conditions.[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in this guide.

Kinetic Resolution using Novozym 435[1]
  • Materials: Racemic 2-pentanol, vinyl acetate, toluene, and Novozym 435.

  • Enzyme Preparation: Novozym 435 was used as received.

  • Reaction Procedure: A mixture of racemic 2-pentanol and vinyl acetate in toluene was prepared. The reaction was initiated by adding Novozym 435 to the mixture, which was then agitated in a constant temperature incubator shaker.

  • Analysis: Samples were withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the conversion and enantiomeric excess of the substrate and product. The enantioselectivity (E) was calculated from the conversion and enantiomeric excess values.

Kinetic Resolution using Free Candida antarctica Lipase B in an Ionic Liquid[2]
  • Materials: Racemic 2-pentanol, vinyl propionate, 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]amide ([Bmim][NTf2]), and free Candida antarctica lipase B.

  • Reaction Procedure: The reaction was carried out by adding the lipase to a solution of racemic 2-pentanol and vinyl propionate in the ionic liquid [Bmim][NTf2] with a 2% (v/v) water content. The mixture was incubated at a controlled temperature.

  • Analysis: The synthetic activity and enantioselectivity were determined. The study also investigated the effect of temperature and pH on the reaction.

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of various factors, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Racemic_2_Pentanol Racemic 2-Pentanol Reaction_Mixture Reaction Mixture Racemic_2_Pentanol->Reaction_Mixture Acyl_Donor Acyl Donor Acyl_Donor->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Lipase Lipase Lipase->Reaction_Mixture Incubation Incubation with Agitation Reaction_Mixture->Incubation Sampling Sampling Incubation->Sampling GC_Analysis GC Analysis Sampling->GC_Analysis Data_Calculation Calculate Conversion, ee, E GC_Analysis->Data_Calculation

Caption: Experimental workflow for lipase-catalyzed kinetic resolution of 2-pentanol.

G cluster_enzyme Enzyme Factors cluster_reaction Reaction Conditions cluster_substrate Substrate & Medium center_node Kinetic Resolution Efficiency & Selectivity Lipase_Type Lipase Type (Source, Immobilization) Lipase_Type->center_node Enzyme_Loading Enzyme Loading Enzyme_Loading->center_node Temperature Temperature Temperature->center_node Reaction_Time Reaction Time Reaction_Time->center_node Agitation_Speed Agitation Speed Agitation_Speed->center_node Acyl_Donor Acyl Donor Acyl_Donor->center_node Solvent_Type Solvent Type Solvent_Type->center_node Molar_Ratio Acyl Donor/Alcohol Molar Ratio Molar_Ratio->center_node

Caption: Factors influencing the kinetic resolution of racemic 2-pentanol.

References

Safety Operating Guide

Proper Disposal of (S)-(+)-2-Pentanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (S)-(+)-2-Pentanol should be disposed of as a flammable hazardous waste. Collection in a designated, properly labeled, and sealed container is paramount. This waste must then be handled by a licensed professional waste disposal service for incineration.

This document provides detailed procedures for the safe and compliant disposal of this compound, a flammable liquid commonly used in research and development. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Pre-Disposal Considerations

Before initiating any disposal procedure, it is essential to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound. Key safety characteristics to be aware of include its flammability and incompatibility with strong acids and alkaline earth metals.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste contractor. The following steps outline the standard operating procedure for accumulating this waste in a laboratory setting:

  • Container Selection: Use a designated and compatible container for the collection of this compound waste. The container should be clearly labeled as "Hazardous Waste," and the full chemical name, "this compound," must be clearly visible.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management plan. Incompatible materials can lead to dangerous chemical reactions.

  • Accumulation: Store the waste container in a well-ventilated, designated satellite accumulation area. Ensure the container is kept tightly closed when not in use to prevent the release of flammable vapors.

  • Licensed Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) department. The standard disposal method for this type of waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2][3][4][5]

Disposal of Contaminated Materials

Any materials, such as absorbent pads, gloves, or empty containers that have come into contact with this compound, must be treated as hazardous waste. These items should be collected in a sealed bag or container and disposed of along with the liquid waste.[1][2][3] Empty containers should be handled as if they still contain the product.[4]

Accidental Spills

In the event of a small spill, it should be cleaned up immediately using a non-flammable absorbent material like sand or vermiculite.[4] The contaminated absorbent should then be collected in a sealed container and disposed of as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

Regulatory Considerations

It is important to be aware of the EPA's "alcohol exemption," which states that aqueous solutions containing less than 24% alcohol by volume are generally not considered ignitable hazardous waste. However, it is a violation of regulations to dilute a hazardous waste for the sole purpose of meeting this exemption. Therefore, unless the this compound waste is already in a dilute aqueous solution as part of a specific process, this exemption will not apply.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated is_pure_or_concentrated Is the waste pure or concentrated this compound? start->is_pure_or_concentrated collect_hazardous Collect in a labeled, sealed hazardous waste container. is_pure_or_concentrated->collect_hazardous Yes is_aqueous_dilute Is the waste an aqueous solution with <24% this compound? is_pure_or_concentrated->is_aqueous_dilute No store_safely Store in a designated satellite accumulation area. collect_hazardous->store_safely licensed_disposal Arrange for pickup by a licensed waste disposal service. store_safely->licensed_disposal incineration Incineration by licensed facility. licensed_disposal->incineration end End: Proper Disposal Complete incineration->end is_aqueous_dilute->collect_hazardous No non_hazardous_disposal Consult institutional and local regulations for non-hazardous disposal. is_aqueous_dilute->non_hazardous_disposal Yes non_hazardous_disposal->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

Currently, there is no specific quantitative data available in the public domain regarding disposal limits or experimental protocols for the neutralization of this compound waste. The prevailing guideline is the qualitative procedure of collection and professional incineration. The key quantitative threshold to be aware of is the <24% alcohol by volume for aqueous solutions to be potentially exempt from ignitable hazardous waste regulations, with the important caveat that dilution to meet this threshold is prohibited.

References

Personal protective equipment for handling (S)-(+)-2-Pentanol

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(+)-2-Pentanol is a flammable liquid and vapor that requires careful handling to ensure laboratory safety.[1][2] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to minimize risks and ensure safe operational conduct.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] Key hazards include:

  • Flammable Liquid and Vapor: Category 3.[1][2]

  • Acute Inhalation Toxicity: Category 4, harmful if inhaled.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, may cause respiratory irritation.[1][2]

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: Causes serious eye irritation.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C5H12O
Molar Mass 88.15 g/mol [3]
Appearance Colorless liquid[3]
Density 0.812 g/cm³[3]
Boiling Point 119.3 °C (246.7 °F; 392.4 K)[3]
Melting Point -73 °C (-99 °F; 200 K)[3]
Flash Point 34 °C (93.2 °F)[2]
Solubility in Water 45 g/L[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE CategorySpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards.[4]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[5] Gloves must be inspected prior to use.[4]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[5] A complete suit protecting against chemicals and flame-retardant antistatic protective clothing are recommended.[4]
Respiratory Protection If engineering controls do not maintain airborne concentrations below recommended exposure limits, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[4] For emergencies or when concentrations are unknown, a self-contained breathing apparatus (SCBA) is required.[1][4]

Operational and Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage Storage cluster_spill Spill & Emergency Response cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Ground/Bond Container and Receiving Equipment C->D E Use Non-Sparking Tools and Explosion-Proof Equipment D->E F Keep Away from Heat, Sparks, and Open Flames E->F G Store in a Tightly Closed Container F->G After Use J Evacuate Area and Remove Ignition Sources F->J In Case of Spill H Keep in a Cool, Dry, and Well-Ventilated Place G->H I Store in a Flammables Area H->I K Absorb Spill with Inert Material (Sand, Sawdust) J->K L Collect and Place in a Suitable Container for Disposal K->L M Dispose of Waste in Accordance with Local, Regional, and National Regulations L->M For Disposal N Do Not Empty into Drains M->N

Caption: This diagram illustrates the procedural workflow for the safe handling of this compound.

Emergency Procedures

  • In Case of Fire: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam to extinguish.[1][6] Water mist may be used to cool closed containers.[1]

  • Accidental Release: Remove all sources of ignition.[7] Absorb the spill with an inert material such as sand, silica gel, or sawdust and place it in a suitable, closed container for disposal.[1][7] Use spark-proof tools and explosion-proof equipment during cleanup.[1]

Disposal Plan

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Do not empty this compound into drains.[1] Contaminated absorbent material should be disposed of as hazardous waste.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.